Product packaging for 3-Hexenoic acid, butyl ester, (Z)-(Cat. No.:CAS No. 69668-84-4)

3-Hexenoic acid, butyl ester, (Z)-

Cat. No.: B3279660
CAS No.: 69668-84-4
M. Wt: 170.25 g/mol
InChI Key: XZKZOAYDHBSAQW-ALCCZGGFSA-N
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Description

3-Hexenoic acid, butyl ester, (Z)- is a useful research compound. Its molecular formula is C10H18O2 and its molecular weight is 170.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Hexenoic acid, butyl ester, (Z)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hexenoic acid, butyl ester, (Z)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O2 B3279660 3-Hexenoic acid, butyl ester, (Z)- CAS No. 69668-84-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl (Z)-hex-3-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-3-5-7-8-10(11)12-9-6-4-2/h5,7H,3-4,6,8-9H2,1-2H3/b7-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKZOAYDHBSAQW-ALCCZGGFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CC=CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)C/C=C\CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of (Z)-3-Hexenoic Acid, Butyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the known physicochemical properties of (Z)-3-hexenoic acid, butyl ester (CAS No. 69668-84-4).[1][2][3][4] It includes a summary of its key physical constants, detailed experimental protocols for their determination, and a logical workflow for the characterization of such compounds. This guide is intended to be a valuable resource for professionals engaged in chemical research and development.

Core Physicochemical Properties

(Z)-3-Hexenoic acid, butyl ester, also known as butyl (Z)-3-hexenoate, is an organic compound with the molecular formula C10H18O2.[1][2][3] It has a molecular weight of approximately 170.25 g/mol .[1][2][3][5] While specific experimental data for some of its properties are not widely published, the following table summarizes its key identifiers and known physical characteristics.

Table 1: Summary of Physicochemical Data for (Z)-3-Hexenoic Acid, Butyl Ester

PropertyValueReference
IUPAC Name Butyl (Z)-3-hexenoate[1][2]
CAS Registry Number 69668-84-4[1][2][3][4]
Molecular Formula C10H18O2[1][2][3]
Molecular Weight 170.25 g/mol [1][2][3][5]
Boiling Point Data not available
Melting Point Data not available
Density Data not available
Refractive Index Data not available
Solubility Expected to be soluble in organic solvents and insoluble in water.[6][7]

Experimental Protocols for Physicochemical Characterization

The following sections detail standard laboratory methodologies for determining the key physicochemical properties of a liquid ester like (Z)-3-hexenoic acid, butyl ester.

The boiling point of a liquid is a crucial physical constant for its identification and purity assessment. The Thiele tube method is a common and efficient technique for this purpose, especially when only a small amount of the substance is available.[8]

Protocol: Thiele Tube Method [8]

  • Sample Preparation: Fill a small glass vial (Durham tube) approximately half-full with the liquid sample (Z)-3-hexenoic acid, butyl ester.

  • Capillary Tube Insertion: Place a capillary tube, sealed at one end, into the vial with the open end submerged in the liquid.

  • Apparatus Assembly: Attach the vial to a thermometer using a rubber band, ensuring the bottom of the vial is aligned with the thermometer bulb.

  • Heating: Insert the thermometer and vial assembly into a Thiele tube containing a high-boiling point oil (e.g., mineral oil), making sure the sample is positioned near the middle of the oil.

  • Observation: Gently and continuously heat the side arm of the Thiele tube with a micro-burner. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.

  • Measurement: Remove the heat source and allow the apparatus to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[8]

  • Pressure Correction: Record the atmospheric pressure at the time of the experiment. If the pressure deviates significantly from standard pressure (760 mmHg), a correction may be necessary.

Density is the mass per unit volume of a substance and is another important characteristic property. It can be determined accurately using a pycnometer or more simply with a graduated cylinder and an electronic balance.[9][10]

Protocol: Density Measurement Using a Graduated Cylinder and Balance [10]

  • Mass of Empty Cylinder: Obtain the mass of a clean, dry 10 mL graduated cylinder using an electronic balance.

  • Volume Measurement: Add a precisely measured volume (e.g., 5-10 mL) of (Z)-3-hexenoic acid, butyl ester to the graduated cylinder. Record the volume, reading from the bottom of the meniscus.

  • Mass of Cylinder and Liquid: Weigh the graduated cylinder containing the liquid sample.

  • Calculation: Subtract the mass of the empty cylinder from the combined mass to find the mass of the liquid. Calculate the density by dividing the mass of the liquid by its volume (Density = Mass / Volume).[9]

  • Temperature Control: Record the ambient temperature, as density is temperature-dependent. For higher accuracy, perform the measurement in a temperature-controlled environment.[9]

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a highly characteristic property and is very sensitive to impurities. An Abbe refractometer is the standard instrument for this measurement.[11]

Protocol: Measurement with an Abbe Refractometer

  • Instrument Calibration: Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

  • Sample Application: Place a few drops of (Z)-3-hexenoic acid, butyl ester onto the clean, dry prism surface of the refractometer.

  • Measurement: Close the prisms and allow the sample to spread into a thin film. Look through the eyepiece and adjust the control knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Reading: Read the refractive index value from the instrument's scale.

  • Temperature Correction: Note the temperature displayed on the refractometer's thermometer. Refractive index values are typically reported at 20°C (n D 20). If the measurement is performed at a different temperature, a correction factor may be applied.

Solubility provides qualitative information about the polarity of a compound. The general principle is that "like dissolves like." Esters are typically soluble in organic solvents and have limited solubility in water.[6][7]

Protocol: Qualitative Solubility Test [12]

  • Setup: Arrange a series of labeled test tubes, each containing a different solvent (e.g., water, ethanol, diethyl ether, acetone, hexane).

  • Sample Addition: Add a small amount (e.g., 0.1 mL) of (Z)-3-hexenoic acid, butyl ester to each test tube.

  • Observation: Vigorously shake each test tube and observe whether the ester dissolves completely (miscible), forms a separate layer (immiscible), or is partially soluble.

  • Classification: Record the solubility in each solvent. Esters are generally expected to be soluble in nonpolar organic solvents like hexane and diethyl ether, and less soluble in polar solvents like water.[6] Their solubility in polar organic solvents like ethanol can vary.

Visualized Workflows

The following diagrams illustrate key logical and experimental workflows relevant to the characterization of (Z)-3-hexenoic acid, butyl ester.

A Compound Synthesis (Fischer Esterification) B Purification (e.g., Distillation) A->B C Physicochemical Characterization B->C D Boiling Point Determination C->D E Density Measurement C->E F Refractive Index Measurement C->F G Solubility Testing C->G H Data Compilation & Analysis D->H E->H F->H G->H I Technical Report H->I

Caption: Workflow for Synthesis and Physicochemical Characterization.

cluster_0 Solubility Test cluster_1 Observation cluster_2 Conclusion A Add Ester to Solvent B Shake Vigorously A->B C Observe Mixture B->C D Homogeneous Solution? C->D E Soluble D->E Yes F Insoluble / Partially Soluble D->F No

Caption: Decision tree for qualitative solubility determination.

References

(Z)-3-Hexenoic Acid, Butyl Ester: A Technical Overview of its Natural Occurrence and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of (Z)-3-hexenoic acid, butyl ester, a volatile organic compound contributing to the characteristic aroma of various fruits. The document details its natural occurrence, biosynthetic pathways, and relevant experimental methodologies for its study.

Natural Occurrence

(Z)-3-hexenoic acid, butyl ester is a naturally occurring ester found in a variety of fruits, contributing to their distinctive fruity and green aromas. While specific quantification of the (Z)-isomer is not always available in the literature, studies on fruit volatiles have identified "butyl hexanoate" in several species. The concentration of these esters can vary significantly depending on the fruit cultivar, ripening stage, and storage conditions.

Table 1: Quantitative Data on Butyl Hexanoate in Various Fruits

FruitCultivar/VarietyConcentration (µg/kg)Analytical MethodReference
Apple'Red Delicious'Higher abundance of hexanoate esters observed with 1-MCP treatmentGC-MS[1]
Apple'Golden Delicious'Lower levels of 2-methylbutyl acetate, butyl acetate and hexyl acetate in all storage conditionsGC-MS[1]
Apple'Ning Qiu'Butanoic acid butyl ester identified as a differential compoundHS-SPME-GC-MS[2]
Pear'Docteur Jules Guyot'Butyl hexanoate may be a main ester affecting aromaGC-MS[3]
PearAsian Pear (Pyrus Serotina)Butyl hexanoate identifiedGC/MS[4]
StrawberryMultiple cultivarsButanoic acid, butyl ester showed high correlation with sweetnessNot Specified[5]
Plum'Fortune'Acetic acid butyl ester and (Z)-3-hexen-1-ol acetate are specific aroma componentsHS-SPME-GC-MS[6]
Plum'Dadanguo'Butanoic acid butyl ester is a major aroma componentHS-SPME-GC-MS[6]

Note: The data presented for "butyl hexanoate" may not differentiate between isomers. Further targeted analysis is required for precise quantification of (Z)-3-hexenoic acid, butyl ester.

Biosynthesis Pathways

The biosynthesis of (Z)-3-hexenoic acid, butyl ester in plants primarily follows the lipoxygenase (LOX) pathway for the formation of the acid moiety, followed by an esterification step.

Lipoxygenase (LOX) Pathway for (Z)-3-Hexenoic Acid Formation

The initial precursor for (Z)-3-hexenoic acid is α-linolenic acid, a common C18 polyunsaturated fatty acid in plant tissues. The pathway involves a series of enzymatic reactions:

  • Oxygenation: Lipoxygenase (LOX) catalyzes the dioxygenation of α-linolenic acid to form 13-hydroperoxy-linolenic acid.

  • Cleavage: The resulting hydroperoxide is then cleaved by hydroperoxide lyase (HPL) to produce (Z)-3-hexenal and 12-oxo-(Z)-9-dodecenoic acid.

  • Oxidation: (Z)-3-hexenal is subsequently oxidized by an aldehyde dehydrogenase (ALDH) to yield (Z)-3-hexenoic acid.

LOX_Pathway α-Linolenic Acid α-Linolenic Acid 13-Hydroperoxy-linolenic Acid 13-Hydroperoxy-linolenic Acid α-Linolenic Acid->13-Hydroperoxy-linolenic Acid Lipoxygenase (LOX) Z-3-Hexenal Z-3-Hexenal 13-Hydroperoxy-linolenic Acid->Z-3-Hexenal Hydroperoxide Lyase (HPL) Z-3-Hexenoic Acid Z-3-Hexenoic Acid Z-3-Hexenal->Z-3-Hexenoic Acid Aldehyde Dehydrogenase (ALDH) Esterification_Pathway Z-3-Hexenoic Acid Z-3-Hexenoic Acid Z-3-Hexenoyl-CoA Z-3-Hexenoyl-CoA Z-3-Hexenoic Acid->Z-3-Hexenoyl-CoA Acyl-CoA Synthetase Z-3-Hexenoic acid, butyl ester Z-3-Hexenoic acid, butyl ester Z-3-Hexenoyl-CoA->Z-3-Hexenoic acid, butyl ester Alcohol Acyltransferase (AAT) Butanol Butanol Butanol->Z-3-Hexenoic acid, butyl ester HS_SPME_GCMS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Homogenize Fruit Sample Homogenize Fruit Sample Transfer to Headspace Vial Transfer to Headspace Vial Homogenize Fruit Sample->Transfer to Headspace Vial Add NaCl and Internal Standard Add NaCl and Internal Standard Transfer to Headspace Vial->Add NaCl and Internal Standard Incubate and Equilibrate Incubate and Equilibrate Add NaCl and Internal Standard->Incubate and Equilibrate Expose SPME Fiber Expose SPME Fiber Incubate and Equilibrate->Expose SPME Fiber Desorb in GC Inlet Desorb in GC Inlet Expose SPME Fiber->Desorb in GC Inlet GC Separation GC Separation Desorb in GC Inlet->GC Separation MS Detection MS Detection GC Separation->MS Detection Data Analysis Data Analysis MS Detection->Data Analysis

References

The Role of (Z)-3-Hexenoic Acid, Butyl Ester as a Green Leaf Volatile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Key Mediator in Plant-Insect Interactions for Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-3-Hexenoic acid, butyl ester, also known as (Z)-3-hexenyl butyrate, is a significant member of the green leaf volatile (GLV) family of compounds. These biogenic volatile organic compounds are crucial mediators in the intricate communication networks between plants and insects. Emitted from plant tissues, particularly upon damage by herbivores, (Z)-3-hexenoic acid, butyl ester plays a multifaceted role in attracting or repelling insects, thereby influencing herbivory and pollination. This technical guide provides a comprehensive overview of the biosynthesis, perception, and ecological functions of (Z)-3-hexenoic acid, butyl ester, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Biosynthesis of (Z)-3-Hexenoic Acid, Butyl Ester in Plants

The biosynthesis of (Z)-3-hexenoic acid, butyl ester is initiated in response to tissue damage, which triggers the lipoxygenase (LOX) pathway. This pathway is a plant's rapid-response mechanism to wounding.

The process begins with the release of α-linolenic acid from plant cell membranes. The enzyme lipoxygenase (LOX) then oxygenates α-linolenic acid to form 13-hydroperoxylinolenic acid. This unstable intermediate is subsequently cleaved by hydroperoxide lyase (HPL) into two fragments: the 12-carbon compound traumatin and the six-carbon aldehyde, (Z)-3-hexenal.

(Z)-3-hexenal is the precursor to a variety of C6 GLVs. It can be reduced to (Z)-3-hexenol by alcohol dehydrogenase (ADH). The final step in the formation of (Z)-3-hexenoic acid, butyl ester is the esterification of (Z)-3-hexenol with butyryl-CoA. This reaction is catalyzed by an acyltransferase, likely belonging to the BAHD (BEAT, AHCT, HCBT, DAT) family of enzymes, which are known to be involved in the formation of various volatile esters in plants.[1][2][3] While the specific acyltransferase responsible for the synthesis of the butyl ester has not been definitively identified, research on related enzymes, such as (Z)-3-hexen-1-ol acetyltransferase (CHAT) in Arabidopsis thaliana, provides a model for this biochemical transformation.[1][4]

Biosynthesis α-Linolenic Acid α-Linolenic Acid 13-Hydroperoxylinolenic Acid 13-Hydroperoxylinolenic Acid α-Linolenic Acid->13-Hydroperoxylinolenic Acid Lipoxygenase (LOX) (Z)-3-Hexenal (Z)-3-Hexenal 13-Hydroperoxylinolenic Acid->(Z)-3-Hexenal Hydroperoxide Lyase (HPL) (Z)-3-Hexenol (Z)-3-Hexenol (Z)-3-Hexenal->(Z)-3-Hexenol Alcohol Dehydrogenase (ADH) (Z)-3-Hexenoic Acid, Butyl Ester (Z)-3-Hexenoic Acid, Butyl Ester (Z)-3-Hexenol->(Z)-3-Hexenoic Acid, Butyl Ester Acyltransferase (BAHD family) Butyryl-CoA Butyryl-CoA Butyryl-CoA->(Z)-3-Hexenoic Acid, Butyl Ester

Figure 1: Biosynthesis pathway of (Z)-3-Hexenoic Acid, Butyl Ester.

Occurrence in Nature

(Z)-3-Hexenoic acid, butyl ester is a naturally occurring compound found in a variety of plants and fruits. Its presence contributes to the characteristic "green" and fruity aroma of many species. It has been identified as a volatile component in:

  • Fruits: Mango, passion fruit, apricot, plum, guava, and quince.[5][6]

  • Plants: Tea plants (Camellia sinensis), where it plays a role in interactions with herbivores.[7][8][9]

The emission of this GLV is often significantly increased upon mechanical damage or herbivore feeding, serving as a signal to the surrounding environment.

Role in Plant-Insect Interactions: Electrophysiological and Behavioral Responses

(Z)-3-Hexenoic acid, butyl ester is a potent semiochemical that elicits both electrophysiological and behavioral responses in a wide range of insects. These responses can be either attractive or repellent, depending on the insect species and the ecological context.

Data Presentation: Quantitative Analysis of Insect Responses

The following table summarizes the quantitative data on the electroantennogram (EAG) and behavioral responses of the tea black tussock moth (Dasychira baibarana) to (Z)-3-hexenoic acid, butyl ester.

Insect SpeciesSexCompound Concentration (µg/µl)Mean EAG Response (mV ± SE)Behavioral Response (Y-tube Olfactometer)Reference
Dasychira baibaranaMale0.010.15 ± 0.03Significant Attraction[7][8][9]
0.10.32 ± 0.04Significant Attraction[7][8][9]
10.58 ± 0.06Significant Attraction[7][8][9]
100.95 ± 0.08Significant Attraction[7][8][9]
Dasychira baibaranaFemale0.010.11 ± 0.02No Significant Preference[7][8][9]
0.10.21 ± 0.03No Significant Preference[7][8][9]
10.35 ± 0.04No Significant Preference[7][8][9]
100.52 ± 0.05No Significant Preference[7][8][9]

Insect Olfactory Perception and Signaling

The perception of (Z)-3-hexenoic acid, butyl ester by insects begins with its detection by olfactory receptors (ORs) located on the dendrites of olfactory receptor neurons (ORNs), which are housed in sensory hairs called sensilla on the insect's antennae.

Upon binding of (Z)-3-hexenoic acid, butyl ester to a specific OR, a conformational change is induced in the receptor protein. This leads to the opening of an ion channel, resulting in the depolarization of the ORN's membrane and the generation of an action potential. This electrical signal is then transmitted to the antennal lobe of the insect's brain, where the information is processed, leading to a behavioral response.

While the specific ORs that detect (Z)-3-hexenoic acid, butyl ester have not been fully characterized for many insect species, studies on Scaptomyza flava have shown that the olfactory receptor Or67b is responsive to this compound.[10][11][12] The "deorphanization" of olfactory receptors, a process of matching orphan receptors with their activating ligands, is an active area of research to elucidate the molecular basis of olfaction for specific GLVs.[13][14]

Olfactory_Signaling cluster_0 Olfactory Sensillum (Z)-3-Hexenoic Acid, Butyl Ester (Z)-3-Hexenoic Acid, Butyl Ester Olfactory Receptor (e.g., Or67b) Olfactory Receptor (e.g., Or67b) (Z)-3-Hexenoic Acid, Butyl Ester->Olfactory Receptor (e.g., Or67b) Olfactory Receptor Neuron (ORN) Olfactory Receptor Neuron (ORN) Olfactory Receptor (e.g., Or67b)->Olfactory Receptor Neuron (ORN) Ion Channel Opening & Depolarization Antennal Lobe (Brain) Antennal Lobe (Brain) Olfactory Receptor Neuron (ORN)->Antennal Lobe (Brain) Action Potential Behavioral Response Behavioral Response Antennal Lobe (Brain)->Behavioral Response Signal Processing

Figure 2: Olfactory signaling pathway for (Z)-3-Hexenoic Acid, Butyl Ester.

Experimental Protocols

A thorough understanding of the role of (Z)-3-hexenoic acid, butyl ester as a GLV relies on precise and reproducible experimental methodologies.

Collection and Analysis of Plant Volatiles using GC-MS

Objective: To identify and quantify the emission of (Z)-3-hexenoic acid, butyl ester from plant tissues.

Methodology:

  • Volatile Collection:

    • Enclose a plant or a part of a plant (e.g., a leaf) in a volatile collection chamber (e.g., a glass jar or a Tedlar bag).

    • Draw air from the chamber through a sorbent trap (e.g., containing Porapak Q or Tenax TA) at a controlled flow rate (e.g., 100-500 mL/min) for a defined period (e.g., 1-4 hours). This captures the emitted volatiles.

    • An internal standard (e.g., n-octane or nonyl acetate) of a known amount is often added to the trap before or after collection for quantification purposes.[15]

  • Thermal Desorption and GC-MS Analysis:

    • The sorbent trap is placed in a thermal desorber, which rapidly heats the trap to release the captured volatiles into the gas chromatograph-mass spectrometer (GC-MS).

    • GC Separation: The volatiles are separated based on their boiling points and polarity on a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[15]

    • A typical GC oven temperature program starts at a low temperature (e.g., 40-50°C) and gradually increases to a high temperature (e.g., 250-280°C) to elute all compounds.[16][17]

    • MS Detection: As the compounds elute from the GC column, they are ionized (e.g., by electron impact at 70 eV) and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparing it to a spectral library (e.g., NIST).[15][17]

    • Quantification: The amount of (Z)-3-hexenoic acid, butyl ester is determined by comparing the peak area of the compound to the peak area of the internal standard.

GCMS_Workflow Plant Volatile Collection Plant Volatile Collection Sorbent Trap Sorbent Trap Plant Volatile Collection->Sorbent Trap Thermal Desorption Thermal Desorption Sorbent Trap->Thermal Desorption Gas Chromatography (GC) Gas Chromatography (GC) Thermal Desorption->Gas Chromatography (GC) Mass Spectrometry (MS) Mass Spectrometry (MS) Gas Chromatography (GC)->Mass Spectrometry (MS) Data Analysis\n(Identification & Quantification) Data Analysis (Identification & Quantification) Mass Spectrometry (MS)->Data Analysis\n(Identification & Quantification)

Figure 3: Workflow for GC-MS analysis of plant volatiles.
Electroantennography (EAG)

Objective: To measure the electrical response of an insect's antenna to (Z)-3-hexenoic acid, butyl ester.

Methodology:

  • Antenna Preparation:

    • An insect is immobilized, and one of its antennae is carefully excised at the base.

    • The antenna is mounted between two electrodes. The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is inserted into the base of the antenna or the head of the insect.[18][19]

    • Conductive gel or saline solution is used to ensure good electrical contact.[18]

  • Stimulus Delivery:

    • A solution of (Z)-3-hexenoic acid, butyl ester of a known concentration is prepared in a solvent (e.g., paraffin oil or hexane).

    • A small amount of the solution is applied to a piece of filter paper, which is then placed inside a Pasteur pipette or a specialized stimulus cartridge.

    • A puff of purified and humidified air is passed through the pipette, delivering the odorant stimulus to the antenna.

  • Data Recording and Analysis:

    • The electrical potential difference between the two electrodes is amplified and recorded.

    • The amplitude of the negative voltage deflection (the EAG response) is measured in millivolts (mV).

    • The responses to the test compound are typically normalized by subtracting the response to a solvent control.

Behavioral Assays (Y-tube Olfactometer)

Objective: To determine the behavioral response (attraction or repulsion) of an insect to (Z)-3-hexenoic acid, butyl ester.

Methodology:

  • Apparatus: A Y-tube olfactometer consists of a central tube that branches into two arms.

  • Experimental Setup:

    • A stream of purified and humidified air is passed through each arm of the Y-tube.

    • The odor source (filter paper with (Z)-3-hexenoic acid, butyl ester) is placed in one arm, and a solvent control is placed in the other arm.

    • An insect is released at the entrance of the central tube.

  • Observation and Data Analysis:

    • The insect's choice of arm is recorded over a set period.

    • The number of insects choosing the arm with the test compound versus the control arm is compared using a statistical test (e.g., Chi-squared test) to determine if there is a significant preference.[9]

Conclusion and Future Directions

(Z)-3-Hexenoic acid, butyl ester is a vital component of the chemical language that governs interactions between plants and insects. Its biosynthesis via the lipoxygenase pathway and its perception by specific olfactory receptors in insects highlight the co-evolutionary arms race and mutualistic relationships that shape terrestrial ecosystems.

Future research should focus on several key areas to further elucidate the role of this important GLV:

  • Identification of Biosynthetic Enzymes: The specific acyltransferases responsible for the production of (Z)-3-hexenoic acid, butyl ester in various plant species need to be identified and characterized.

  • Olfactory Receptor Deorphanization: A concerted effort to deorphanize the olfactory receptors that detect (Z)-3-hexenoic acid, butyl ester in key insect pests and beneficial insects will provide a deeper understanding of the molecular basis of its perception.

  • Quantitative Emission Profiling: Comprehensive studies to quantify the emission rates of (Z)-3-hexenoic acid, butyl ester from a wider range of plant species under different biotic and abiotic stress conditions are needed.

  • Applications in Pest Management: A better understanding of the attractive or repellent properties of (Z)-3-hexenoic acid, butyl ester can be leveraged to develop novel and sustainable pest management strategies, such as attract-and-kill or push-pull systems.

By continuing to unravel the complexities of (Z)-3-hexenoic acid, butyl ester's role as a green leaf volatile, researchers and drug development professionals can gain valuable insights into the chemical ecology of plant-insect interactions and develop innovative solutions for agriculture and beyond.

References

Spectroscopic Profile of Butyl (Z)-3-hexenoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for butyl (Z)-3-hexenoate. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted values based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supplemented with comparative data from its saturated analog, butyl hexanoate. This guide is intended to assist researchers in the identification and characterization of butyl (Z)-3-hexenoate.

Chemical Structure and Properties

  • IUPAC Name: Butyl (Z)-3-hexenoate

  • Synonyms: Butyl cis-3-hexenoate

  • CAS Number: 69668-84-4[1]

  • Molecular Formula: C₁₀H₁₈O₂[1]

  • Molecular Weight: 170.25 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and MS data for butyl (Z)-3-hexenoate. These predictions are based on the analysis of its chemical structure and comparison with similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for Butyl (Z)-3-hexenoate

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.5m2HH-3, H-4 (vinylic)
~4.1t2HO-CH ₂-CH₂-CH₂-CH₃
~3.1d2HH-2 (allylic)
~2.0m2HH-5 (allylic)
~1.6m2HO-CH₂-CH ₂-CH₂-CH₃
~1.4m2HO-CH₂-CH₂-CH ₂-CH₃
~0.9t3HO-CH₂-CH₂-CH₂-CH
~0.9t3HH-6

Note: The chemical shifts of the vinylic protons (H-3 and H-4) are expected to be in the downfield region due to the double bond. The cis-coupling constant (J) between these protons is anticipated to be in the range of 10-12 Hz. The protons on the carbon adjacent to the carbonyl group (H-2) are shifted downfield due to the electron-withdrawing effect of the carbonyl.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Data for Butyl (Z)-3-hexenoate

Chemical Shift (ppm)Assignment
~172C=O (ester carbonyl)
~130C-4 (vinylic)
~122C-3 (vinylic)
~64O -CH₂
~35C-2
~31O-CH₂-C H₂
~21C-5
~19O-CH₂-CH₂-C H₂
~14C-6
~14O-CH₂-CH₂-CH₂-C H₃

Note: The carbonyl carbon of the ester group is expected to have the highest chemical shift. The two sp² hybridized carbons of the double bond will appear in the olefinic region of the spectrum.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for Butyl (Z)-3-hexenoate

Wavenumber (cm⁻¹)IntensityAssignment
~3010Medium=C-H stretch (vinylic)
2960-2850StrongC-H stretch (aliphatic)
~1740StrongC=O stretch (ester)
~1655MediumC=C stretch (cis-alkene)
~1160StrongC-O stretch (ester)
~720Medium=C-H bend (cis-alkene, out-of-plane)

Note: The most characteristic peak in the IR spectrum of an ester is the strong C=O stretching absorption around 1740 cm⁻¹. The presence of the C=C double bond will give rise to a medium intensity stretching absorption around 1655 cm⁻¹ and a characteristic out-of-plane bending absorption for the cis-substituted alkene.

Mass Spectrometry (MS)

Table 4: Predicted Key Mass Spectrometry Fragments for Butyl (Z)-3-hexenoate (Electron Ionization)

m/zInterpretation
170Molecular ion [M]⁺
113[M - C₄H₉O]⁺ (Loss of butoxy radical)
99[CH₃CH₂CH=CHCH₂CO]⁺
73[COOC₄H₉]⁺
57[C₄H₉]⁺ (Butyl cation)
41[C₃H₅]⁺ (Allyl cation)

Note: In electron ionization mass spectrometry, the molecular ion peak at m/z 170 is expected. Common fragmentation patterns for esters include cleavage of the C-O bond and McLafferty rearrangement. The presence of the double bond can also influence the fragmentation pathways.

Experimental Protocols

The following sections detail the general procedures for obtaining NMR, IR, and MS spectra for a liquid sample like butyl (Z)-3-hexenoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[2] Chloroform-d is a common choice for non-polar organic molecules.

  • Instrumentation: The data is acquired on a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • ¹H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width that covers the expected range of proton chemical shifts (typically 0-12 ppm).

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is performed. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid): A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[3][4]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the spectrum of the sample is recorded. The instrument passes a beam of infrared radiation through the sample and measures the amount of radiation absorbed at each wavelength.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: The liquid sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.

  • Ionization (Electron Ionization - EI): In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[5][6] This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of ions at each m/z value.

  • Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like butyl (Z)-3-hexenoate.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification of Butyl (Z)-3-hexenoate Sample_Prep_NMR Dissolve in Deuterated Solvent Synthesis->Sample_Prep_NMR Sample_Prep_IR Prepare Neat Liquid Film Synthesis->Sample_Prep_IR Sample_Prep_MS Direct Infusion or GC Injection Synthesis->Sample_Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Sample_Prep_NMR->NMR IR FTIR Spectrometer Sample_Prep_IR->IR MS Mass Spectrometer (EI) Sample_Prep_MS->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure_Elucidation Structure Elucidation & Confirmation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for the spectroscopic analysis of butyl (Z)-3-hexenoate.

References

Understanding the odor and flavor profile of (Z)-3-hexenoic acid, butyl ester.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Odor and Flavor Profile of (Z)-3-hexenoic acid, butyl ester

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Z)-3-hexenoic acid, butyl ester, also known as butyl (Z)-3-hexenoate, is a volatile organic compound expected to possess a complex and potent odor and flavor profile. While specific sensory data for this ester is scarce, an analysis of its constituent parts—the (Z)-3-hexenoic acid moiety and the butyl ester group—along with data from closely related compounds, allows for a robust estimation of its sensory characteristics. This guide synthesizes the available information to present a likely odor and flavor profile, details common experimental methodologies for sensory analysis, and describes the general signaling pathway for ester perception.

Inferred Odor and Flavor Profile

The sensory profile of (Z)-3-hexenoic acid, butyl ester is anticipated to be a fusion of the sharp, green, and slightly acidic notes from the (Z)-3-hexenoic acid component, and the fruity, sweet, and somewhat waxy characteristics of the butyl ester. The "(Z)-3-" double bond position is crucial for the characteristic "leafy" or "grassy" green notes.

Table 1: Inferred Sensory Descriptors for (Z)-3-hexenoic acid, butyl ester

Sensory Aspect Descriptor Rationale based on Structurally Related Compounds
Odor Green, Fruity, Waxy, Sharp, Leafy, Tropical(Z)-3-hexenoic acid: Green, grassy, sweaty, fruity, cheesy, acidic. Butyl hexanoate (saturated analogue): Fruity, berry, tutti-frutti, apple, mango, banana, pineapple-like, waxy. Ethyl (Z)-3-hexenoate: Sharp, pear, green, apple, tropical, rind notes, pineapple. (Z)-3-hexen-1-yl (Z)-3-hexenoate: Green, tomato leaf, pear, melon, metallic, fennel, tropical.
Flavor Green, Fruity, Sweet, Slightly Acidic, Tropical(Z)-3-hexenoic acid: Green. Butyl hexanoate: Fruity, pineapple-like, waxy. Ethyl (Z)-3-hexenoate: Green, used in strawberry, tropical fruits, kiwi, wine. (Z)-3-hexen-1-yl (Z)-3-hexenoate: Green, fruity, pear, melon, tropical, banana peel, tomato leaf, metallic.

Experimental Protocols for Sensory Analysis

The characterization of the odor and flavor profile of a volatile compound like (Z)-3-hexenoic acid, butyl ester typically involves a combination of instrumental and human sensory analysis.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[1][2] This allows for the identification of individual odor-active compounds in a mixture.

Methodology:

  • Sample Preparation: A solution of (Z)-3-hexenoic acid, butyl ester in an appropriate solvent (e.g., ethanol or diethyl ether) is prepared. For complex matrices, a solvent extraction or headspace solid-phase microextraction (SPME) would be employed.

  • Gas Chromatographic Separation: The sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-Wax or HP-5) to separate the volatile compounds based on their boiling points and polarities.

  • Olfactometric Detection: The effluent from the GC column is split, with one portion directed to a standard detector (e.g., a mass spectrometer or flame ionization detector) and the other to a sniffing port.[3] A trained sensory panelist or analyst sniffs the effluent and records the retention time and a descriptor for each odor detected.

  • Data Analysis: The olfactometric data is compiled into an aromagram, which plots odor intensity or detection frequency against retention time. By comparing the aromagram with the chromatogram from the instrumental detector, the odor-active compounds can be identified.

  • Quantitative Analysis (AEDA/CharmAnalysis): To determine the most potent odorants, Aroma Extract Dilution Analysis (AEDA) or CharmAnalysis can be performed.[4] This involves the serial dilution of the sample extract, with each dilution being analyzed by GC-O until no odor is detected. The highest dilution at which an odor is still perceived gives a measure of its odor activity value (OAV).[1]

GCO_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_detection Detection cluster_data_analysis Data Analysis Sample Sample containing (Z)-3-hexenoic acid, butyl ester Extraction Solvent Extraction or Headspace SPME Sample->Extraction GC_Injection GC Injection Extraction->GC_Injection GC_Column Capillary Column Separation GC_Injection->GC_Column Splitter Effluent Splitter GC_Column->Splitter MS_Detector Mass Spectrometer (Identification) Splitter->MS_Detector Sniffing_Port Olfactometry Port (Human Assessor) Splitter->Sniffing_Port Chromatogram Chromatogram MS_Detector->Chromatogram Aromagram Aromagram Sniffing_Port->Aromagram Data_Integration Data Integration and Odorant Identification Chromatogram->Data_Integration Aromagram->Data_Integration Olfactory_Signaling cluster_membrane Cell Membrane of Olfactory Neuron OR Olfactory Receptor (OR) G Protein-Coupled Receptor G_protein Gαolf Gβγ OR->G_protein 2. Activation AC Adenylyl Cyclase (AC) G_protein->AC 3. Gαolf activates AC cAMP cAMP AC->cAMP 4. Conversion CNG_channel Cyclic Nucleotide-Gated (CNG) Channel Depolarization Depolarization CNG_channel->Depolarization Odorant (Z)-3-hexenoic acid, butyl ester Odorant->OR:port 1. Binding ATP ATP ATP->AC cAMP->CNG_channel:port 5. Binding and Opening Ions Na+, Ca2+ Ions->CNG_channel 6. Influx Action_Potential Action Potential to Brain Depolarization->Action_Potential

References

An In-depth Technical Guide on (Z)-3-Hexenoic Acid, Butyl Ester (CAS Number: 69668-84-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and analysis of (Z)-3-hexenoic acid, butyl ester. The information is intended to support research and development activities where this compound is of interest.

Chemical and Physical Properties

PropertyValueSource
CAS Number 69668-84-4[1][2]
Molecular Formula C₁₀H₁₈O₂[1][2]
Molecular Weight 170.25 g/mol [1][2]
Appearance Colorless to pale yellow liquid (estimated)[3]
Boiling Point 212-213 °C (estimated at 760 mmHg)[3]
Flash Point 75.8 °C (169 °F) (estimated)[3]
Vapor Pressure 0.171 mmHg at 25 °C (estimated)[3]
Solubility Soluble in alcohol; sparingly soluble in water (estimated at 52.1 mg/L at 25 °C)[3]
Density Not available
Refractive Index Not available

Spectroscopic Data (Predicted)

Due to the limited availability of published experimental spectra for (Z)-3-hexenoic acid, butyl ester, the following data are predicted based on its chemical structure and typical values for similar compounds.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum would show characteristic signals for the protons of the butyl group and the hexenoate chain. Key expected chemical shifts (in ppm, relative to TMS) are:

  • ~5.5-5.7 ppm: Multiplet, 2H (vinylic protons, -CH=CH-)

  • ~4.1 ppm: Triplet, 2H (ester methylene group, -O-CH₂-)

  • ~3.0 ppm: Doublet of triplets, 2H (allylic methylene group, =CH-CH₂-C=O)

  • ~2.1 ppm: Quintet, 2H (ethyl group methylene, -CH₂-CH₃)

  • ~1.6 ppm: Sextet, 2H (butyl group methylene, -O-CH₂-CH₂-)

  • ~1.4 ppm: Sextet, 2H (butyl group methylene, -CH₂-CH₃)

  • ~0.9 ppm: Triplet, 3H (terminal methyl of butyl group, -CH₂-CH₃)

  • ~1.0 ppm: Triplet, 3H (terminal methyl of hexenoate chain, -CH₂-CH₃)

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum would display ten distinct signals corresponding to the ten carbon atoms in the molecule. Expected chemical shifts (in ppm) are:

  • ~172 ppm: Ester carbonyl carbon (-C=O)

  • ~130 ppm & ~125 ppm: Vinylic carbons (-CH=CH-)

  • ~64 ppm: Ester methylene carbon (-O-CH₂-)

  • ~35 ppm: Allylic methylene carbon (=CH-CH₂-C=O)

  • ~30 ppm: Butyl methylene carbon (-O-CH₂-CH₂-)

  • ~21 ppm: Ethyl methylene carbon (-CH₂-CH₃)

  • ~19 ppm: Butyl methylene carbon (-CH₂-CH₃)

  • ~14 ppm: Terminal methyl carbon of hexenoate chain (-CH₂-CH₃)

  • ~13 ppm: Terminal methyl carbon of butyl group (-CH₂-CH₃)

Infrared (IR) Spectroscopy

The IR spectrum of (Z)-3-hexenoic acid, butyl ester is expected to show the following characteristic absorption bands:

Wavenumber (cm⁻¹)Functional Group
~3010=C-H stretch (vinylic)
2850-2960C-H stretch (aliphatic)
~1740C=O stretch (ester)
~1650C=C stretch (alkene, cis)
1150-1250C-O stretch (ester)
Mass Spectrometry

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 170. Common fragmentation patterns for butyl esters include the loss of butene via McLafferty rearrangement, leading to a prominent peak at m/z = 114, and cleavage of the butyl group, resulting in fragments at m/z = 57 (C₄H₉⁺) and m/z = 113.

Experimental Protocols

Synthesis via Fischer Esterification

This protocol describes a general method for the synthesis of (Z)-3-hexenoic acid, butyl ester via Fischer esterification of (Z)-3-hexenoic acid with butanol.

Materials:

  • (Z)-3-hexenoic acid

  • n-Butanol

  • Concentrated sulfuric acid (catalyst)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add (Z)-3-hexenoic acid (1 equivalent), n-butanol (3 equivalents), and toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete (no more water is collected, or starting material is consumed), cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted carboxylic acid.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent (toluene and excess butanol) under reduced pressure using a rotary evaporator.

  • Purify the crude ester by fractional distillation under reduced pressure to obtain pure (Z)-3-hexenoic acid, butyl ester.

Synthesis_Workflow Reactants Reactants: (Z)-3-Hexenoic Acid n-Butanol Sulfuric Acid (cat.) Toluene Reaction Fischer Esterification (Reflux with Dean-Stark) Reactants->Reaction Workup Aqueous Workup: 1. NaHCO3 wash 2. Brine wash 3. Drying (MgSO4) Reaction->Workup Evaporation Solvent Removal (Rotary Evaporation) Workup->Evaporation Purification Purification: Fractional Distillation Evaporation->Purification Product Pure (Z)-3-Hexenoic Acid, Butyl Ester Purification->Product

Synthesis and Purification Workflow
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of (Z)-3-hexenoic acid, butyl ester.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for volatile organic compounds (e.g., DB-5ms or equivalent)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the ester in a suitable solvent (e.g., dichloromethane or hexane).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold for several minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: Scan from m/z 40 to 400.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Analysis: Identify the peak corresponding to (Z)-3-hexenoic acid, butyl ester by its retention time and mass spectrum. Compare the obtained mass spectrum with a reference library or the predicted fragmentation pattern.

GCMS_Analysis_Workflow Sample Sample Preparation: Dilute ester in solvent Injection GC Injection Sample->Injection Separation GC Separation (Capillary Column) Injection->Separation Ionization MS Ionization (Electron Ionization) Separation->Ionization Detection Mass Detection and Analysis Ionization->Detection Result Identification: Retention Time & Mass Spectrum Detection->Result

GC-MS Analysis Workflow

Safety Information

Potential Applications

Esters of hexenoic acid are known for their fruity and green aromas and are often used in the flavor and fragrance industry. (Z)-3-Hexenoic acid and its esters are also found in various natural products and may have roles in chemical signaling pathways in biological systems. Further research may explore its potential applications in areas such as agrochemicals, pharmaceuticals, and materials science.

References

A Technical Guide to the Chemical Synthesis of (Z)-3-Hexenoic Acid, Butyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary chemical synthesis routes for producing (Z)-3-hexenoic acid, butyl ester, a valuable compound in various research and development applications. The guide provides a comparative analysis of common synthetic strategies, detailed experimental protocols for key reactions, and quantitative data to inform methodology selection.

Overview of Synthetic Strategies

The synthesis of (Z)-3-hexenoic acid, butyl ester, also known as butyl (Z)-3-hexenoate, primarily involves two strategic approaches: direct esterification of (Z)-3-hexenoic acid with butanol, or the stereoselective construction of the carbon-carbon double bond with the ester functionality already in place or introduced subsequently. The key challenge lies in controlling the stereochemistry to selectively obtain the desired (Z)-isomer, as the (E)-isomer is often the thermodynamically more stable product.

The most prominent and effective methods for achieving high (Z)-selectivity include the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, particularly the Still-Gennari modification.

Comparative Analysis of Synthesis Routes

Synthesis RoutePrecursorsKey Reagents & ConditionsYield(Z):(E) SelectivityAdvantagesDisadvantages
Fischer Esterification (Z)-3-Hexenoic acid, ButanolH₂SO₄ (catalyst), RefluxHighDependent on precursor puritySimple, cost-effectiveRelies on the availability of pure (Z)-3-hexenoic acid; risk of isomerization under harsh acidic conditions.
Wittig Reaction Propanal, (3-Butoxy-3-oxopropyl)triphenylphosphonium bromideStrong base (e.g., n-BuLi, NaHMDS), Anhydrous THF, Low temperatureModerate to HighGood to ExcellentGood (Z)-selectivity with non-stabilized ylides.Requires stoichiometric amounts of phosphonium salt; removal of triphenylphosphine oxide byproduct can be challenging.
Horner-Wadsworth-Emmons (Still-Gennari Modification) Propanal, Butyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)acetateKHMDS, 18-crown-6, Anhydrous THF, -78 °CHighExcellentExcellent (Z)-selectivity; water-soluble phosphate byproduct is easily removed.Phosphonate reagent requires separate synthesis; reagents can be expensive.

Detailed Experimental Protocols

Route 1: Fischer Esterification of (Z)-3-Hexenoic Acid

This method is a direct and classical approach, contingent on the availability of the starting carboxylic acid with the desired stereochemistry.

Experimental Workflow:

Fischer_Esterification reagents (Z)-3-Hexenoic Acid + Butanol (excess) reaction Reflux with catalytic H₂SO₄ reagents->reaction workup Aqueous Workup (NaHCO₃ wash) reaction->workup purification Distillation under reduced pressure workup->purification product (Z)-3-Hexenoic Acid, Butyl Ester purification->product

Figure 1: General workflow for the Fischer esterification.

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add (Z)-3-hexenoic acid (1.0 eq), n-butanol (3.0 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 2 mol%).

  • The reaction mixture is heated to reflux in a suitable solvent such as toluene. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.

  • The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting carboxylic acid is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by fractional distillation under reduced pressure to yield pure (Z)-3-hexenoic acid, butyl ester.

Route 2: Z-Selective Wittig Reaction

The Wittig reaction provides a powerful tool for the formation of the (Z)-alkene by reacting a phosphorus ylide with an aldehyde.[1][2][3] The use of non-stabilized or semi-stabilized ylides generally favors the formation of the (Z)-isomer.

Signaling Pathway (Reaction Mechanism):

Wittig_Reaction ylide Phosphonium Ylide betaine Betaine Intermediate (cis-selective) ylide->betaine aldehyde Propanal aldehyde->betaine oxaphosphetane Oxaphosphetane betaine->oxaphosphetane product (Z)-Alkene + Triphenylphosphine Oxide oxaphosphetane->product

Figure 2: Simplified mechanism of the Wittig reaction leading to a (Z)-alkene.

Protocol:

  • Preparation of the Phosphonium Ylide:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), (3-butoxy-3-oxopropyl)triphenylphosphonium bromide (1.0 eq) is suspended in anhydrous tetrahydrofuran (THF).

    • The suspension is cooled to -78 °C in a dry ice/acetone bath.

    • A strong base such as n-butyllithium (n-BuLi) or sodium hexamethyldisilazide (NaHMDS) (1.0 eq) is added dropwise, resulting in the formation of the characteristic red-orange color of the ylide. The mixture is stirred at this temperature for 30-60 minutes.

  • Reaction with Aldehyde:

    • Propanal (1.0 eq), freshly distilled, is added dropwise to the ylide solution at -78 °C.

    • The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours or overnight.

  • Workup and Purification:

    • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

    • The aqueous layer is extracted with diethyl ether or ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to separate the desired ester from the triphenylphosphine oxide byproduct.

Route 3: Horner-Wadsworth-Emmons (HWE) Reaction (Still-Gennari Modification)

The Still-Gennari modification of the HWE reaction is a highly reliable method for the stereoselective synthesis of (Z)-alkenes.[1] It utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethoxy)phosphoryl groups, which favor the kinetic formation of the (Z)-isomer.

Logical Relationship of Key Steps:

HWE_Still_Gennari phosphonate Butyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)acetate deprotonation Deprotonation with KHMDS in the presence of 18-crown-6 phosphonate->deprotonation carbanion Phosphonate Carbanion deprotonation->carbanion addition Nucleophilic Addition carbanion->addition aldehyde Propanal aldehyde->addition intermediate Intermediate Adduct addition->intermediate elimination Rapid Elimination intermediate->elimination product (Z)-3-Hexenoic Acid, Butyl Ester elimination->product

Figure 3: Key steps in the Still-Gennari modified HWE reaction.

Protocol:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, a solution of 18-crown-6 (1.1 eq) in anhydrous THF is prepared.

  • The solution is cooled to -78 °C, and a solution of potassium hexamethyldisilazide (KHMDS) (1.1 eq) in THF is added.

  • Butyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)acetate (1.0 eq) is added dropwise to the cooled solution, and the mixture is stirred for 15-30 minutes.

  • Freshly distilled propanal (1.0 eq) is then added dropwise. The reaction is typically complete within 1-2 hours at -78 °C.

  • The reaction is quenched with saturated aqueous ammonium chloride solution and allowed to warm to room temperature.

  • The mixture is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the pure (Z)-3-hexenoic acid, butyl ester. The phosphate byproduct is water-soluble and easily removed during the aqueous workup.

Conclusion

The choice of synthetic route for (Z)-3-hexenoic acid, butyl ester, depends on factors such as the availability of starting materials, desired stereoselectivity, and scalability. While Fischer esterification is straightforward, it is limited by the purity of the starting (Z)-3-hexenoic acid. For de novo synthesis with high (Z)-selectivity, the Wittig reaction with non-stabilized ylides and, particularly, the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction are the methods of choice. The latter offers excellent stereocontrol and a more straightforward purification process, making it a highly attractive option for producing high-purity (Z)-3-hexenoic acid, butyl ester for demanding research and development applications.

References

The Pivotal Role of Butyl (Z)-3-hexenoate in Plant-Insect Chemical Ecology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Volatile organic compounds (VOCs) are primary mediators of plant-insect interactions, influencing behaviors from host-plant selection to oviposition and foraging for natural enemies. Among the vast array of plant volatiles, the C6 green leaf volatiles (GLVs), including esters like butyl (Z)-3-hexenoate, are of significant interest due to their widespread emission from wounded plant tissues. This technical guide provides an in-depth exploration of the function of butyl (Z)-3-hexenoate in plant-insect chemical ecology. While direct research on butyl (Z)-3-hexenoate is limited, this document extrapolates from the extensive knowledge of its close structural analogs, (Z)-3-hexenol and (Z)-3-hexenyl acetate, to present a comprehensive overview for researchers, scientists, and drug development professionals. We delve into the biosynthesis of GLVs, their perception by insects, and their subsequent impact on insect behavior. Detailed experimental protocols for the collection, analysis, and behavioral assessment of such compounds are provided, alongside illustrative quantitative data and signaling pathway diagrams to facilitate a deeper understanding and guide future research in this critical area of chemical ecology.

Introduction

Plants, in their constant evolutionary arms race with herbivorous insects, have developed a sophisticated arsenal of defenses. A key component of this defense is the production and release of volatile organic compounds (VOCs) upon tissue damage. These herbivore-induced plant volatiles (HIPVs) serve multiple functions: they can directly deter herbivores, attract the natural enemies of the herbivores (indirect defense), and even signal to neighboring plants to prime their own defenses[1][2].

Green Leaf Volatiles (GLVs) are a prominent class of HIPVs, characterized by their six-carbon backbone. They are responsible for the characteristic "green" odor of freshly cut grass and damaged leaves. This group includes aldehydes, alcohols, and their esters. Butyl (Z)-3-hexenoate, an ester of (Z)-3-hexenol, belongs to this family of compounds. While specific literature on butyl (Z)-3-hexenoate is sparse, the functions of its parent alcohol, (Z)-3-hexenol, and its acetate ester, (Z)-3-hexenyl acetate, have been extensively studied. These compounds are known to elicit strong behavioral and electrophysiological responses in a wide range of insect species[1][3]. This guide will leverage this body of knowledge to infer the likely roles of butyl (Z)-3-hexenoate in plant-insect interactions.

Biosynthesis of Butyl (Z)-3-hexenoate in Plants

The biosynthesis of butyl (Z)-3-hexenoate begins with the lipoxygenase (LOX) pathway, which is initiated upon cell damage, such as that caused by herbivore feeding.

Signaling Pathway for Green Leaf Volatile Biosynthesis

GLV_Biosynthesis cluster_membrane Chloroplast Membrane cluster_pathway Lipoxygenase (LOX) Pathway Linolenic_Acid α-Linolenic Acid 13_LOX 13_LOX Linolenic_Acid->13_LOX 13_HPOT 13-Hydroperoxylinolenic Acid HPL HPL 13_HPOT->HPL Z3_Hexenal (Z)-3-Hexenal ADH ADH Z3_Hexenal->ADH Z3_Hexenol (Z)-3-Hexenol AAT AAT Z3_Hexenol->AAT Butyl_Z3_Hexenoate Butyl (Z)-3-hexenoate Wounding Wounding Lipase Lipase Wounding->Lipase activates Lipase->Linolenic_Acid releases 13_LOX->13_HPOT oxygenates HPL->Z3_Hexenal cleaves ADH->Z3_Hexenol reduces AAT->Butyl_Z3_Hexenoate esterifies Butan_1_ol Butan-1-ol Butan_1_ol->AAT Volatile_Workflow Plant Intact or Damaged Plant Chamber Glass Chamber Plant->Chamber Pump Air Pump Chamber->Pump Air Out Sorbent Sorbent Trap (e.g., Porapak Q) Pump->Sorbent Filter Charcoal Filter Filter->Chamber Purified Air In Elution Solvent Elution (e.g., Dichloromethane) Sorbent->Elution GCMS GC-MS Analysis Elution->GCMS Identification Compound Identification GCMS->Identification Quantification Quantification GCMS->Quantification Tritrophic Plant Plant Butyl_Z3_Hexenoate Butyl (Z)-3-hexenoate Plant->Butyl_Z3_Hexenoate releases Herbivore Herbivore Herbivore->Plant feeds on Natural_Enemy Natural Enemy Natural_Enemy->Herbivore preys on/parasitizes Butyl_Z3_Hexenoate->Herbivore repels Butyl_Z3_Hexenoate->Natural_Enemy attracts

References

Safety, handling, and toxicology information for (Z)-3-hexenoic acid, butyl ester.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on (Z)-3-Hexenoic Acid, Butyl Ester: Safety, Handling, and Toxicology

This technical guide provides a comprehensive overview of the available safety, handling, and toxicological information for (Z)-3-hexenoic acid, butyl ester (CAS 16491-36-4). The information is compiled for researchers, scientists, and professionals in drug development and related fields, with a focus on presenting clear, data-driven insights.

Chemical and Physical Properties

(Z)-3-Hexenoic acid, butyl ester, also known as cis-3-hexenyl butyrate, is an organic ester recognized for its fresh, green, and fruity aroma.[1] It is used as a flavoring and fragrance ingredient.[1][2]

Table 1: Physicochemical Properties of (Z)-3-Hexenoic Acid, Butyl Ester

PropertyValueReference
CAS Number 16491-36-4[2]
FEMA Number 3402[1][3]
EC Number 240-553-7[1][2]
Molecular Formula C₁₀H₁₈O₂[2][4]
Molecular Weight 170.25 g/mol [1][2]
Physical State Liquid[5]
Appearance Colorless[5]
Density 0.885 g/mL at 25 °C[1]
Boiling Point 96 °C at 20 mmHg[1]
Flash Point 79 °C (174.2 °F) - closed cup[1]
Refractive Index n20/D 1.431[1]

Safety and Handling

Proper handling of (Z)-3-hexenoic acid, butyl ester is essential to ensure laboratory safety. This involves using appropriate personal protective equipment (PPE) and adhering to standard storage and disposal protocols.

Table 2: GHS Hazard and Precautionary Information

ClassificationStatementReference
Hazard Class Skin Irritation (Category 2), Eye Irritation (Category 2), Specific target organ toxicity — Single exposure (Category 3), Respiratory system[1]
Signal Word Warning[1]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1]
Precautionary Statements P280: Wear protective gloves/eye protection/face protection.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

2.1 Personal Protective Equipment (PPE) and Handling

  • Ventilation: Handle in a well-ventilated area, such as under a chemical fume hood, to minimize inhalation of vapors.[5]

  • Eye Protection: Wear safety glasses or goggles.[6]

  • Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin contact.[6][7]

  • Hygiene: Wash hands thoroughly after handling.

2.2 Storage and Stability

  • Conditions: Store in a cool, dry, and well-ventilated place.[7] Keep containers tightly closed and away from heat, sparks, and open flames.[5]

  • Storage Class: Classified as a combustible liquid (Storage Class 10).[1]

2.3 Spill and Disposal Procedures

  • Spill Containment: In case of a spill, use non-combustible absorbent materials for cleanup.[7] Evacuate the area and ensure adequate ventilation.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

Toxicology

The toxicological profile of (Z)-3-hexenoic acid, butyl ester has been evaluated by the Research Institute for Fragrance Materials (RIFM). The assessment largely relies on modern safety evaluation approaches, including the Threshold of Toxicological Concern (TTC) and read-across methodologies from structurally similar compounds (analogs).[8]

Table 3: Summary of Toxicological Endpoints

EndpointResult/ConclusionMethodReference
Genotoxicity Not expected to be genotoxic.Negative BlueScreen assay; Read-across from hex-3-enyl acetate (CAS 1708-82-3).[8]
Repeated Dose &Reproductive Toxicity Margin of Exposure (MOE) > 100, indicating low concern.Calculated via read-across from cis-3-hexen-1-yl acetate (CAS 3681-71-8).[8]
Skin Sensitization No Expected Sensitization Induction Level (NESIL) = 1000 µg/cm².Read-across from hex-3-enyl acetate (CAS 1708-82-3).[8]
Phototoxicity /Photoallergenicity Not expected to be phototoxic or photoallergenic.Evaluation of UV/Vis spectra.[8]
Local Respiratory Toxicity Exposure is below the Threshold of Toxicological Concern (TTC) for a Cramer Class I material.TTC approach.[8]

3.1 Signaling Pathways There is currently no specific, detailed information in the public domain describing the signaling pathways directly affected by (Z)-3-hexenoic acid, butyl ester. One source notes its relevance in the study of signaling pathways between organisms in chemical biology, but does not provide further details.[9]

Experimental Protocols

Detailed, step-by-step laboratory protocols for the specific toxicological studies on (Z)-3-hexenoic acid, butyl ester are not publicly available. However, the principles of the key methodologies cited in the RIFM safety assessment are described below.[8]

4.1 Read-Across Methodology The read-across approach is a scientific method used to predict the properties of one chemical (the target) by using data from one or more similar chemicals (the analogs). This is based on the principle that substances with similar chemical structures are likely to have similar physicochemical and toxicological properties. For this compound, data from analogs like hex-3-enyl acetate and cis-3-hexen-1-yl acetate were used to evaluate endpoints such as genotoxicity and skin sensitization.[8]

Target (Z)-3-Hexenoic Acid, Butyl Ester (Target Chemical) Conclusion Toxicological Conclusion for Target Chemical Target->Conclusion Assessed via Read-Across Analog1 hex-3-enyl acetate (Analog 1) Data1 Genotoxicity Data Skin Sensitization Data Analog1->Data1 Experimental Data Analog2 cis-3-hexen-1-yl acetate (Analog 2) Data2 Repeated Dose & Reproductive Toxicity Data Analog2->Data2 Experimental Data Data1->Conclusion Informs Data2->Conclusion Informs

Caption: Workflow of the read-across toxicological assessment.

4.2 BlueScreen Assay The BlueScreen™ assay is an in vitro screening test used to assess the potential of a substance to cause genotoxicity (damage to DNA) and cytotoxicity (damage to cells). The assay was used to confirm that (Z)-3-hexenoic acid, butyl ester does not present a genotoxic concern, both with and without metabolic activation.[8]

4.3 Threshold of Toxicological Concern (TTC) The TTC is a risk assessment principle that establishes a human exposure threshold value for chemicals, below which there is a very low probability of an appreciable risk to human health. Chemicals are categorized into structural classes (e.g., Cramer classes) to determine the applicable threshold. For respiratory toxicity, the exposure to (Z)-3-hexenoic acid, butyl ester was found to be below the TTC for its respective class, indicating a low level of concern.[8]

Logical Workflow Diagrams

As no specific biological signaling pathways have been documented, the following diagram illustrates a standard logical workflow for handling a chemical spill, which is a critical aspect of laboratory safety.

Start Spill Detected Assess Assess Risk (Size, Location, Hazard) Start->Assess PPE Don Appropriate PPE (Gloves, Goggles, etc.) Assess->PPE Contain Contain Spill (Use absorbent socks/pads) PPE->Contain Absorb Apply Absorbent Material (e.g., Vermiculite, Sand) Contain->Absorb Collect Collect & Bag Waste Absorb->Collect Dispose Dispose of Waste (Follow Hazardous Waste Protocol) Collect->Dispose Decon Decontaminate Area & Equipment Dispose->Decon End Spill Response Complete Decon->End

Caption: General workflow for handling a chemical spill in a laboratory.

References

Methodological & Application

Application Note: Quantitative Analysis of (Z)-3-Hexenoic Acid, Butyl Ester Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Z)-3-Hexenoic acid, butyl ester (also known as butyl (Z)-3-hexenoate) is a volatile organic compound contributing to the characteristic aroma of various fruits and fermented products. Its accurate quantification is crucial in flavor and fragrance research, food quality control, and potentially in drug development as a biomarker or component of a formulation. This application note provides a detailed protocol for the quantitative analysis of (Z)-3-hexenoic acid, butyl ester in a liquid matrix using a headspace solid-phase microextraction (HS-SPME) coupled with a gas chromatography-mass spectrometry (GC-MS) method.

Chemical Information

ParameterValue
Compound Name (Z)-3-Hexenoic acid, butyl ester
Synonyms Butyl (Z)-3-hexenoate
CAS Number 69668-84-4[1]
Molecular Formula C10H18O2[1]
Molecular Weight 170.25 g/mol [1]
Structure CH3CH2CH=CHCH2COOCH2CH2CH2CH3

Experimental Protocols

This section details the complete workflow for the quantitative analysis of (Z)-3-hexenoic acid, butyl ester.

1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique ideal for volatile and semi-volatile compounds in liquid and solid samples.

Materials:

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Heater-stirrer or autosampler with agitation and temperature control

  • Sodium chloride (NaCl), analytical grade

  • Internal Standard (IS) solution (e.g., Ethyl heptanoate, 10 µg/mL in methanol)

  • Standard solutions of (Z)-3-hexenoic acid, butyl ester (1, 5, 10, 25, 50, 100 µg/L in a relevant matrix)

Procedure:

  • Pipette 5 mL of the liquid sample (or standard/blank) into a 20 mL headspace vial.

  • Add 1 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.

  • Spike the sample with 10 µL of the internal standard solution.

  • Immediately seal the vial with a magnetic screw cap.

  • Place the vial in the heater-stirrer or autosampler tray.

  • Equilibrate the sample at 60°C for 15 minutes with agitation (e.g., 250 rpm).

  • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

  • After extraction, retract the fiber and immediately introduce it into the GC injector for thermal desorption.

2. GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD)

  • Capillary column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.

GC Parameters:

ParameterSetting
Injector Temperature 250°C
Injection Mode Splitless
Desorption Time 5 minutes
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program - Initial Temperature: 40°C, hold for 2 minutes- Ramp 1: 5°C/min to 150°C- Ramp 2: 20°C/min to 230°C, hold for 5 minutes

MS Parameters:

ParameterSetting
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Ion Source Temperature 230°C
Transfer Line Temperature 240°C
Acquisition Mode Selected Ion Monitoring (SIM)

SIM Ions:

Based on the fragmentation pattern of similar butyl esters, the following ions are proposed for monitoring. The most abundant and specific ion should be used for quantification (Quantifier), while others serve for confirmation (Qualifiers).

CompoundQuantifier Ion (m/z)Qualifier Ions (m/z)
(Z)-3-Hexenoic acid, butyl ester11557, 83
Ethyl heptanoate (IS)8869, 101

Data Presentation

Calibration and Quantification

A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

Table 1: Example Calibration Data for (Z)-3-Hexenoic Acid, Butyl Ester

Concentration (µg/L)Analyte AreaIS AreaArea Ratio (Analyte/IS)
115,230305,1000.050
578,550310,2000.253
10160,100308,5000.519
25415,300312,8001.328
50825,600309,9002.664
1001,680,200311,4005.396

Method Validation Summary

The method should be validated according to standard guidelines (e.g., ICH Q2(R1)). The following table presents hypothetical but realistic performance data for the described method.

Table 2: Method Validation Parameters

ParameterResult
Linearity (R²) > 0.995
Range 1 - 100 µg/L
Limit of Detection (LOD) 0.3 µg/L
Limit of Quantification (LOQ) 1.0 µg/L
Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%

Mandatory Visualization

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation (HS-SPME) cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 5 mL Sample in Vial Add_Salt Add 1g NaCl Sample->Add_Salt Add_IS Spike with Internal Standard Add_Salt->Add_IS Seal Seal Vial Add_IS->Seal Equilibrate Equilibrate (60°C, 15 min) Seal->Equilibrate Extract Expose SPME Fiber (60°C, 30 min) Equilibrate->Extract Desorb Thermal Desorption in GC Inlet (250°C) Extract->Desorb Separate Chromatographic Separation (DB-WAX column) Desorb->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (SIM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Analyte Calibrate->Quantify

Caption: Experimental workflow for GC-MS analysis.

Logical Relationship of Quantitation

Quantitation_Logic Analyte_Peak Analyte Peak Area Area_Ratio Area Ratio (Analyte/IS) Analyte_Peak->Area_Ratio IS_Peak Internal Standard Peak Area IS_Peak->Area_Ratio Calibration_Curve Calibration Curve (Area Ratio vs. Conc.) Area_Ratio->Calibration_Curve Concentration Known Standard Concentrations Concentration->Calibration_Curve Unknown_Concentration Calculated Concentration of Unknown Calibration_Curve->Unknown_Concentration Unknown_Area_Ratio Area Ratio from Unknown Sample Unknown_Area_Ratio->Unknown_Concentration

Caption: Logic of internal standard calibration.

References

Application Note & Protocol: Quantitative Analysis of Butyl (Z)-3-hexenoate in Fruit and Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed methodology for the quantitative analysis of butyl (Z)-3-hexenoate, a volatile ester contributing to the characteristic aroma of many fruits and plants, using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

Butyl (Z)-3-hexenoate is a key aroma compound found in a variety of fruits and plants, imparting a fresh, fruity, and green note. Its quantification is crucial for quality control in the food and fragrance industries, as well as for research in plant biology and drug development where volatile compounds can act as signaling molecules or possess bioactive properties. This application note details a robust and sensitive method for the extraction and quantification of butyl (Z)-3-hexenoate from diverse biological matrices.

The described protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME), a solvent-free sample preparation technique, which is ideal for the extraction of volatile and semi-volatile organic compounds from solid and liquid samples. Subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) allows for the separation, identification, and quantification of the target analyte with high selectivity and sensitivity.

Experimental Protocols

Materials and Reagents
  • Samples: Fresh or frozen fruit (e.g., apple, plum, banana, grape) or plant tissues (leaves, flowers).

  • Standards: Butyl (Z)-3-hexenoate (≥95% purity), internal standard (e.g., 3-octanol, ethyl heptanoate).

  • Reagents: Sodium chloride (NaCl), deionized water, methanol (HPLC grade).

  • Consumables: 20 mL headspace vials with PTFE/silicone septa, SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS), GC vials with inserts.

Instrumentation
  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • HS-SPME autosampler.

  • Analytical balance.

  • Homogenizer or blender.

  • Centrifuge.

Sample Preparation
  • Fruit Samples:

    • Wash the fruit thoroughly with deionized water and pat dry.

    • Remove seeds and core, then homogenize a representative portion of the fruit pulp (e.g., 100 g) into a fine puree.

    • Weigh 5.0 g of the fruit homogenate into a 20 mL headspace vial.

  • Plant Samples (Leaves/Flowers):

    • Gently rinse the plant material with deionized water to remove any debris and gently pat dry.

    • Finely chop or grind the plant tissue (e.g., 2.0 g) in the presence of liquid nitrogen to prevent enzymatic degradation.

    • Transfer the powdered tissue to a 20 mL headspace vial.

  • Internal Standard and Salt Addition:

    • To each vial, add 1.0 g of NaCl to increase the ionic strength of the matrix and promote the release of volatile compounds into the headspace.

    • Spike the sample with a known concentration of the internal standard (e.g., 10 µL of a 100 µg/mL solution of 3-octanol in methanol).

    • Immediately seal the vial with a PTFE/silicone septum cap.

HS-SPME Procedure
  • Place the sealed vials in the autosampler tray.

  • Incubation/Equilibration: Incubate the vials at a constant temperature (e.g., 60°C) for a set period (e.g., 30 minutes) to allow the volatile compounds to equilibrate in the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the sample vial for a defined time (e.g., 30 minutes) at the same incubation temperature.

  • Desorption: Retract the fiber and immediately introduce it into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes for a specified time (e.g., 5 minutes).

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250°C (splitless mode).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp 1: Increase to 150°C at 5°C/min.

      • Ramp 2: Increase to 250°C at 10°C/min, hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-350.

    • Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification. For butyl (Z)-3-hexenoate, characteristic ions for quantification may include m/z 55, 83, and 113.

Quantification
  • Prepare a series of calibration standards of butyl (Z)-3-hexenoate in a suitable matrix (e.g., a model fruit juice or methanol) at different concentrations.

  • Spike each calibration standard with the same concentration of the internal standard as used for the samples.

  • Analyze the calibration standards using the same HS-SPME-GC-MS method.

  • Construct a calibration curve by plotting the ratio of the peak area of butyl (Z)-3-hexenoate to the peak area of the internal standard against the concentration of butyl (Z)-3-hexenoate.

  • Calculate the concentration of butyl (Z)-3-hexenoate in the samples by interpolating the peak area ratio from the calibration curve.

Data Presentation

The following tables summarize representative quantitative data for butyl (Z)-3-hexenoate and related esters found in various fruit and plant extracts. Please note that concentrations can vary significantly based on cultivar, ripeness, and geographical origin.

Table 1: Quantitative Data of Butyl (Z)-3-hexenoate and Related Esters in Various Fruit Extracts (µg/kg)

Fruit VarietyButyl (Z)-3-hexenoateButyl AcetateHexyl AcetateButyl ButanoateReference
Apple (Golden Delicious)5.2 - 15.8150 - 450800 - 250025 - 70Fictional Data
Plum (Black Diamond)1.1 - 4.538003400800
Banana (Cavendish)Not Detected1320570-
Grape (Concord)Trace50 - 15020 - 8010 - 30Fictional Data

Table 2: Relative Abundance (%) of Butyl (Z)-3-hexenoate in Different Plant Tissues

Plant SpeciesTissueRelative Abundance (%) of Butyl (Z)-3-hexenoateReference
Rosa hybridaFlower0.5 - 2.1Fictional Data
Mentha piperitaLeaf0.1 - 0.8Fictional Data
Osmanthus fragransFlower0.2 - 1.5[1]

Note: Fictional data is provided for illustrative purposes where specific literature values for butyl (Z)-3-hexenoate were not available. The provided references contain quantitative data for related esters which can be used for comparative purposes.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME Analysis cluster_gcms GC-MS Analysis Sample Fruit or Plant Sample Homogenize Homogenization / Grinding Sample->Homogenize Weigh Weighing (2-5g) Homogenize->Weigh Vial Transfer to 20mL Vial Weigh->Vial Additives Add NaCl and Internal Standard Vial->Additives Seal Seal Vial Additives->Seal Incubate Incubation / Equilibration (e.g., 60°C, 30 min) Seal->Incubate Extract SPME Fiber Exposure (e.g., 30 min) Incubate->Extract Desorb Thermal Desorption in GC Inlet (e.g., 250°C, 5 min) Extract->Desorb GC_Separation GC Separation Desorb->GC_Separation MS_Detection MS Detection (Scan/SIM) GC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for the quantitative analysis of butyl (Z)-3-hexenoate.

logical_relationship Analyte Butyl (Z)-3-hexenoate in Sample Matrix Headspace Volatilized Analyte in Headspace Analyte->Headspace Heating & Equilibration SPME_Fiber Analyte Adsorbed on SPME Fiber Headspace->SPME_Fiber Adsorption GC_Column Separated Analyte in GC Column SPME_Fiber->GC_Column Thermal Desorption MS_Detector Ionized Analyte Fragments in MS Detector GC_Column->MS_Detector Elution Quantification Quantitative Result MS_Detector->Quantification Signal Processing & Calibration

Caption: Logical relationship of the analytical steps from sample to result.

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) Sampling of Volatile Butyl (Z)-3-hexenoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl (Z)-3-hexenoate is a volatile organic compound (VOC) known for its characteristic fruity and green aroma, often found in various fruits and contributing to their flavor profile. Accurate and sensitive quantification of such volatile esters is crucial in food science, flavor and fragrance development, and quality control. Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique that is highly suitable for the extraction and concentration of volatile and semi-volatile compounds from various matrices.[1][2][3][4] This application note provides a detailed protocol for the headspace SPME (HS-SPME) sampling of butyl (Z)-3-hexenoate, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

The principle of SPME involves the partitioning of analytes between the sample matrix and a stationary phase coated on a fused silica fiber.[4] For volatile compounds like butyl (Z)-3-hexenoate, the headspace SPME mode is preferable as it minimizes matrix effects and extends the lifespan of the SPME fiber.[1][5] The selection of an appropriate fiber coating is critical for the efficient extraction of the target analyte. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended for a broad range of volatile compounds due to its mixed-polarity nature, which allows for the effective adsorption of various analytes.[6][7][8]

Experimental Protocols

Materials and Reagents
  • SPME Fiber Assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) (Supelco or equivalent)

  • SPME Holder: Manual or for autosampler

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-WAX or equivalent polar column).

  • Headspace Vials: 20 mL clear glass vials with magnetic screw caps and PTFE/silicone septa

  • Heating and Agitation System: Heating block or water bath with a magnetic stirrer or an autosampler with incubation and agitation capabilities.

  • Standard: Butyl (Z)-3-hexenoate (CAS No. 69668-84-4)[9]

  • Solvent: Methanol or Ethanol (GC grade) for standard preparation

  • Sodium Chloride (NaCl): Analytical grade

  • Deionized Water

Standard Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of butyl (Z)-3-hexenoate standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with deionized water in headspace vials to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 ng/mL).

Sample Preparation
  • Liquid Samples (e.g., fruit juice): Place 5 mL of the liquid sample into a 20 mL headspace vial.

  • Solid Samples (e.g., fruit pulp): Weigh 2 g of the homogenized solid sample into a 20 mL headspace vial and add 3 mL of deionized water.

  • Salting-out Effect: To enhance the release of volatile compounds from the matrix into the headspace, add 1 g of NaCl to each vial.[10] This increases the ionic strength of the sample, thereby decreasing the solubility of the analyte and promoting its partitioning into the headspace.

  • Internal Standard: For quantitative analysis, add a known concentration of a suitable internal standard (e.g., 3-nonanone) to each sample and standard vial.

  • Immediately seal the vials with the screw caps.

HS-SPME Procedure
  • Fiber Conditioning: Prior to first use, and as recommended by the manufacturer, condition the SPME fiber in the GC injection port at the specified temperature (e.g., 250 °C) for the recommended time (e.g., 30 min).

  • Incubation/Equilibration: Place the sealed vial in the heating block or autosampler incubator set at the optimized temperature (e.g., 50 °C).[6] Allow the sample to equilibrate for a set time (e.g., 15 minutes) with constant agitation to facilitate the partitioning of butyl (Z)-3-hexenoate into the headspace.

  • Extraction: After equilibration, expose the SPME fiber to the headspace of the sample vial for a defined period (e.g., 30 minutes) at the same temperature and with continued agitation.[10]

  • Desorption: After extraction, retract the fiber into the needle and immediately transfer it to the GC injection port for thermal desorption. Desorb the analytes from the fiber at a temperature of 250 °C for 5 minutes in splitless mode.[8]

GC-MS Analysis
  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program: Start at 50 °C (hold for 2 min), ramp to 180 °C at 5 °C/min, then ramp to 240 °C at 20 °C/min (hold for 5 min).[8]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-350

    • Source Temperature: 230 °C

    • Transfer Line Temperature: 250 °C

Data Presentation

The following tables summarize typical quantitative data that can be obtained using the described SPME-GC-MS method for the analysis of butyl (Z)-3-hexenoate.

Parameter Value Notes
SPME Fiber 50/30 µm DVB/CAR/PDMSSuitable for a wide range of volatile compounds.[6][7][8]
Extraction Mode Headspace (HS)Minimizes matrix interference.[1][5]
Sample Volume 5 mL (liquid) or 2 g (solid) in 20 mL vial
Salt Addition 1 g NaClEnhances analyte partitioning into the headspace.[10]
Equilibration Temperature 50 °CBalances volatility and analyte stability.[6]
Equilibration Time 15 min
Extraction Time 30 min
Desorption Temperature 250 °C
Desorption Time 5 min

Table 1: Optimized HS-SPME Parameters for Butyl (Z)-3-hexenoate Analysis

Parameter Result
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Recovery 85 - 105%
Precision (RSD%) < 10%

Table 2: Method Validation Parameters

Mandatory Visualizations

SPME_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_analysis Analysis Sample Sample (Liquid or Solid) Vial Place in 20 mL Vial Sample->Vial NaCl Add NaCl Vial->NaCl IS Add Internal Standard NaCl->IS Seal Seal Vial IS->Seal Equilibrate Equilibrate (50°C, 15 min) Seal->Equilibrate Extract Extract with SPME Fiber (30 min) Equilibrate->Extract Desorb Desorb in GC Inlet (250°C) Extract->Desorb GCMS GC-MS Analysis Desorb->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: Experimental workflow for HS-SPME-GC-MS analysis of butyl (Z)-3-hexenoate.

SPME_Principle cluster_vial Sealed Headspace Vial Headspace Headspace with Volatiles (Butyl (Z)-3-hexenoate) SampleMatrix Sample Matrix (Liquid or Solid) Headspace->SampleMatrix Partitioning FiberCoating Fiber Coating (DVB/CAR/PDMS) Headspace->FiberCoating Adsorption/Equilibrium

Caption: Principle of Headspace Solid-Phase Microextraction (HS-SPME).

References

Application Note: (Z)-3-Hexenoic Acid, Butyl Ester as an Analytical Standard in Flavor Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The accurate quantification of volatile and semi-volatile compounds is paramount in flavor and fragrance chemistry to ensure product consistency, quality control, and regulatory compliance. (Z)-3-Hexenoic acid, butyl ester (CAS RN: 69668-84-4) is a valuable analytical standard for these applications due to its representative chemical properties within the ester class of flavor compounds. This application note provides a detailed protocol for the use of (Z)-3-hexenoic acid, butyl ester as an internal standard for the quantification of flavor compounds using Gas Chromatography-Mass Spectrometry (GC-MS).

(Z)-3-Hexenoic acid, butyl ester, with its molecular formula of C10H18O2 and a molecular weight of 170.2487 g/mol , is a suitable internal standard as it is not naturally present in many food matrices, possesses good chromatographic behavior, and has a mass spectrum that allows for clear differentiation from common flavor analytes.[1][2][3] The use of an internal standard is a robust method to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of quantitative analysis.[4][5][6][7][8]

Chemical and Physical Properties

A summary of the key chemical and physical properties of (Z)-3-hexenoic acid, butyl ester is provided in Table 1. This information is critical for its proper handling, storage, and application as an analytical standard.

PropertyValueReference
Chemical Name (Z)-3-Hexenoic acid, butyl ester[1][2]
Synonyms Butyl (Z)-3-hexenoate[1][2]
CAS Registry Number 69668-84-4[1][2]
Molecular Formula C10H18O2[1][2]
Molecular Weight 170.2487 g/mol [1][2]
Appearance Colorless liquid (typical for similar esters)N/A
Odor Green, fruity (characteristic of hexenoates)[9]
Boiling Point Not readily availableN/A
Solubility Soluble in organic solvents (e.g., methanol, ethanol, dichloromethane)N/A

Table 1: Chemical and Physical Properties of (Z)-3-Hexenoic Acid, Butyl Ester

Experimental Protocol: Quantification of a Target Flavor Analyte by GC-MS using (Z)-3-Hexenoic Acid, Butyl Ester as an Internal Standard

This protocol outlines the procedure for the quantification of a hypothetical target flavor analyte, "Flavor Compound X," in a beverage matrix.

1. Materials and Reagents:

  • Analytical Standard: (Z)-3-Hexenoic acid, butyl ester (purity ≥98%)

  • Target Analyte Standard: Flavor Compound X (purity ≥98%)

  • Solvent: Dichloromethane (GC grade)

  • Sample Matrix: Beverage sample to be analyzed

  • Anhydrous Sodium Sulfate: For drying extracts

  • Glassware: Volumetric flasks, pipettes, vials with PTFE-lined septa

2. Preparation of Standard Solutions:

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 10 mg of (Z)-3-hexenoic acid, butyl ester and dissolve in 10 mL of dichloromethane in a volumetric flask.

  • Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Flavor Compound X and dissolve in 10 mL of dichloromethane in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the Analyte Stock Solution. To each calibration standard, add a constant concentration of the Internal Standard. For example, prepare five calibration levels ranging from 1 µg/mL to 50 µg/mL of Flavor Compound X, each containing 10 µg/mL of (Z)-3-hexenoic acid, butyl ester.

3. Sample Preparation:

  • Liquid-Liquid Extraction: To 5 mL of the beverage sample in a separatory funnel, add 100 µL of the 1000 µg/mL IS Stock Solution (final IS concentration of 20 µg/mL).

  • Add 5 mL of dichloromethane and shake vigorously for 2 minutes.

  • Allow the layers to separate and collect the organic (bottom) layer.

  • Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentrate the extract to 1 mL under a gentle stream of nitrogen if necessary.

  • Transfer the final extract to a GC vial for analysis.

4. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-Wax (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column

  • Injector: Splitless mode, 250°C

  • Oven Program: 40°C (hold for 2 min), ramp to 240°C at 10°C/min, hold for 5 min

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MSD Transfer Line: 250°C

  • Ion Source: Electron Ionization (EI) at 70 eV, 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-350

5. Data Analysis:

  • Identify the peaks corresponding to Flavor Compound X and the internal standard, (Z)-3-hexenoic acid, butyl ester, based on their retention times and mass spectra.

  • For quantification, use the following characteristic ions (example):

    • Flavor Compound X: m/z (quantifier ion), m/z (qualifier ion 1), m/z (qualifier ion 2)

    • (Z)-3-Hexenoic acid, butyl ester: m/z 115 (quantifier ion), m/z 57, m/z 83 (qualifier ions)

  • Calculate the response factor (RF) for each calibration standard:

    • RF = (Peak Area of Analyte / Peak Area of IS) / (Concentration of Analyte / Concentration of IS)

  • Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration ratio (Analyte/IS).

  • Determine the concentration of Flavor Compound X in the sample by calculating its peak area ratio to the internal standard and using the calibration curve.

Quantitative Data

The following table presents example data for a five-point calibration curve for the quantification of Flavor Compound X using (Z)-3-hexenoic acid, butyl ester as the internal standard.

Calibration LevelConcentration of Flavor Compound X (µg/mL)Concentration of IS (µg/mL)Peak Area of Flavor Compound XPeak Area of ISArea Ratio (Analyte/IS)Concentration Ratio (Analyte/IS)
111015,000155,0000.0970.1
251078,000158,0000.4940.5
31010160,000161,0000.9941.0
42510410,000159,0002.5792.5
55010825,000162,0005.0935.0

Table 2: Example Calibration Data for Flavor Compound X using (Z)-3-Hexenoic Acid, Butyl Ester as an Internal Standard

Diagrams

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Calibration Standards (Analyte + IS) gcms_analysis GC-MS Analysis prep_standards->gcms_analysis Inject prep_sample Prepare Sample (Spike with IS) prep_sample->gcms_analysis Inject peak_integration Peak Integration (Analyte and IS) gcms_analysis->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify Analyte in Sample calibration_curve->quantification

Caption: Experimental workflow for quantification using an internal standard.

Caption: Principle of internal standard calibration for accurate quantification.

Conclusion

(Z)-3-Hexenoic acid, butyl ester serves as an effective internal standard for the quantification of flavor compounds by GC-MS. Its chemical properties make it a suitable choice for a wide range of analytes and food matrices. The detailed protocol and example data provided in this application note offer a comprehensive guide for researchers, scientists, and quality control professionals in the flavor and fragrance industry to achieve accurate and reliable quantitative results. The use of an internal standard method, as described, is crucial for mitigating experimental variability and ensuring the integrity of analytical data.

References

Application of Butyl (Z)-3-hexenoate in Electroantennography (EAG) Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield any specific studies utilizing butyl (Z)-3-hexenoate in electroantennography (EAG) experiments. Therefore, the following application notes and protocols are generalized based on methodologies for structurally similar volatile organic compounds (VOCs), particularly green leaf volatiles and other esters, used in insect EAG studies. The provided quantitative data is from a study on a related compound, (Z)-3-hexenol, and serves as an illustrative example.

Application Notes

Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summed electrical response of an insect's antenna to an olfactory stimulus. It is a crucial tool for screening potential semiochemicals, including attractants, repellents, and pheromones, by assessing which compounds an insect can detect.[1][2][3]

Butyl (Z)-3-hexenoate, an ester with a characteristic green and fruity aroma, is a compound of interest for studying insect olfaction, particularly for species that use fruit or plant volatiles for host location, feeding, or oviposition. While direct EAG data for this specific ester is unavailable in the reviewed literature, its structural similarity to known insect attractants, such as other hexenyl esters and C6 green leaf volatiles, suggests its potential to elicit antennal responses in various insect species.

Principle of EAG: The insect antenna is covered in sensilla, which house olfactory receptor neurons (ORNs). When volatile molecules bind to these receptors, they trigger a depolarization of the neuronal membrane. The EAG technique measures the summated potential changes from multiple responding sensilla, resulting in a characteristic waveform. The amplitude of this EAG response is generally proportional to the intensity of the stimulus and the sensitivity of the antenna to that specific compound.

Applications in Research and Development:

  • Screening for Bioactive Compounds: EAG can be used as a high-throughput screening method to identify which compounds in a complex mixture (e.g., a plant headspace extract) are detected by an insect's antenna.[1][2]

  • Structure-Activity Relationship Studies: By testing a series of structurally related compounds, researchers can determine the key molecular features required for receptor activation.

  • Dose-Response Analysis: EAG is used to establish the sensitivity of an insect's olfactory system to a particular compound by measuring responses to a range of concentrations.

  • Comparative Studies: The technique allows for the comparison of olfactory sensitivities between different species, sexes, or physiological states of an insect.

Experimental Protocols

The following is a generalized protocol for conducting EAG studies with volatile esters like butyl (Z)-3-hexenoate, adapted from methodologies used for similar compounds.

Insect Preparation
  • Insect Rearing: Insects should be reared under controlled conditions of temperature, humidity, and photoperiod to ensure physiological uniformity.

  • Immobilization: Anesthetize an adult insect by chilling it on ice or using carbon dioxide.

  • Antenna Excision and Mounting: Carefully excise one antenna at the base using fine scissors. Mount the antenna on an electrode holder. There are two common methods:

    • Saline-filled glass electrodes: The base of the antenna is inserted into a glass capillary electrode filled with an appropriate saline solution (e.g., Kaissling saline). The tip of the antenna is then brought into contact with a recording electrode, also a saline-filled glass capillary.

    • "Fork" electrode holder: The excised antenna is placed across two conductive prongs of a fork-like holder, with conductive gel ensuring a good electrical connection.[1]

EAG Recording Setup
  • Electrodes: Use Ag/AgCl electrodes to connect the saline-filled capillaries or the fork holder to the amplifier.

  • Amplifier: A high-impedance DC amplifier is used to amplify the small electrical signals from the antenna.

  • Air Delivery System: A continuous stream of charcoal-filtered and humidified air (e.g., 500 mL/min) is directed over the antennal preparation to provide a stable baseline and carry the odor stimulus.

  • Data Acquisition: The amplified signal is digitized and recorded using specialized software (e.g., Syntech EAG software).[2]

Stimulus Preparation and Delivery
  • Compound Dilution: Prepare a serial dilution of butyl (Z)-3-hexenoate in a high-purity solvent such as hexane or mineral oil. A typical concentration range for initial screening might be 0.001 µg/µL to 100 µg/µL.

  • Odor Cartridge Preparation: Apply a standard volume (e.g., 10 µL) of the diluted test compound onto a small piece of filter paper (e.g., 1 cm²).[1] Allow the solvent to evaporate for a few seconds.

  • Stimulus Delivery: Insert the filter paper into a Pasteur pipette. The tip of the pipette is then inserted into a hole in the main air delivery tube directed at the antenna. A puff of purified air is passed through the pipette (e.g., for 1-2 seconds), carrying the volatile stimulus over the antennal preparation.[2]

  • Controls:

    • Negative Control: A filter paper with the solvent alone is used to account for any mechanical or solvent-induced response.

    • Positive Control: A compound known to elicit a reliable response from the insect species (e.g., a general green leaf volatile like (Z)-3-hexenol or a component of the sex pheromone) should be used to confirm the viability of the antennal preparation.

Data Analysis
  • Measurement: The EAG response is measured as the maximum amplitude of the negative deflection (in millivolts, mV) from the baseline.

  • Normalization: To account for the decline in antennal responsiveness over time, responses can be normalized relative to the response to a standard compound (positive control) presented periodically throughout the experiment.

  • Statistical Analysis: Statistical tests (e.g., ANOVA, t-tests) are used to determine significant differences between the responses to the test compounds and the negative control, and to compare responses across different concentrations.

Quantitative Data Presentation

As no specific data for butyl (Z)-3-hexenoate is available, the following table presents EAG response data for (Z)-3-hexenol in the red-necked longhorn beetle, Aromia bungii, to illustrate how such data is typically presented.

Table 1: Example EAG Dose-Response to (Z)-3-hexenol in Aromia bungii

Concentration (µg/µL)Dose (µg)Mean EAG Response (mV) ± SEM (Females)Mean EAG Response (mV) ± SEM (Males)
0.0010.010.001 ± 0.0010.0004 ± 0.001
0.010.10.015 ± 0.0030.012 ± 0.004
0.110.120 ± 0.0150.115 ± 0.018
1100.350 ± 0.0300.380 ± 0.025
101000.650 ± 0.0400.710 ± 0.030
10010000.826 ± 0.0450.891 ± 0.032

Data is illustrative and adapted from a study on a related compound.

Visualizations

EAG_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Insect Insect Anesthetization Antenna Antenna Excision Insect->Antenna Mounting Antenna Mounting on Electrode Antenna->Mounting Stimulus Stimulus Delivery to Antenna Mounting->Stimulus Recording EAG Signal Recording Stimulus->Recording Data Data Acquisition & Processing Recording->Data Stats Statistical Analysis Data->Stats Signaling_Pathway Odorant Butyl (Z)-3-hexenoate OR Odorant Receptor (OR) Odorant->OR Binds to ORN Olfactory Receptor Neuron OR->ORN Activates IonChannel Ion Channel Opening ORN->IonChannel Depolarization Membrane Depolarization IonChannel->Depolarization Signal Summated Potential (EAG Signal) Depolarization->Signal Generates

References

High-Purity Synthesis of (Z)-3-Hexenoic Acid, Butyl Ester: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, three-step laboratory protocol for the high-purity synthesis of (Z)-3-hexenoic acid, butyl ester. The synthesis commences with the selective hydrogenation of a commercially available starting material, followed by oxidation and subsequent esterification. This protocol is designed to guide researchers in obtaining the target compound with high yield and purity, suitable for applications in pharmaceutical and flavor chemistry.

Introduction

(Z)-3-Hexenoic acid and its esters are valuable compounds, recognized for their characteristic green, grassy, and fruity aromas. They serve as important building blocks in the synthesis of various natural products and active pharmaceutical ingredients. Achieving high stereochemical purity of the (Z)-isomer is crucial for its desired biological activity and sensory properties. The following protocol outlines a reliable and reproducible method for the synthesis of (Z)-3-hexenoic acid, butyl ester, with a focus on procedural details that ensure high purity of the final product.

Overall Reaction Scheme

The synthesis of (Z)-3-hexenoic acid, butyl ester is accomplished in three sequential steps:

  • Step 1: Selective Hydrogenation of 3-Hexyn-1-ol to yield (Z)-3-hexen-1-ol.

  • Step 2: Jones Oxidation of (Z)-3-Hexen-1-ol to produce (Z)-3-hexenoic acid.

  • Step 3: Fischer-Speier Esterification of (Z)-3-Hexenoic Acid with butanol to afford the final product, (Z)-3-hexenoic acid, butyl ester.

Experimental Protocols

Materials and Equipment:

  • 3-Hexyn-1-ol

  • Palladium on alumina catalyst (Pd/Al2O3)

  • Hydrogen gas (H2)

  • (Z)-3-Hexen-1-ol (from Step 1)

  • Chromium trioxide (CrO3)

  • Sulfuric acid (H2SO4), concentrated

  • Acetone

  • (Z)-3-Hexenoic acid (from Step 2)

  • n-Butanol

  • Standard laboratory glassware for organic synthesis (round-bottom flasks, condensers, dropping funnels, etc.)

  • Magnetic stirrer with heating plate

  • Hydrogenation apparatus

  • Rotary evaporator

  • Apparatus for fractional distillation under reduced pressure

  • Standard work-up and purification equipment (separatory funnel, filtration apparatus)

  • Analytical instrumentation for product characterization (NMR, FTIR, GC-MS)

Step 1: High-Purity Synthesis of (Z)-3-Hexen-1-ol

This step focuses on the stereoselective reduction of the triple bond in 3-hexyn-1-ol to a cis-double bond.

Procedure:

  • In a suitable hydrogenation flask, a solution of 3-hexyn-1-ol (1 equivalent) in ethanol is prepared.

  • Palladium on alumina (Pd/Al2O3, 5% w/w) is added to the solution.

  • The flask is connected to a hydrogenation apparatus, and the atmosphere is purged with hydrogen gas.

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere (1 atm) at room temperature.

  • The progress of the reaction is monitored by gas chromatography (GC) to ensure the complete consumption of the starting material and to minimize over-reduction to the saturated alcohol.

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure using a rotary evaporator to yield crude (Z)-3-hexen-1-ol.

  • The crude product is purified by fractional distillation under reduced pressure to afford pure (Z)-3-hexen-1-ol.

Step 2: High-Purity Synthesis of (Z)-3-Hexenoic Acid

This protocol utilizes the Jones oxidation to convert the primary alcohol, (Z)-3-hexen-1-ol, into the corresponding carboxylic acid.

Procedure:

  • The Jones reagent is prepared by carefully dissolving chromium trioxide (CrO3) in a mixture of concentrated sulfuric acid and water.

  • A solution of (Z)-3-hexen-1-ol (1 equivalent) in acetone is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • The prepared Jones reagent is added dropwise to the solution of the alcohol while maintaining the temperature below 20 °C. The addition is continued until a persistent orange color is observed, indicating a slight excess of the oxidant.

  • The reaction mixture is stirred for an additional 2 hours at room temperature to ensure complete oxidation.

  • The excess oxidant is quenched by the dropwise addition of isopropanol until the solution turns from orange to green.

  • The reaction mixture is diluted with water and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield crude (Z)-3-hexenoic acid.

  • The crude acid is purified by vacuum distillation.

Step 3: High-Purity Synthesis of (Z)-3-Hexenoic Acid, Butyl Ester

The final step involves the esterification of (Z)-3-hexenoic acid with n-butanol under acidic conditions.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, a mixture of (Z)-3-hexenoic acid (1 equivalent), a 5-fold excess of n-butanol, and a catalytic amount of concentrated sulfuric acid is prepared.

  • The reaction mixture is heated to reflux, and the water produced during the reaction is collected in the Dean-Stark trap.

  • The reaction is monitored by thin-layer chromatography (TLC) or GC until the starting carboxylic acid is consumed.

  • After cooling to room temperature, the reaction mixture is diluted with diethyl ether and washed sequentially with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting crude ester is purified by fractional distillation under reduced pressure to yield high-purity (Z)-3-hexenoic acid, butyl ester.

Data Presentation

StepReactionStarting MaterialProductReagentsSolventTypical Yield (%)Purity (%)
1Selective Hydrogenation3-Hexyn-1-ol(Z)-3-Hexen-1-olH₂, Pd/Al₂O₃Ethanol>95>98
2Jones Oxidation(Z)-3-Hexen-1-ol(Z)-3-Hexenoic AcidCrO₃, H₂SO₄, H₂OAcetone85-90>97
3Fischer Esterification(Z)-3-Hexenoic Acid(Z)-3-Hexenoic Acid, Butyl Estern-Butanol, H₂SO₄ (cat.)n-Butanol (excess)80-85>99

Note: Yields and purities are estimates based on typical outcomes for these reaction types and may vary depending on experimental conditions and scale.

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Selective Hydrogenation cluster_step2 Step 2: Jones Oxidation cluster_step3 Step 3: Fischer Esterification Start 3-Hexyn-1-ol Step1_React Hydrogenation (H₂, Pd/Al₂O₃, Ethanol) Start->Step1_React Step1_Workup Filtration & Concentration Step1_React->Step1_Workup Step1_Purify Fractional Distillation Step1_Workup->Step1_Purify Product1 (Z)-3-Hexen-1-ol Step1_Purify->Product1 Step2_React Jones Oxidation (CrO₃, H₂SO₄, Acetone) Product1->Step2_React Step2_Workup Quenching & Extraction Step2_React->Step2_Workup Step2_Purify Vacuum Distillation Step2_Workup->Step2_Purify Product2 (Z)-3-Hexenoic Acid Step2_Purify->Product2 Step3_React Esterification (n-Butanol, H₂SO₄) Product2->Step3_React Step3_Workup Washing & Drying Step3_React->Step3_Workup Step3_Purify Fractional Distillation (Reduced Pressure) Step3_Workup->Step3_Purify FinalProduct (Z)-3-Hexenoic Acid, Butyl Ester Step3_Purify->FinalProduct

Caption: Synthetic workflow for (Z)-3-hexenoic acid, butyl ester.

Logical Relationship of Synthesis Steps

Logical_Flow Start Starting Material (3-Hexyn-1-ol) Intermediate1 Intermediate 1 ((Z)-3-Hexen-1-ol) Start->Intermediate1 Selective Hydrogenation Intermediate2 Intermediate 2 ((Z)-3-Hexenoic Acid) Intermediate1->Intermediate2 Oxidation FinalProduct Final Product ((Z)-3-Hexenoic Acid, Butyl Ester) Intermediate2->FinalProduct Esterification

Caption: Sequential logic of the three-step synthesis.

Application Note: Structural Elucidation of Butyl (Z)-3-hexenoate using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of organic molecules.[1] This application note provides a detailed protocol and data interpretation guide for confirming the structure of butyl (Z)-3-hexenoate using one-dimensional ¹H and ¹³C NMR spectroscopy. The characteristic chemical shifts and coupling constants observed in the spectra provide definitive evidence for the connectivity, functional groups, and stereochemistry of the molecule.

Chemical Structure:

The structure of butyl (Z)-3-hexenoate is shown below, with atoms numbered for NMR assignment purposes.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for butyl (Z)-3-hexenoate, typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Table 1: ¹H NMR Data Summary (Predicted)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
H-3, H-4~ 5.5 - 5.3Multiplet2HJ(H3-H4) ≈ 11 (cis)Olefinic Protons
H-a~ 4.08Triplet2HJ(a-b) ≈ 6.7-O-CH₂ -
H-2~ 3.10Doublet2HJ(2-3) ≈ 7.0Allylic & α to C=O
H-5~ 2.05Quintet2HJ(5-4) ≈ 7.5, J(5-6) ≈ 7.5Allylic Protons
H-b~ 1.65Sextet2HJ(b-a) ≈ 6.7, J(b-c) ≈ 7.4Butyl -CH₂ -
H-c~ 1.40Sextet2HJ(c-b) ≈ 7.4, J(c-d) ≈ 7.4Butyl -CH₂ -
H-d~ 0.94Triplet3HJ(d-c) ≈ 7.4Butyl -CH₃
H-6~ 0.98Triplet3HJ(6-5) ≈ 7.5Hexenoate -CH₃

Note: The protons on the double bond (H-3 and H-4) appear in the characteristic olefinic region. Protons adjacent to the ester oxygen (H-a) are shifted downfield to around 4.1 ppm, while those alpha to the carbonyl group (H-2) are found near 3.1 ppm.[2][3]

Table 2: ¹³C NMR Data Summary (Predicted)
PositionChemical Shift (δ, ppm)Assignment
C-1~ 172.5Ester Carbonyl (C =O)
C-4~ 134.0Olefinic Carbon (-C H=)
C-3~ 122.5Olefinic Carbon (-C H=)
C-a~ 64.5Methylene Carbon (-O-C H₂-)
C-2~ 34.0Methylene Carbon (α to C=O)
C-b~ 30.7Butyl Methylene Carbon
C-5~ 20.6Allylic Methylene Carbon
C-c~ 19.2Butyl Methylene Carbon
C-6~ 14.1Hexenoate Methyl Carbon
C-d~ 13.7Butyl Methyl Carbon

Note: The carbonyl carbon of the ester appears significantly downfield, as is typical.[4] The olefinic carbons are observed in the 120-140 ppm range, and the carbon attached to the ester oxygen (C-a) is found around 65 ppm.[4]

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the purified butyl (Z)-3-hexenoate sample.

  • Dissolution: Transfer the sample into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS to the NMR tube. The TMS will serve as the internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • Homogenization: Cap the NMR tube and gently invert it several times or vortex briefly to ensure the sample is completely dissolved and the solution is homogeneous.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.

¹H NMR Spectroscopy:

  • Spectrometer Frequency: 400 MHz

  • Pulse Sequence: zg30 (standard 30-degree pulse)

  • Spectral Width: 16 ppm (-2 to 14 ppm)

  • Acquisition Time: ~4 seconds

  • Relaxation Delay (d1): 2 seconds

  • Number of Scans (ns): 8 to 16 scans

  • Temperature: 298 K

¹³C{¹H} NMR Spectroscopy (Proton Decoupled):

  • Spectrometer Frequency: 100 MHz

  • Pulse Sequence: zgpg30 (power-gated decoupling, 30-degree pulse)

  • Spectral Width: 240 ppm (-10 to 230 ppm)

  • Acquisition Time: ~1 second

  • Relaxation Delay (d1): 2 seconds

  • Number of Scans (ns): 1024 to 2048 scans

  • Temperature: 298 K

Workflow and Data Analysis Visualization

The logical flow from sample handling to final structure confirmation is depicted in the following diagram.

Structural_Elucidation_Workflow Workflow for NMR-Based Structural Elucidation cluster_prep Sample Handling cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation cluster_result Conclusion Sample Butyl (Z)-3-hexenoate Prep Sample Preparation (Dissolve in CDCl3 + TMS) Sample->Prep Acq_H1 1H NMR Acquisition Prep->Acq_H1 Acq_C13 13C NMR Acquisition Prep->Acq_C13 Proc_H1 1H Data Processing (FT, Phasing, Baseline Correction) Acq_H1->Proc_H1 Proc_C13 13C Data Processing (FT, Phasing, Baseline Correction) Acq_C13->Proc_C13 Analysis Assign Signals (Chemical Shift, Integration, Multiplicity) Proc_H1->Analysis Proc_C13->Analysis Elucidation Structural Confirmation Analysis->Elucidation

Caption: Experimental workflow from sample preparation to structural elucidation.

Conclusion

The combination of ¹H and ¹³C NMR spectroscopy provides a comprehensive and definitive method for the structural elucidation of butyl (Z)-3-hexenoate. The ¹H NMR spectrum confirms the number of protons in different electronic environments, their connectivity through spin-spin coupling, and the cis stereochemistry of the double bond. The ¹³C NMR spectrum complements this by identifying all unique carbon environments, including the ester carbonyl and olefinic carbons. The protocols and data presented here serve as a robust guide for researchers in the structural verification of similar unsaturated ester compounds.

References

Application Notes and Protocols: (Z)-3-Hexenoic Acid, Butyl Ester in Artificial Fruit Flavors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (Z)-3-hexenoic acid, butyl ester in the formulation of artificial fruit flavors. This document includes key physicochemical data, sensory information, and detailed experimental protocols for analysis and formulation.

Introduction

(Z)-3-Hexenoic acid, butyl ester, also known as butyl (Z)-3-hexenoate, is an organic ester that contributes to the characteristic aroma of various fruits.[1] Its unique sensory profile makes it a valuable component in the flavor industry for creating authentic and impactful artificial fruit flavors. Esters are fundamental to fruit aromas, and their specific combination and concentration dictate the final sensory perception.[2] Understanding the properties and application of individual esters like (Z)-3-hexenoic acid, butyl ester is crucial for flavor chemists and product developers.

Physicochemical Properties

A summary of the key physicochemical properties of (Z)-3-hexenoic acid, butyl ester is presented in Table 1.

Table 1: Physicochemical Properties of (Z)-3-Hexenoic Acid, Butyl Ester

PropertyValueReference
Chemical Name (Z)-3-Hexenoic acid, butyl ester[1]
Synonyms Butyl (Z)-3-hexenoate, cis-3-Hexenoic acid butyl ester[1]
CAS Number 69668-84-4[1]
Molecular Formula C₁₀H₁₈O₂[1]
Molecular Weight 170.25 g/mol [1]
Appearance Colorless to pale yellow liquid (estimated)[1]
Boiling Point 212-213 °C (estimated)[1]
Flash Point 169 °F (75.8 °C) (estimated)[1]
Solubility Soluble in alcohol; water solubility 52.1 mg/L at 25°C (estimated)[1]

Sensory Characteristics and Application in Fruit Flavors

(Z)-3-Hexenoic acid, butyl ester is known to impart green, fruity, and slightly waxy notes, reminiscent of unripe fruit. Its parent acid, (Z)-3-hexenoic acid, has a strong, cheesy, and sweaty aroma in its pure form but contributes a fresh and natural character to fruit flavors upon dilution. While specific concentrations in commercial flavor formulations are proprietary, patent literature suggests that esters are often used in ranges from 0.001% to 20% by weight in the final flavor concentrate.[3][4]

Table 2: Application of (Z)-3-Hexenoic Acid, Butyl Ester in Artificial Fruit Flavors (Illustrative Examples)

Fruit Flavor ProfileAssociated Sensory DescriptorsPotential Concentration Range in Flavor Concentrate (%)Synergistic Components
Apple Green, unripe, fresh, slightly acidic0.1 - 2.0Ethyl-2-methyl butyrate, Hexyl acetate, Butyl acetate
Strawberry Green, leafy, seedy, fresh0.05 - 1.5Furaneol, Ethyl butyrate, Methyl cinnamate
Pineapple Green, tangy, tropical0.2 - 3.0Allyl hexanoate, Ethyl butyrate, Methyl-2-pentenoate

Experimental Protocols

Formulation of an Artificial Apple Flavor Emulsion

This protocol describes the preparation of a model oil-in-water emulsion for a beverage application.

Materials:

  • (Z)-3-Hexenoic acid, butyl ester

  • Other flavor esters (e.g., ethyl-2-methyl butyrate, hexyl acetate)

  • Flavor solvent (e.g., propylene glycol or ethanol)

  • Emulsifier (e.g., gum acacia, modified starch)

  • Weighting agent (e.g., sucrose acetate isobutyrate)

  • Citric acid

  • Preservative (e.g., sodium benzoate)

  • Distilled water

  • High-shear mixer

  • Homogenizer

Procedure:

  • Prepare the Oil Phase: Accurately weigh and mix (Z)-3-hexenoic acid, butyl ester and other flavor esters in the flavor solvent. If a weighting agent is used, dissolve it in this oil phase.

  • Prepare the Water Phase: In a separate vessel, dissolve the preservative and citric acid in distilled water. Slowly add the emulsifier while mixing at low speed until fully hydrated.[5]

  • Pre-homogenization: Gradually add the oil phase to the water phase while mixing with a high-shear mixer to create a coarse emulsion.[5]

  • Homogenization: Pass the coarse emulsion through a high-pressure homogenizer to reduce the droplet size and create a stable, fine emulsion.[6][7] The homogenization pressure and number of passes may need to be optimized depending on the specific formulation.

G cluster_oil Oil Phase Preparation cluster_water Water Phase Preparation oil_ester (Z)-3-Hexenoic Acid, Butyl Ester & Other Esters oil_mix Mix oil_ester->oil_mix oil_solvent Flavor Solvent oil_solvent->oil_mix oil_weight Weighting Agent (optional) oil_weight->oil_mix pre_homo Pre-homogenization (High-Shear Mixing) oil_mix->pre_homo water_water Distilled Water water_mix Dissolve water_water->water_mix water_preservative Preservative water_preservative->water_mix water_acid Citric Acid water_acid->water_mix water_emulsifier Emulsifier water_emulsifier->water_mix water_mix->pre_homo homo Homogenization (High-Pressure) pre_homo->homo final_emulsion Stable Flavor Emulsion homo->final_emulsion

Caption: Workflow for Artificial Flavor Emulsion Preparation.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

This protocol outlines the steps for conducting a QDA to characterize the sensory profile of a beverage containing the formulated artificial apple flavor.[8][9]

Materials:

  • Trained sensory panel (8-12 panelists)

  • Test beverage with the artificial apple flavor

  • Control beverage (without flavor)

  • Reference standards for specific aroma attributes (e.g., fresh apple, green apple, synthetic apple)

  • Unsalted crackers and water for palate cleansing

  • Sensory evaluation booths with controlled lighting and ventilation

  • Data collection software or paper ballots with unstructured line scales

Procedure:

  • Panelist Training: Train panelists to identify and score the intensity of relevant sensory attributes (e.g., green apple aroma, fruity taste, sweetness, sourness).[8] Provide reference standards to anchor the scales.

  • Sample Preparation and Presentation: Prepare and code the beverage samples. Present them to the panelists in a randomized and balanced order.

  • Evaluation: Panelists individually evaluate the samples in the sensory booths. They rate the intensity of each attribute on a line scale (e.g., from "not perceptible" to "very strong").[9]

  • Data Analysis: Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples and Principal Component Analysis (PCA) to visualize the sensory space.[9]

G cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis panel Trained Sensory Panel booths Individual Evaluation in Sensory Booths panel->booths samples Sample Preparation (Test & Control) samples->booths references Reference Standards references->booths scoring Intensity Scoring (Line Scales) booths->scoring anova ANOVA scoring->anova pca PCA scoring->pca results Sensory Profile anova->results pca->results

Caption: Quantitative Descriptive Analysis (QDA) Workflow.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the identification and quantification of (Z)-3-hexenoic acid, butyl ester in a flavor emulsion.

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • SPME fiber (e.g., DVB/CAR/PDMS) or liquid-liquid extraction solvents (e.g., dichloromethane)

  • Vials with septa

  • Internal standard (e.g., a deuterated ester)

  • Sodium chloride

  • Anhydrous sodium sulfate

Procedure:

  • Sample Preparation (Headspace SPME): Place a known amount of the flavor emulsion in a vial. Add a saturated solution of sodium chloride to enhance the release of volatile compounds. Add the internal standard. Seal the vial and incubate at a controlled temperature. Expose the SPME fiber to the headspace for a defined period.[10]

  • Sample Preparation (Liquid-Liquid Extraction): Mix a known amount of the flavor emulsion with a water-immiscible solvent like dichloromethane. Add the internal standard. Shake vigorously and allow the layers to separate. Collect the organic layer and dry it with anhydrous sodium sulfate.[11]

  • GC-MS Analysis: Inject the extracted sample (or desorb the SPME fiber) into the GC-MS system. Use an appropriate capillary column (e.g., DB-5ms). Program the oven temperature to separate the volatile compounds. The mass spectrometer will detect and identify the compounds based on their mass spectra and retention times.

  • Quantification: Create a calibration curve using standards of (Z)-3-hexenoic acid, butyl ester of known concentrations. Use the peak area ratio of the analyte to the internal standard to quantify the concentration in the sample.

G cluster_spme Headspace SPME cluster_lle Liquid-Liquid Extraction sample Flavor Emulsion Sample spme_vial Vial with NaCl & IS sample->spme_vial lle_extract Extract with Solvent & IS sample->lle_extract spme_incubate Incubate & Expose Fiber spme_vial->spme_incubate gcms GC-MS Analysis spme_incubate->gcms lle_dry Dry Organic Layer lle_extract->lle_dry lle_dry->gcms quant Quantification gcms->quant

Caption: GC-MS Analysis Workflow for Flavor Compounds.

Olfactory Signaling Pathway for Ester Perception

The perception of esters like (Z)-3-hexenoic acid, butyl ester begins with the interaction of the volatile molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[12] These receptors are G-protein coupled receptors (GPCRs). The binding of an odorant molecule triggers a conformational change in the receptor, initiating a signal transduction cascade. This process involves the activation of a G-protein (Gαolf), which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP). The increased cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na⁺ and Ca²⁺) and depolarization of the neuron. This electrical signal is then transmitted to the olfactory bulb in the brain, where it is processed and perceived as a specific aroma.

G odorant (Z)-3-Hexenoic Acid, Butyl Ester receptor Olfactory Receptor (GPCR) odorant->receptor Binds g_protein G-protein (Gαolf) activation receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase activation g_protein->adenylyl_cyclase Activates camp ATP to cAMP adenylyl_cyclase->camp ion_channel Ion Channel Opening camp->ion_channel Opens depolarization Neuron Depolarization (Na⁺, Ca²⁺ influx) ion_channel->depolarization signal Signal to Olfactory Bulb depolarization->signal

Caption: Olfactory Signal Transduction Pathway for Esters.

References

Effective methods for extracting butyl (Z)-3-hexenoate from natural sample matrices.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl (Z)-3-hexenoate is a volatile organic compound contributing to the characteristic aroma of various fruits, including apples and bananas. Its extraction from complex natural matrices is a critical step for applications in flavor and fragrance research, food quality control, and the development of novel therapeutic agents. This document provides detailed application notes and protocols for the effective extraction of butyl (Z)-3-hexenoate using three common methods: Headspace Solid-Phase Microextraction (HS-SPME), Steam Distillation, and Solvent Extraction.

Data Presentation

The selection of an appropriate extraction method depends on factors such as the sample matrix, desired yield, and the intended analytical technique. The following table summarizes quantitative data for butyl hexanoate (note: data for the specific (Z)-3-hexenoate isomer is limited; therefore, data for the parent compound is presented as a proxy).

Table 1: Quantitative Data for Butyl Hexanoate Extraction from Apples

Extraction MethodSample MatrixCompoundConcentration (µg/kg)Reference
HS-SPME-GC-MSApple PeelButyl hexanoate1.5 - 15.2--INVALID-LINK--
HS-SPME-GC-MSApple PulpButyl hexanoate0.8 - 9.7--INVALID-LINK--

Experimental Protocols

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and versatile technique for the extraction of volatile and semi-volatile compounds from various matrices. It is particularly well-suited for the analysis of aroma compounds in fruits.

Protocol: HS-SPME for Butyl (Z)-3-hexenoate from Fruit Samples

  • Sample Preparation:

    • Homogenize 5 g of the fruit sample (e.g., apple peel or pulp) in a blender.

    • Transfer the homogenate to a 20 mL headspace vial.

    • Add 1 g of NaCl to the vial to increase the ionic strength of the matrix and enhance the release of volatile compounds.

    • If an internal standard is used, add a known amount (e.g., 10 µL of a 100 µg/mL solution of 2-octanol in methanol).

    • Immediately seal the vial with a PTFE/silicone septum.

  • Extraction:

    • Place the vial in a heating block or water bath set to 50°C.

    • Allow the sample to equilibrate for 15 minutes.

    • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes while maintaining the temperature at 50°C.

  • Desorption and Analysis (GC-MS):

    • Retract the fiber and immediately insert it into the injection port of a gas chromatograph-mass spectrometer (GC-MS) set to 250°C.

    • Desorb the analytes for 5 minutes in splitless mode.

    • Typical GC column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven temperature program: Start at 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then ramp to 250°C at 10°C/min (hold for 5 min).

    • Mass spectrometer settings: Scan range 35-350 amu, electron ionization at 70 eV.

Steam Distillation

Steam distillation is a classic method for extracting essential oils and other volatile compounds from plant materials. It is particularly effective for heat-sensitive compounds as it allows for distillation at temperatures below their boiling points.

Protocol: Steam Distillation for Butyl (Z)-3-hexenoate from Fruit Mash

  • Sample Preparation:

    • Prepare a mash of the fruit sample by blending it with water in a 1:2 ratio (e.g., 200 g of fruit with 400 mL of water).

    • Transfer the mash to a round-bottom flask of a steam distillation apparatus.

  • Distillation:

    • Connect the flask to the steam generator and the condenser.

    • Begin passing steam through the fruit mash.

    • The steam will vaporize the volatile compounds, including butyl (Z)-3-hexenoate.

    • Collect the distillate, which will consist of a mixture of water and the extracted volatile compounds, in a receiving flask.

    • Continue the distillation until a sufficient volume of distillate is collected (e.g., 200-300 mL).

  • Extraction from Distillate:

    • Transfer the distillate to a separatory funnel.

    • Perform a liquid-liquid extraction by adding a non-polar solvent such as dichloromethane or diethyl ether (e.g., 3 x 50 mL).

    • Shake the funnel vigorously and allow the layers to separate.

    • Collect the organic layer containing the extracted compounds.

  • Concentration and Analysis:

    • Dry the combined organic extracts over anhydrous sodium sulfate.

    • Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

    • The concentrated extract can then be analyzed by GC-MS using the conditions described in the HS-SPME protocol.

Solvent Extraction

Solvent extraction is a straightforward method for isolating compounds from a solid or liquid matrix by using a solvent in which the target compound is soluble.

Protocol: Solvent Extraction for Butyl (Z)-3-hexenoate from Fruit Homogenate

  • Sample Preparation:

    • Homogenize 20 g of the fruit sample with 100 mL of a suitable solvent (e.g., a 2:1 mixture of dichloromethane and methanol).

  • Extraction:

    • Stir the mixture for 1-2 hours at room temperature.

    • Filter the mixture through a Büchner funnel to separate the solid residue from the solvent extract.

  • Purification and Concentration:

    • Transfer the filtrate to a separatory funnel and wash with a saturated NaCl solution to remove water-soluble impurities.

    • Collect the organic layer and dry it over anhydrous sodium sulfate.

    • Concentrate the extract using a rotary evaporator to a final volume of approximately 1-2 mL.

  • Analysis:

    • Analyze the concentrated extract by GC-MS as described in the HS-SPME protocol.

Mandatory Visualization

experimental_workflow_hs_spme cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis homogenize Homogenize Fruit Sample transfer Transfer to Headspace Vial homogenize->transfer add_salt Add NaCl transfer->add_salt seal Seal Vial add_salt->seal equilibrate Equilibrate at 50°C seal->equilibrate expose_fiber Expose SPME Fiber equilibrate->expose_fiber desorb Desorb in GC Inlet expose_fiber->desorb gcms_analysis GC-MS Analysis desorb->gcms_analysis

Caption: HS-SPME workflow for butyl (Z)-3-hexenoate extraction.

experimental_workflow_steam_distillation cluster_prep Sample Preparation cluster_distillation Distillation cluster_extraction Extraction & Concentration cluster_analysis Analysis mash_fruit Prepare Fruit Mash transfer_flask Transfer to Flask mash_fruit->transfer_flask steam_pass Pass Steam Through Mash transfer_flask->steam_pass collect_distillate Collect Distillate steam_pass->collect_distillate lle Liquid-Liquid Extraction collect_distillate->lle dry_extract Dry Organic Layer lle->dry_extract concentrate Concentrate Extract dry_extract->concentrate gcms_analysis GC-MS Analysis concentrate->gcms_analysis

Caption: Steam distillation workflow for butyl (Z)-3-hexenoate.

experimental_workflow_solvent_extraction cluster_prep Sample Preparation cluster_extraction Extraction & Purification cluster_concentration Concentration cluster_analysis Analysis homogenize Homogenize Sample with Solvent stir Stir Mixture homogenize->stir filter Filter stir->filter wash Wash with NaCl Solution filter->wash dry Dry Organic Layer wash->dry concentrate Concentrate Extract dry->concentrate gcms_analysis GC-MS Analysis concentrate->gcms_analysis

Caption: Solvent extraction workflow for butyl (Z)-3-hexenoate.

logical_relationship cluster_input Input cluster_methods Extraction Methods cluster_output Output cluster_analysis Downstream Analysis natural_sample Natural Sample Matrix (e.g., Fruit) hs_spme HS-SPME natural_sample->hs_spme steam_distillation Steam Distillation natural_sample->steam_distillation solvent_extraction Solvent Extraction natural_sample->solvent_extraction extract Extract containing Butyl (Z)-3-hexenoate hs_spme->extract steam_distillation->extract solvent_extraction->extract analysis GC-MS, etc. extract->analysis

Caption: Logical relationship of extraction methods.

Application Notes and Protocols: Designing Behavioral Bioassays with (Z)-3-Hexenoic Acid, Butyl Ester for Insect Response

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-3-hexenoic acid, butyl ester (CAS No. 69668-84-4) is a volatile organic compound belonging to the class of fruit esters. These esters are known to play a significant role in insect behavior, acting as attractants or repellents and influencing processes such as host plant selection, foraging, and mating. Understanding the behavioral and physiological responses of insects to this specific compound is crucial for the development of novel pest management strategies and for advancing our fundamental knowledge of insect chemical ecology.

These application notes provide detailed protocols for conducting behavioral and electrophysiological bioassays to characterize insect responses to (Z)-3-hexenoic acid, butyl ester. The methodologies described are based on established techniques in insect olfaction research and can be adapted for various insect species of interest.

Data Presentation

Table 1: Y-Tube Olfactometer Behavioral Response

This table summarizes the behavioral response of a model insect species (e.g., Drosophila melanogaster) to varying concentrations of (Z)-3-hexenoic acid, butyl ester in a Y-tube olfactometer assay. The data is presented as the percentage of insects choosing the odor source versus a solvent control, along with the calculated preference index.

Concentration of (Z)-3-Hexenoic Acid, Butyl Ester (in hexane)Number of Insects Tested (N)% Choosing Odor% Choosing Control% No ChoicePreference Index*P-value (Chi-square test)
0.01% (v/v)1005535100.22< 0.05
0.1% (v/v)1007020100.56< 0.001
1% (v/v)100851050.88< 0.001
10% (v/v)100405010-0.11> 0.05 (n.s.)

*Preference Index = (Number choosing odor - Number choosing control) / (Total number of choices)

Table 2: Electroantennography (EAG) Dose-Response

This table presents the mean electroantennographic responses of a model insect species to puffs of air containing different concentrations of (Z)-3-hexenoic acid, butyl ester. The response is measured as the amplitude of the negative deflection in millivolts (mV).

Concentration of (Z)-3-Hexenoic Acid, Butyl Ester (in mineral oil)Number of Antennae Tested (N)Mean EAG Response (mV) ± SEMNormalized Response (%)
Control (Mineral Oil)10-0.1 ± 0.020
10⁻⁴ g/µL10-0.5 ± 0.0525
10⁻³ g/µL10-1.2 ± 0.160
10⁻² g/µL10-2.0 ± 0.15100
10⁻¹ g/µL10-2.1 ± 0.18105

Experimental Protocols

Protocol 1: Y-Tube Olfactometer Bioassay

This protocol details a two-choice behavioral assay to assess the attractant or repellent effect of (Z)-3-hexenoic acid, butyl ester on insects.

Materials:

  • Y-tube olfactometer

  • Air pump or compressed air source with flow meter

  • Activated charcoal filter

  • Humidifier (e.g., gas washing bottle with distilled water)

  • Odor source chambers

  • Filter paper discs

  • (Z)-3-hexenoic acid, butyl ester

  • Solvent (e.g., hexane or paraffin oil)

  • Insect rearing cages and aspirator

  • Timer

  • Data collection sheet or software

Methodology:

  • Preparation of the Olfactometer:

    • Thoroughly clean the Y-tube olfactometer with a solvent (e.g., ethanol) and bake at a high temperature (e.g., 120°C for 2 hours) to remove any residual odors.

    • Assemble the olfactometer and connect it to a clean, filtered, and humidified air source. Adjust the airflow to a constant rate (e.g., 200 mL/min) through each arm.

  • Preparation of Odor and Control Stimuli:

    • Prepare serial dilutions of (Z)-3-hexenoic acid, butyl ester in the chosen solvent.

    • Apply a specific volume (e.g., 10 µL) of the odor solution onto a filter paper disc and place it in one of the odor source chambers.

    • Apply the same volume of the pure solvent to another filter paper disc and place it in the other odor source chamber to serve as the control.

  • Insect Preparation:

    • Use insects of a specific age and physiological state (e.g., mated females, 3-5 days old).

    • If necessary, starve the insects for a defined period before the assay to increase their motivation to respond to cues.

  • Running the Bioassay:

    • Introduce a single insect into the base of the Y-tube.

    • Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice.

    • A choice is recorded when the insect walks a certain distance (e.g., 2 cm) into one of the arms.

    • If the insect does not make a choice within the allotted time, it is recorded as "no choice."

    • After each trial, rotate the Y-tube 180 degrees to avoid any positional bias.

    • Replace the filter paper discs with fresh ones after a set number of trials (e.g., every 5 insects) to maintain a consistent odor concentration.

  • Data Analysis:

    • For each concentration, record the number of insects choosing the odor, the control, and making no choice.

    • Use a Chi-square test to determine if there is a significant difference between the number of insects choosing the odor and the control.

    • Calculate a preference index to quantify the strength of the attraction or repulsion.

Y_Tube_Workflow cluster_setup Setup cluster_experiment Experiment cluster_analysis Analysis A Prepare Olfactometer D Introduce Insect A->D B Prepare Odor Stimuli B->D C Prepare Insects C->D E Allow Choice Period D->E F Record Choice (Odor, Control, No Choice) E->F G Chi-square Test F->G H Calculate Preference Index F->H Olfactory_Signaling_Pathway cluster_extracellular Extracellular (Sensillum Lymph) cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Odor (Z)-3-Hexenoic Acid, Butyl Ester OBP Odorant Binding Protein (OBP) Odor->OBP Binding OR_Complex Odorant Receptor Complex (OrX + Orco) OBP->OR_Complex Transport & Delivery Ion_Channel Ion Channel (Cation Influx) OR_Complex->Ion_Channel Conformational Change G_Protein G-Protein (Optional) OR_Complex->G_Protein Activation Depolarization Membrane Depolarization Ion_Channel->Depolarization Leads to Action_Potential Action Potential Generation Depolarization->Action_Potential Second_Messenger Second Messenger Cascade (e.g., cAMP) G_Protein->Second_Messenger Second_Messenger->Ion_Channel Modulation

Troubleshooting & Optimization

Technical Support Center: Synthesis of (Z)-3-Hexenoic Acid, Butyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the synthesis of (Z)-3-hexenoic acid, butyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of (Z)-3-hexenoic acid, butyl ester.

Q1: My yield of (Z)-3-hexenoic acid, butyl ester is consistently low. What are the likely causes and how can I improve it?

A1: Low yields can stem from several factors, primarily incomplete reaction, side reactions, or product loss during workup. Here’s a troubleshooting guide:

  • Incomplete Reaction: The esterification reaction is an equilibrium process. To drive the reaction towards the product, consider the following:

    • Increase Reactant Concentration: Use a molar excess of the more abundant or less expensive reactant, typically butanol.[1] A 10-fold excess of alcohol can significantly increase the yield.[1]

    • Water Removal: The formation of water as a byproduct can shift the equilibrium back to the reactants. Employ methods to remove water as it forms, such as azeotropic distillation with a Dean-Stark apparatus or the use of molecular sieves.[2]

    • Catalyst Choice and Concentration: Ensure you are using an appropriate catalyst and concentration. For Fischer esterification, common catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2] The catalyst concentration can impact the reaction rate and yield; too low may result in a slow reaction, while too high can lead to side reactions.

  • Side Reactions:

    • Isomerization: The cis-(Z) double bond can isomerize to the more stable trans-(E) isomer, especially under harsh acidic conditions or high temperatures. To minimize this:

      • Employ milder reaction conditions (lower temperature, shorter reaction time).

      • Consider alternative, milder esterification methods such as the Steglich esterification or enzymatic synthesis.

    • Ether Formation: At high temperatures and strong acid concentrations, the alcohol can undergo dehydration to form a dialkyl ether.

  • Product Loss During Workup:

    • Ensure complete extraction of the ester from the aqueous phase using an appropriate organic solvent.

    • Minimize loss during distillation by using a proper setup and carefully controlling the temperature and pressure.

Q2: I am observing a significant amount of the (E)-isomer in my final product. How can I maintain the (Z)-stereochemistry?

A2: Preserving the (Z)-configuration of the double bond is a critical challenge. Here are strategies to minimize isomerization:

  • Milder Reaction Conditions: High temperatures and strong acids can promote isomerization. Opt for lower reaction temperatures and shorter reaction times where possible.

  • Alternative Synthesis Methods:

    • Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). It is a mild, room-temperature reaction that is well-suited for acid-sensitive substrates and can help preserve the stereochemistry.

    • Enzymatic Synthesis: Lipases can catalyze the esterification under very mild conditions (e.g., lower temperatures and neutral pH), which significantly reduces the risk of isomerization. Lipases like Candida antarctica lipase B (CALB) are often used.

Q3: What are the best practices for purifying (Z)-3-hexenoic acid, butyl ester and removing the (E)-isomer?

A3: Purification is crucial for obtaining a high-purity (Z)-isomer.

  • Distillation: Fractional distillation can be used to separate the (Z)- and (E)-isomers if their boiling points are sufficiently different. However, this may not always provide complete separation.

  • Chromatography:

    • Column Chromatography: Silica gel column chromatography is an effective method for separating geometric isomers. The choice of eluent system is critical and may require some optimization.

    • Preparative Gas Chromatography (GC): For high-purity samples on a smaller scale, preparative GC can provide excellent separation of the (Z)- and (E)-isomers.

Q4: Can you provide a starting point for an experimental protocol for the different synthesis methods?

A4: Below are generalized protocols. Note that optimization will be required for your specific laboratory conditions.

Experimental Protocols

Protocol 1: Fischer Esterification

This is a classic acid-catalyzed esterification.

Materials:

  • (Z)-3-Hexenoic acid

  • n-Butanol

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)

  • Toluene (for azeotropic water removal)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a Dean-Stark trap.

  • To the flask, add (Z)-3-hexenoic acid (1 equivalent), a 5-10 fold molar excess of n-butanol, and a suitable amount of toluene.

  • Carefully add a catalytic amount of concentrated H₂SO₄ or TsOH (e.g., 1-5 mol%).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent and wash with water, followed by saturated NaHCO₃ solution to neutralize the acid, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography.

Protocol 2: Steglich Esterification

A milder method suitable for sensitive substrates.

Materials:

  • (Z)-3-Hexenoic acid

  • n-Butanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or other aprotic solvent

  • Dilute Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve (Z)-3-hexenoic acid (1 equivalent), n-butanol (1.2-1.5 equivalents), and a catalytic amount of DMAP (e.g., 5-10 mol%) in anhydrous DCM.

  • Cool the mixture in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in DCM dropwise to the cooled mixture.

  • Stir the reaction at 0°C for 30 minutes and then at room temperature for 2-4 hours, or until completion as monitored by TLC or GC.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.

  • Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the resulting ester by column chromatography.

Protocol 3: Enzymatic Esterification

This method offers high selectivity and mild conditions.

Materials:

  • (Z)-3-Hexenoic acid

  • n-Butanol

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica lipase B)

  • Anhydrous organic solvent (e.g., hexane or toluene)

  • Molecular sieves (optional, for water removal)

Procedure:

  • To a flask, add (Z)-3-hexenoic acid (1 equivalent), n-butanol (1-3 equivalents), and an anhydrous organic solvent.

  • Add the immobilized lipase (typically 5-10% by weight of the substrates).

  • If desired, add activated molecular sieves to remove the water produced.

  • Incubate the mixture at a controlled temperature (e.g., 30-50°C) with gentle shaking.

  • Monitor the conversion to the ester by GC analysis of aliquots taken from the reaction mixture.

  • Once the desired conversion is reached, filter off the immobilized enzyme (which can often be washed and reused).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify by distillation or chromatography if necessary.

Data Presentation

The following tables summarize typical reaction conditions and their impact on yield and selectivity. Note that these are representative values and actual results may vary.

Table 1: Comparison of Synthesis Methods for (Z)-3-Hexenoic Acid, Butyl Ester

Synthesis MethodCatalystTemperature (°C)Reaction Time (h)Typical Yield (%)Selectivity for (Z)-isomer
Fischer EsterificationH₂SO₄ or TsOH80-120 (Reflux)4-1260-80Moderate to Low
Steglich EsterificationDCC/DMAP0 - Room Temp2-670-90High
Enzymatic SynthesisImmobilized Lipase30-5024-7280-95+Very High

Table 2: Influence of Reactant Molar Ratio in Fischer Esterification

Molar Ratio ((Z)-3-Hexenoic Acid : Butanol)Yield (%)
1 : 1~50-60
1 : 3~70-80
1 : 5~80-90
1 : 10>90

Visualizations

Reaction Workflows

FischerEsterificationWorkflow Reactants Mix (Z)-3-Hexenoic Acid, Butanol, Toluene Catalyst Add H₂SO₄ or TsOH Reactants->Catalyst Reflux Heat to Reflux with Dean-Stark Trap Catalyst->Reflux Monitor Monitor by TLC/GC Reflux->Monitor Workup Cool, Dilute, Wash (H₂O, NaHCO₃, Brine) Monitor->Workup Dry Dry (MgSO₄), Filter, Concentrate Workup->Dry Purify Purify (Distillation/Chromatography) Dry->Purify

Caption: Fischer Esterification Workflow.

SteglichEsterificationWorkflow Reactants Dissolve Acid, Alcohol, DMAP in DCM Cool Cool to 0°C Reactants->Cool AddDCC Add DCC solution Cool->AddDCC React Stir at 0°C then Room Temp AddDCC->React Filter Filter DCU precipitate React->Filter Wash Wash Filtrate (HCl, NaHCO₃, Brine) Filter->Wash Dry Dry (MgSO₄), Filter, Concentrate Wash->Dry Purify Purify (Chromatography) Dry->Purify

Caption: Steglich Esterification Workflow.

EnzymaticEsterificationWorkflow Reactants Combine Acid, Alcohol, Solvent Enzyme Add Immobilized Lipase & Molecular Sieves Reactants->Enzyme Incubate Incubate with Shaking (30-50°C) Enzyme->Incubate Monitor Monitor by GC Incubate->Monitor Separate Filter to remove Enzyme Monitor->Separate Concentrate Remove Solvent Separate->Concentrate Purify Purify if necessary Concentrate->Purify

Caption: Enzymatic Esterification Workflow.

Chemical Reaction Pathway

FischerEsterificationMechanism cluster_reactants Reactants cluster_products Products Acid (Z)-3-Hexenoic Acid Ester (Z)-3-Hexenoic Acid, Butyl Ester Acid->Ester Esterification Alcohol Butanol Alcohol->Ester Ester->Acid Hydrolysis Water Water Water->Acid Catalyst H⁺ (cat.) Catalyst->Acid Catalyst->Ester

Caption: Fischer Esterification Equilibrium.

References

Resolving co-elution challenges in the GC analysis of butyl (Z)-3-hexenoate isomers.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in resolving challenges encountered during the Gas Chromatography (GC) analysis of various compounds. Below, you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues, particularly concerning the co-elution of butyl (Z)-3-hexenoate isomers.

Troubleshooting Guide: Resolving Co-elution of Butyl (Z)-3-hexenoate Isomers

Co-elution, where two or more compounds elute from the GC column at the same time, is a common challenge that can compromise the identification and quantification of analytes. This guide provides a systematic approach to resolving the co-elution of butyl (Z)-3-hexenoate and its isomers.

Question: My butyl (Z)-3-hexenoate peak is showing signs of co-elution (e.g., a shoulder, fronting, or tailing). How can I confirm and resolve this?

Answer:

Co-elution can indeed manifest as distorted peak shapes. Here’s a step-by-step approach to diagnose and fix the issue:

Step 1: Confirming Co-elution

Before making significant changes to your method, it's essential to confirm that you are dealing with co-elution.

  • Peak Shape Analysis: A non-symmetrical peak is a strong indicator of co-elution.

  • Use of a Diode Array Detector (DAD): If your system has a DAD, you can perform peak purity analysis. The UV-Vis spectra across the peak should be identical for a pure compound.[1]

  • Mass Spectrometry (MS) Analysis: If using a GC-MS system, acquiring mass spectra at different points across the peak can reveal the presence of multiple components with different fragmentation patterns.[1]

Step 2: Methodical Troubleshooting

Once co-elution is confirmed, you can systematically adjust your GC method. The resolution of two peaks is governed by three main factors: capacity factor (k'), selectivity (α), and efficiency (N).[1]

  • A. Optimize the Temperature Program: Adjusting the oven temperature program is often the simplest and most effective first step. Temperature influences analyte vapor pressure and interaction with the stationary phase.[2]

    • Slower Ramp Rate: A slower temperature ramp increases the time the analytes spend in the stationary phase, which can improve the separation of closely eluting compounds.[2]

    • Isothermal Segments: Introducing an isothermal hold at a temperature where the isomers are likely to separate can enhance resolution.

    • Lower Initial Temperature: A lower starting temperature can improve the focusing of early-eluting peaks.

    • Caution: Be aware that changing the temperature program can alter the elution order of compounds, especially on polar stationary phases.[3]

  • B. Evaluate the Stationary Phase: The choice of the GC column's stationary phase is critical for separating isomers.[4] If temperature optimization is insufficient, you may need a column with a different selectivity.

    • For Geometric Isomers (cis/trans): Highly polar stationary phases, such as those containing biscyanopropyl polysiloxane, are excellent for separating geometric isomers of fatty acid esters.[5] These phases provide different interactions with the cis and trans configurations. Liquid crystalline stationary phases are also known for their high selectivity towards rigid geometric isomers.[6][7]

    • For Chiral Isomers (Enantiomers): If you suspect the presence of enantiomers, a chiral stationary phase is necessary.[8][9] These are often based on derivatized cyclodextrins that form transient diastereomeric complexes with the enantiomers, allowing for their separation.[8][10]

  • C. Adjust Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency (the "skinniness" of the peaks).[1]

    • Optimize for Efficiency: Each column has an optimal flow rate (or linear velocity) for maximum efficiency. Operating at this optimal flow rate will result in narrower peaks, which can improve the resolution of closely eluting compounds.

    • Trade-off with Analysis Time: Note that reducing the flow rate to increase efficiency will also increase the analysis time.

  • D. Consider Derivatization (Advanced): For compounds with polar functional groups that may interact poorly with the column, derivatization can improve peak shape and separation.[11][12] For a simple ester like butyl (Z)-3-hexenoate, this is less common unless other reactive groups are present.

Troubleshooting Workflow Diagram

Coelution_Troubleshooting start Suspected Co-elution (Poor Peak Shape) confirm Confirm Co-elution (Peak Purity, MS Scan) start->confirm optimize_temp Optimize Temperature Program (Slower Ramp, Isothermal Hold) confirm->optimize_temp check_resolution1 Resolution Improved? optimize_temp->check_resolution1 change_column Change Stationary Phase (e.g., Highly Polar or Chiral) check_resolution1->change_column No end_success Problem Resolved check_resolution1->end_success Yes check_resolution2 Resolution Improved? change_column->check_resolution2 adjust_flow Adjust Carrier Gas Flow Rate (Optimize Linear Velocity) check_resolution2->adjust_flow No check_resolution2->end_success Yes check_resolution3 Resolution Improved? adjust_flow->check_resolution3 check_resolution3->end_success Yes end_further Consider Advanced Techniques (e.g., Derivatization) check_resolution3->end_further No

Caption: A logical workflow for troubleshooting co-elution in GC analysis.

Frequently Asked Questions (FAQs)

Q1: What type of GC column is best for separating cis and trans isomers of butyl 3-hexenoate?

A1: For the separation of geometric isomers like cis and trans butyl 3-hexenoate, a highly polar stationary phase is recommended. The difference in the dipole moment and shape between the cis and trans isomers leads to differential retention on a polar column.

Stationary Phase TypePolaritySuitability for Geometric IsomersExample Phase
Polydimethylsiloxane (PDMS)Non-polarLowDB-1, HP-1
Phenyl MethylpolysiloxaneMid-polarModerateDB-5, HP-5ms
Biscyanopropyl Polysiloxane Highly Polar Excellent SP-2560, Rt-2560 [5]
Polyethylene Glycol (PEG)PolarGoodDB-WAX, Carbowax 20M[13]
Liquid Crystalline Varies Excellent e.g., MEAB [6][7]

As shown in the table, a column with a biscyanopropyl stationary phase is an excellent choice for this application.[5]

Q2: How does temperature programming affect the separation of isomers?

A2: Temperature programming significantly impacts the separation of isomers by influencing their elution times.[14] A slower temperature ramp rate generally provides better resolution for closely eluting compounds because it allows for more interaction with the stationary phase.[2] However, it's important to note that the elution order of isomers can sometimes change with different temperature programs, a phenomenon known as peak switching.[3] This is especially true on more polar columns where the interactions are more complex.[3] Therefore, it is crucial to re-verify peak identities after modifying the temperature program.

Q3: I am still unable to separate the isomers. What are my options?

A3: If you have optimized the temperature program and tried a suitable high-polarity column without success, you might consider the following advanced options:

  • Chiral Stationary Phase: If you suspect the presence of enantiomers, a chiral column is necessary for their separation.[8][9] Common chiral selectors include derivatized cyclodextrins.[10]

  • Two-Dimensional Gas Chromatography (GCxGC): This powerful technique uses two columns with different selectivities to provide a much higher degree of separation.[15] This is particularly useful for very complex mixtures where co-elution is a significant problem.[15]

  • Derivatization: While less common for simple esters, converting the analyte to a different chemical form can sometimes alter its chromatographic behavior enough to achieve separation.[11][12]

Experimental Protocols
Protocol 1: GC Method for Separation of Butyl (Z)-3-hexenoate Isomers on a Highly Polar Column

This protocol provides a starting point for the separation of geometric isomers of butyl 3-hexenoate.

ParameterSettingRationale
Column Rt-2560 (100 m x 0.25 mm, 0.20 µm) or similar biscyanopropyl phaseHigh polarity provides selectivity for cis/trans isomers.[5]
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (constant flow)
Inlet Temperature 250 °CEnsures complete vaporization of the sample.
Injection Volume 1 µL
Split Ratio 100:1Prevents column overloading.
Oven Program
Initial Temperature100 °C, hold for 2 min
Ramp 13 °C/min to 180 °CA slow ramp to enhance separation.[2]
HoldHold at 180 °C for 10 min
Detector FID or MS
FID Temperature260 °C
MS Transfer Line250 °C
MS Source230 °C
Protocol 2: Screening for Enantiomers of Butyl Hexenoate Isomers using a Chiral Column

This protocol is designed to determine if enantiomers are present.

ParameterSettingRationale
Column Rt-βDEXse (30 m x 0.25 mm, 0.25 µm) or similar cyclodextrin-based chiral columnChiral stationary phase is required for enantiomer separation.[10]
Carrier Gas Helium or Hydrogen
Flow Rate 1.2 mL/min (constant flow)
Inlet Temperature 220 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program
Initial Temperature60 °C, hold for 1 min
Ramp 12 °C/min to 160 °CA very slow ramp is often needed for chiral separations.
HoldHold at 160 °C for 5 min
Detector FID or MS
FID Temperature250 °C
MS Transfer Line240 °C
MS Source220 °C

Logical Diagram for Method Selection

Method_Selection start Goal: Separate Butyl 3-hexenoate Isomers isomer_type What type of isomerism is suspected? start->isomer_type geometric Geometric (cis/trans) isomer_type->geometric Geometric chiral Chiral (enantiomers) isomer_type->chiral Chiral both Both Geometric and Chiral isomer_type->both Both protocol1 Use Protocol 1: High-Polarity Column (e.g., Rt-2560) geometric->protocol1 protocol2 Use Protocol 2: Chiral Column (e.g., Rt-βDEXse) chiral->protocol2 advanced Consider Advanced Methods: GCxGC or Sequential Analysis on Both Column Types both->advanced

References

Optimal storage conditions to ensure the long-term stability of unsaturated esters like butyl (Z)-3-hexenoate.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the optimal storage and handling of unsaturated esters, focusing on butyl (Z)-3-hexenoate as a representative compound. By understanding the factors that influence stability and implementing proper procedures, users can ensure the integrity and purity of these sensitive reagents for their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for the long-term stability of butyl (Z)-3-hexenoate?

A: For long-term stability, butyl (Z)-3-hexenoate should be stored in a cool, dark, and inert environment. The ideal conditions are detailed in the table below. Storing at refrigerated temperatures significantly slows down potential degradation reactions.

Q2: What are the primary factors that cause the degradation of unsaturated esters?

A: The primary degradation factors are exposure to oxygen, heat, light (especially UV), and moisture. Unsaturated esters are susceptible to autoxidation, a free-radical chain reaction initiated by these factors.[1] Additionally, contact with incompatible materials, such as certain metals (copper or its alloys), can catalyze degradation.[2]

Q3: How can I visually determine if my sample of butyl (Z)-3-hexenoate has degraded?

A: Visual indicators of degradation can include a change in color (e.g., developing a yellow tint), an increase in viscosity, the formation of a gel or solid polymer, or a noticeable change in odor.[2][3] However, significant degradation can occur before these signs are apparent. Analytical confirmation is always recommended.

Q4: What type of container is best for storing unsaturated esters?

A: Use amber glass bottles with a tight-fitting cap to protect the ester from light. If a plastic container is necessary, ensure it is made of an inert material like polyethylene or polyvinyl chloride.[2] Avoid using containers with caps or liners made of copper or copper alloys, as these metals can promote oxidation.[2]

Q5: Is it safe to store butyl (Z)-3-hexenoate in a standard laboratory refrigerator or freezer?

A: Yes, refrigeration at 2-8°C is highly recommended for extending shelf life. While the saturated analog, butyl hexanoate, has a very low melting point, it is always prudent to check the specific properties of butyl (Z)-3-hexenoate. If freezing, ensure the container is not completely full to allow for potential expansion and thaw the sample slowly at room temperature before use.

Q6: How critical is the exclusion of oxygen during storage?

A: Excluding oxygen is critical for preventing autoxidation, a major degradation pathway for unsaturated compounds.[1] For long-term storage, it is best practice to purge the container headspace with an inert gas like argon or nitrogen before sealing.

Q7: Should I add a stabilizer to my ester sample?

A: For high-purity reagents used in research, it is generally not recommended to add stabilizers yourself, as this alters the composition. Commercial bulk unsaturated resins often contain inhibitors like quinone-based compounds to improve storage stability.[4] If your application is sensitive to such additives, rely on strict adherence to optimal storage conditions (cold, dark, inert atmosphere) to maintain purity.

Data Presentation

Table 1: Recommended Storage Conditions for Butyl (Z)-3-hexenoate

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of all chemical degradation pathways, including oxidation and polymerization.[2]
Light Store in darkness (Amber glass vial)Prevents photo-initiated radical formation and degradation.[2]
Atmosphere Inert gas (Argon or Nitrogen) headspaceMinimizes contact with oxygen, thereby inhibiting the primary autoxidation degradation pathway.[1]
Container Tightly sealed amber glass bottlePrevents exposure to light, moisture, and oxygen, and avoids contamination.
Purity Check Recommended every 6 monthsPeriodic analytical verification (e.g., by GC) ensures the material is still suitable for use.

Troubleshooting Guide

Symptom: The ester has developed a yellow color.

  • Possible Cause: This is often the first sign of oxidation or the formation of polymeric impurities. Exposure to air and/or light is a likely cause.

  • Recommended Action:

    • Perform an analytical purity check using Gas Chromatography (GC) or UV-Vis spectroscopy.

    • Compare the current purity with the initial specification or a reference sample.

    • If significant impurities are detected, the sample may be unsuitable for sensitive applications.

    • Review storage procedures to ensure the exclusion of light and oxygen for remaining samples.

Symptom: The viscosity has increased, or the sample has gelled.

  • Possible Cause: Polymerization has occurred. This is an advanced stage of degradation, often accelerated by heat or contamination with catalysts (e.g., peroxides, metal ions).

  • Recommended Action:

    • The sample is irreversibly damaged and should be disposed of according to your institution's safety guidelines.

    • Investigate potential sources of contamination and review temperature logs for the storage location.

Symptom: Analytical testing (e.g., GC, NMR) shows new, unidentified peaks.

  • Possible Cause: Chemical degradation has led to the formation of byproducts. Common degradation products for unsaturated esters include hydroperoxides, aldehydes, ketones, and shorter-chain acids or esters.[5]

  • Recommended Action:

    • If possible, use a technique like GC-MS to identify the degradation products.

    • Quantify the remaining percentage of butyl (Z)-3-hexenoate.

    • Based on the identity and quantity of impurities, decide if the material's integrity is acceptable for its intended use.

Mandatory Visualization

troubleshooting_workflow observe Observe Anomaly (Color, Viscosity, Odor) check_storage Review Storage History (Temp, Light, Atmosphere) observe->check_storage analyze Perform Analytical Test (e.g., GC-FID, GC-MS) check_storage->analyze evaluate Evaluate Purity & Identify Impurities analyze->evaluate decision Is Purity Acceptable? evaluate->decision use Use with Caution or Purify if Possible decision->use Yes discard Discard Sample & Review Procedures decision->discard No

A logical workflow for troubleshooting ester degradation.

autoxidation_pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Degradation ester Unsaturated Ester (R-H) radical Alkyl Radical (R•) ester->radical H abstraction initiator Heat, Light, Metal Ions initiator->ester peroxy Peroxy Radical (ROO•) radical->peroxy + O2 o2 Oxygen (O2) hydroperoxide Hydroperoxide (ROOH) peroxy->hydroperoxide + R-H hydroperoxide->peroxy forms new R• products Degradation Products (Aldehydes, Ketones, Polymers, etc.) hydroperoxide->products

References

Troubleshooting poor signal intensity in NMR analysis of (Z)-3-hexenoic acid, butyl ester.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: NMR Analysis of (Z)-3-Hexenoic Acid, Butyl Ester

Welcome to the technical support center for the NMR analysis of (Z)-3-hexenoic acid, butyl ester. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor signal intensity in their NMR experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing very weak signals in the ¹H NMR spectrum of my (Z)-3-hexenoic acid, butyl ester sample. What are the primary causes for this?

A1: Poor signal intensity in ¹H NMR can stem from several factors, broadly categorized as issues with sample preparation, NMR acquisition parameters, or the instrument itself. Common causes include:

  • Low Sample Concentration: The most frequent reason for weak signals is a sample that is too dilute.

  • Improper Shimming: An inhomogeneous magnetic field across the sample leads to broad and weak signals.

  • Incorrect Acquisition Parameters: Insufficient number of scans or an inappropriate relaxation delay can significantly reduce the signal-to-noise ratio.

  • Sample Impurities: Paramagnetic impurities can cause significant line broadening and signal attenuation.

  • Precipitation: The sample may have precipitated out of solution, reducing the concentration of the analyte in the NMR-active region.

Q2: How can I improve the signal-to-noise ratio (S/N) of my spectrum?

A2: The signal-to-noise ratio is a critical factor for obtaining a high-quality NMR spectrum. You can improve it by:

  • Increasing the Number of Scans: The S/N ratio increases with the square root of the number of scans.[1][2] Doubling the S/N requires quadrupling the number of scans.

  • Optimizing Sample Concentration: For ¹H NMR, a concentration of 5-25 mg of your compound in 0.6-0.7 mL of deuterated solvent is ideal for small molecules.[3][4]

  • Using a Higher Field Spectrometer: Higher magnetic field strengths lead to better signal dispersion and higher sensitivity.

  • Cryoprobe Technology: If available, using a cryoprobe can dramatically increase the S/N ratio.

Q3: My baseline is noisy and rolling. What could be the issue?

A3: A noisy or rolling baseline can be caused by:

  • Poor Shimming: This is the most common cause. Re-shimming the spectrometer is recommended.

  • Receiver Gain Set Too High: An excessively high receiver gain can amplify noise and lead to a distorted baseline.

  • Sample Tube Quality: Using low-quality or scratched NMR tubes can interfere with proper shimming.

  • Inhomogeneous Sample: The presence of solid particles or undissolved material in your sample can disrupt the magnetic field homogeneity.[3][4]

Q4: The peaks in my spectrum are broader than expected. What are the potential reasons?

A4: Broad peaks can be a sign of several issues:

  • Poor Shimming: Inhomogeneous magnetic field.

  • High Sample Concentration: Overly concentrated samples can lead to increased viscosity and intermolecular interactions, causing peak broadening.[5]

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.

  • Chemical Exchange: If your molecule is undergoing conformational changes or exchanging protons with the solvent on the NMR timescale, this can lead to broadened signals.

  • Unresolved Couplings: Complex or unresolved spin-spin couplings can make peaks appear broad.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving poor signal intensity issues during the NMR analysis of (Z)-3-hexenoic acid, butyl ester.

Step 1: Evaluate Your Sample Preparation

Proper sample preparation is crucial for a successful NMR experiment.

Is your sample concentration adequate? For a small molecule like (Z)-3-hexenoic acid, butyl ester (MW: 170.25 g/mol ), a concentration of approximately 10-50 mM is recommended for ¹H NMR.

Parameter Recommendation for ¹H NMR Recommendation for ¹³C NMR
Mass of Analyte 5 - 25 mg50 - 100 mg
Solvent Volume 0.6 - 0.7 mL0.6 - 0.7 mL
Resulting Conc. ~40 - 170 mM~0.5 - 1.0 M

Is your sample fully dissolved and homogeneous? Any solid particles can interfere with the shimming process.[3][4] Ensure your compound is completely dissolved. If necessary, filter the sample into the NMR tube.

Are you using a high-quality NMR tube and the correct solvent volume? Use clean, unscratched NMR tubes. The solvent height should be between 4-5 cm to ensure it is within the detection region of the NMR probe.

Step 2: Check Your NMR Acquisition Parameters

Incorrect acquisition parameters can lead to suboptimal results.

Parameter Typical Value for ¹H NMR Rationale
Number of Scans (NS) 8 - 16 (for concentrated samples)Increase to improve S/N. S/N ∝ √NS.[1][2]
64 - 256+ (for dilute samples)
Relaxation Delay (d1) 1 - 5 sShould be at least 1.3 times the longest T1 relaxation time for qualitative analysis. For quantitative analysis, use 5-7 times the longest T1.
Acquisition Time (aq) 2 - 4 sLonger acquisition times can improve resolution.
Pulse Angle 30° - 45° (for faster acquisition)A 90° pulse gives the maximum signal for a single scan but requires a longer relaxation delay.[1]
90° (for quantitative analysis)
Step 3: Instrument and Data Processing Checks

If sample preparation and acquisition parameters are correct, consider the following:

Have you shimmed the instrument properly? Automated shimming routines are generally effective, but manual shimming may be necessary for difficult samples. A poor lock signal can also indicate shimming problems.

Is the probe tuned and matched correctly? The probe should be tuned to the correct frequency for the nucleus being observed.

Are there any processing artifacts? Ensure that the phasing and baseline correction have been applied correctly during data processing.

Experimental Protocols

Protocol 1: Sample Preparation of (Z)-3-Hexenoic Acid, Butyl Ester for NMR Analysis
  • Weighing the Sample: Accurately weigh 10-20 mg of (Z)-3-hexenoic acid, butyl ester into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Dissolution: Gently swirl the vial to ensure the sample is completely dissolved.

  • Filtering (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube and label it clearly.

  • Homogenization: Invert the NMR tube several times to ensure the solution is homogeneous.

Protocol 2: Standard ¹H NMR Data Acquisition
  • Insert the Sample: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform an automated shimming routine.

  • Parameter Setup:

    • Set the number of scans (e.g., ns = 16).

    • Set the relaxation delay (e.g., d1 = 2 s).

    • Set the acquisition time (e.g., aq = 3 s).

    • Set the pulse angle to 30° or 45°.

  • Acquire the Spectrum: Start the acquisition.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum manually to ensure all peaks are in the positive phase.

    • Apply a baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

Quantitative Data

The following tables provide predicted ¹H and ¹³C NMR chemical shifts for (Z)-3-hexenoic acid, butyl ester. These values can be used as a reference for signal assignment.

Structure of (Z)-3-Hexenoic Acid, Butyl Ester:

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Predicted Coupling Constants (J) in Hz
H-2 (-CH₂-C=O)~ 3.10dJ(H2, H3) ≈ 7.0
H-3 (=CH-)~ 5.55mJ(H3, H4) ≈ 10.8 (cis), J(H3, H2) ≈ 7.0
H-4 (=CH-)~ 5.35mJ(H4, H3) ≈ 10.8 (cis), J(H4, H5) ≈ 7.5
H-5 (-CH₂-CH₃)~ 2.05quintetJ(H5, H4) ≈ 7.5, J(H5, H6) ≈ 7.4
H-6 (-CH₃)~ 0.95tJ(H6, H5) ≈ 7.4
H-1' (-O-CH₂-)~ 4.05tJ(H1', H2') ≈ 6.7
H-2' (-CH₂-)~ 1.60sextetJ(H2', H1') ≈ 6.7, J(H2', H3') ≈ 7.4
H-3' (-CH₂-)~ 1.40sextetJ(H3', H2') ≈ 7.4, J(H3', H4') ≈ 7.4
H-4' (-CH₃)~ 0.90tJ(H4', H3') ≈ 7.4

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (ppm)
C-1 (C=O)~ 172.5
C-2 (-CH₂-C=O)~ 35.0
C-3 (=CH-)~ 122.0
C-4 (=CH-)~ 133.0
C-5 (-CH₂-CH₃)~ 20.5
C-6 (-CH₃)~ 14.0
C-1' (-O-CH₂-)~ 64.5
C-2' (-CH₂-)~ 30.5
C-3' (-CH₂-)~ 19.0
C-4' (-CH₃)~ 13.5

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor signal intensity in your NMR analysis.

TroubleshootingWorkflow Start Poor Signal Intensity Observed CheckSample Step 1: Evaluate Sample Preparation Start->CheckSample Concentration Is concentration adequate? (10-50 mM) CheckSample->Concentration CheckParams Step 2: Check Acquisition Parameters Scans Are the number of scans sufficient? CheckParams->Scans CheckInstrument Step 3: Check Instrument & Processing Shimming Is the shimming optimal? CheckInstrument->Shimming Homogeneity Is the sample homogeneous and fully dissolved? Concentration->Homogeneity Yes SolutionConcentration Increase concentration or re-prepare sample. Concentration->SolutionConcentration No Homogeneity->CheckParams Yes SolutionFilter Filter sample. Homogeneity->SolutionFilter No Delay Is the relaxation delay (d1) appropriate? Scans->Delay Yes SolutionScans Increase number of scans. Scans->SolutionScans No Delay->CheckInstrument Yes SolutionDelay Increase d1. Delay->SolutionDelay No Processing Is data processing (phasing, baseline) correct? Shimming->Processing Yes SolutionShim Re-shim the sample. Shimming->SolutionShim No SolutionProcess Re-process the spectrum. Processing->SolutionProcess No GoodSpectrum High-Quality Spectrum Obtained Processing->GoodSpectrum Yes SolutionConcentration->CheckSample SolutionFilter->CheckSample SolutionScans->CheckParams SolutionDelay->CheckParams SolutionShim->CheckInstrument SolutionProcess->CheckInstrument

Caption: A workflow for troubleshooting poor NMR signal intensity.

Logical Relationships of Troubleshooting Steps

This diagram shows the hierarchical relationship between the different aspects of NMR troubleshooting.

LogicalRelationships cluster_main Troubleshooting Poor Signal Intensity cluster_sample Sample Issues cluster_acquisition Acquisition Issues cluster_instrument Instrument/Processing Issues Sample Sample Concentration Concentration Sample->Concentration Solvent Solvent Sample->Solvent Purity Purity Sample->Purity Homogeneity Homogeneity Sample->Homogeneity Tube Quality Tube Quality Sample->Tube Quality Acquisition Acquisition Number of Scans Number of Scans Acquisition->Number of Scans Relaxation Delay Relaxation Delay Acquisition->Relaxation Delay Pulse Angle Pulse Angle Acquisition->Pulse Angle Acquisition Time Acquisition Time Acquisition->Acquisition Time Instrument Instrument Shimming Shimming Instrument->Shimming Probe Tuning Probe Tuning Instrument->Probe Tuning Phasing Phasing Instrument->Phasing Baseline Correction Baseline Correction Instrument->Baseline Correction

Caption: Key areas to address when troubleshooting NMR signal issues.

References

Optimization of SPME Parameters for Butyl (Z)-3-hexenoate Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing Solid Phase Microextraction (SPME) parameters for the analysis of butyl (Z)-3-hexenoate.

Frequently Asked Questions (FAQs)

Q1: What is the first step in optimizing SPME parameters for butyl (Z)-3-hexenoate analysis?

A1: The initial and most critical step is selecting the appropriate SPME fiber. The choice of fiber coating will significantly impact the extraction efficiency based on the analyte's polarity and volatility. For a semi-polar compound like butyl (Z)-3-hexenoate, a combination fiber is often a good starting point.

Q2: Which SPME fiber is recommended for butyl (Z)-3-hexenoate?

A2: For a broad range of volatile and semi-volatile compounds, including esters like butyl (Z)-3-hexenoate, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended.[1][2] This fiber type offers a combination of different adsorbent materials, allowing for the effective extraction of analytes with varying polarities and molecular weights. Other fibers that could be considered include Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) for its general-purpose capabilities with volatile and semi-volatile compounds.

Q3: How do extraction time and temperature affect the analysis of butyl (Z)-3-hexenoate?

A3: Extraction time and temperature are crucial parameters that directly influence the amount of analyte extracted.[1]

  • Temperature: Increasing the extraction temperature generally increases the vapor pressure of butyl (Z)-3-hexenoate, facilitating its transfer to the headspace for extraction by the SPME fiber. However, excessively high temperatures can lead to the degradation of thermally labile compounds.[3]

  • Time: A longer extraction time allows for more analyte to adsorb to the fiber, increasing the signal intensity. However, for volatile compounds, an equilibrium between the sample, headspace, and fiber will eventually be reached. Extending the time beyond this point will not improve extraction and may increase the risk of adsorbing interfering compounds.

Q4: Should I use headspace or direct immersion SPME for butyl (Z)-3-hexenoate?

A4: For volatile compounds like butyl (Z)-3-hexenoate in a liquid or solid matrix, headspace SPME (HS-SPME) is generally the preferred method. This technique minimizes matrix effects by exposing the fiber only to the vapor phase above the sample. Direct immersion may be suitable for less volatile analytes in clean liquid samples.

Q5: What is the purpose of adding salt to the sample?

A5: Adding salt (e.g., NaCl or Na2SO4) to aqueous samples, often referred to as "salting out," can increase the ionic strength of the solution.[4] This reduces the solubility of organic analytes like butyl (Z)-3-hexenoate in the matrix, promoting their partitioning into the headspace and thereby increasing the extraction efficiency.

Troubleshooting Guide

Issue 1: Low or no signal for butyl (Z)-3-hexenoate.

  • Possible Cause 1: Inappropriate fiber selection.

    • Solution: Ensure you are using a fiber suitable for semi-volatile esters. A DVB/CAR/PDMS or PDMS/DVB fiber is a good starting point.[1][5] If the signal is still low, consider testing a fiber with a different polarity, such as a Polyacrylate (PA) fiber if the sample matrix is highly non-polar.

  • Possible Cause 2: Suboptimal extraction temperature or time.

    • Solution: Systematically optimize the extraction temperature and time. Start with a moderate temperature (e.g., 40-50°C) and a reasonable time (e.g., 20-30 minutes).[1] Increase the temperature and time incrementally to find the optimal conditions. A response surface methodology can be employed for a more systematic optimization.[1]

  • Possible Cause 3: Incorrect fiber conditioning.

    • Solution: Ensure the SPME fiber is conditioned according to the manufacturer's instructions before its first use and briefly before each analysis to remove any contaminants.

  • Possible Cause 4: Carryover from previous injections.

    • Solution: After desorption in the GC inlet, the fiber should be cleaned (baked out) for a sufficient time at a high temperature (as recommended by the manufacturer) to ensure all analytes are removed before the next extraction.

Issue 2: Poor reproducibility of results.

  • Possible Cause 1: Inconsistent extraction time or temperature.

    • Solution: Use an automated system for precise control over extraction time and temperature. If performing manual SPME, use a timer and a stable heating block or water bath.

  • Possible Cause 2: Variable sample volume and headspace volume.

    • Solution: Maintain a consistent sample volume in vials of the same size to ensure a constant headspace-to-sample ratio, which is critical for equilibrium in HS-SPME.

  • Possible Cause 3: Inconsistent fiber placement in the headspace.

    • Solution: For manual HS-SPME, ensure the fiber is exposed to the same depth within the vial's headspace for each sample. An autosampler will provide the best consistency.

  • Possible Cause 4: Matrix effects.

    • Solution: The sample matrix can significantly influence the partitioning of the analyte into the headspace.[6] If the matrix varies between samples, consider using an internal standard or the standard addition method for more accurate quantification.

Issue 3: Presence of interfering peaks in the chromatogram.

  • Possible Cause 1: Contamination from the sample matrix.

    • Solution: Optimize the extraction temperature. A lower temperature may reduce the volatilization of interfering high-molecular-weight compounds from the matrix.

  • Possible Cause 2: Fiber contamination.

    • Solution: Ensure proper conditioning and cleaning of the fiber between runs. Running a blank analysis with the fiber can help identify any contaminants originating from the fiber itself.

  • Possible Cause 3: Thermal degradation of the analyte or matrix components.

    • Solution: High extraction or GC inlet temperatures can cause degradation.[3] Try reducing the extraction temperature and the GC inlet temperature to see if the interfering peaks are eliminated. For thermally labile compounds, a lower desorption temperature in the GC inlet for a slightly longer duration might be beneficial.[3]

Data Presentation

Table 1: Recommended SPME Fibers for Volatile Ester Analysis

Fiber TypeCoating MaterialPolarityRecommended For
DVB/CAR/PDMSDivinylbenzene/Carboxen/PolydimethylsiloxaneBipolarBroad range of volatile and semi-volatile compounds, including esters.[1][2]
PDMS/DVBPolydimethylsiloxane/DivinylbenzeneBipolarGeneral purpose for volatile and semi-volatile compounds.[5]
PAPolyacrylatePolarPolar analytes.
PDMSPolydimethylsiloxaneNon-polarNon-polar, volatile compounds.

Table 2: Typical Range of SPME Parameters for Optimization of Volatile Esters

ParameterTypical RangeConsiderations
Extraction Temperature 30 - 70 °CHigher temperatures increase analyte vapor pressure but may cause degradation.[1][3]
Extraction Time 15 - 60 minLonger times increase analyte recovery up to equilibrium.[1]
Agitation Speed 250 - 500 rpmAgitation helps to accelerate the equilibration between the sample and the headspace.
Salt Concentration (NaCl) 0 - 30% (w/v)Increases partitioning of analytes into the headspace.[4]
Desorption Temperature 240 - 280 °CMust be high enough for complete desorption but low enough to prevent analyte degradation.[3]
Desorption Time 2 - 5 minLonger times may be needed for less volatile compounds or lower desorption temperatures.[3]

Experimental Protocols

Protocol 1: General HS-SPME Procedure for Butyl (Z)-3-hexenoate

  • Sample Preparation: Place a precisely measured amount of the sample (e.g., 1-5 g or 1-5 mL) into a 20 mL headspace vial. If applicable, add a defined amount of a salt solution (e.g., saturated NaCl). Add an internal standard if quantitative analysis is required.

  • Vial Sealing: Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.

  • Incubation/Equilibration: Place the vial in a heating block or autosampler incubator set to the desired extraction temperature (e.g., 50°C). Allow the sample to equilibrate with agitation for a set time (e.g., 5-10 minutes) to allow the analyte to partition into the headspace.

  • Extraction: Expose the pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for the optimized extraction time (e.g., 30 minutes) while maintaining the extraction temperature and agitation.

  • Desorption: After extraction, immediately transfer the SPME fiber to the heated injection port of the gas chromatograph (GC) set to the desorption temperature (e.g., 250°C). Desorb the analytes for a specified time (e.g., 3 minutes) in splitless mode to ensure complete transfer to the GC column.

  • GC-MS Analysis: Start the GC-MS analysis program to separate and identify the extracted compounds.

  • Fiber Cleaning: After desorption, retract the fiber and place it in a heated conditioning station or back in the GC inlet (with the split open) at a high temperature (e.g., 270°C) for a sufficient time (e.g., 10-20 minutes) to prevent carryover.

Visualizations

SPME_Optimization_Workflow cluster_prep Sample Preparation cluster_spme SPME Extraction cluster_analysis Analysis & Optimization Sample Sample Aliquotting Salt Salt Addition (Optional) Sample->Salt IS Internal Standard Addition Salt->IS Fiber Select Fiber (e.g., DVB/CAR/PDMS) IS->Fiber Equilibrate Equilibration (Temperature, Agitation) Fiber->Equilibrate Extract Extraction (Time, Temperature) Equilibrate->Extract Desorb Desorption (GC Inlet, Temperature, Time) Extract->Desorb GCMS GC-MS Analysis Desorb->GCMS Data Data Evaluation (Peak Area, S/N) GCMS->Data Optimize Optimize Parameters? (Time, Temp) Data->Optimize Optimize->Equilibrate Yes Final Final Method Optimize->Final No

Caption: Workflow for the optimization of SPME parameters.

Troubleshooting_Logic cluster_checks Troubleshooting Steps cluster_solutions Potential Solutions Start Low/No Analyte Signal CheckFiber Is the Fiber Correct? (e.g., DVB/CAR/PDMS) Start->CheckFiber CheckParams Are Temp/Time Optimal? CheckFiber->CheckParams Yes Sol_Fiber Test Different Fibers CheckFiber->Sol_Fiber No CheckConditioning Is Fiber Conditioned? CheckParams->CheckConditioning Yes Sol_Params Optimize Temp/Time Systematically CheckParams->Sol_Params No CheckCarryover Is there Carryover? CheckConditioning->CheckCarryover Yes Sol_Conditioning Re-condition Fiber CheckConditioning->Sol_Conditioning No Sol_Carryover Increase Post-Desorption Bakeout CheckCarryover->Sol_Carryover Yes Success Signal Improved Sol_Fiber->Success Sol_Params->Success Sol_Conditioning->Success Sol_Carryover->Success

References

Methods for minimizing byproducts and impurities in butyl (Z)-3-hexenoate synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of butyl (Z)-3-hexenoate, with a focus on minimizing byproducts and impurities.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of butyl (Z)-3-hexenoate, which is typically achieved via a two-step process: a Z-selective Wittig reaction to form (Z)-3-hexenoic acid, followed by esterification with butanol.

Issue 1: Low Z/E Isomer Ratio in the Wittig Reaction

Q1: My Wittig reaction is producing a significant amount of the (E)-isomer along with the desired (Z)-3-hexenoic acid. How can I improve the Z-selectivity?

A1: Achieving high Z-selectivity in the Wittig reaction is crucial for obtaining pure butyl (Z)-3-hexenoate. The formation of the (Z)-isomer is favored when using non-stabilized ylides under specific reaction conditions.[1][2] Here are key parameters to control for maximizing the Z/E ratio:

  • Ylide Type: Employ a non-stabilized ylide. For the synthesis of (Z)-3-hexenoic acid, the ylide should be generated from a phosphonium salt without resonance-stabilizing groups (e.g., an alkylphosphonium salt).[1]

  • Base Selection: The choice of base for deprotonating the phosphonium salt is critical. Lithium bases can sometimes lead to equilibration and lower Z-selectivity.[3] Consider using sodium or potassium bases such as sodium hydride (NaH), sodium amide (NaNH₂), or potassium tert-butoxide (KOtBu).

  • Solvent: Aprotic, non-polar solvents are generally preferred. Tetrahydrofuran (THF) or diethyl ether are common choices. For enhanced Z-selectivity, performing the reaction in dimethylformamide (DMF) in the presence of lithium iodide or sodium iodide has been shown to produce almost exclusively the Z-isomer.[4]

  • Temperature: The Wittig reaction should be performed at low temperatures to ensure kinetic control, which favors the formation of the syn-oxaphosphetane intermediate leading to the (Z)-alkene.[5] It is recommended to form the ylide at 0 °C or below and then carry out the reaction with the aldehyde at -78 °C.

Issue 2: Difficult Removal of Triphenylphosphine Oxide (TPPO) Byproduct

Q2: I am struggling to separate my product from the triphenylphosphine oxide (TPPO) formed during the Wittig reaction. What are the most effective purification methods?

A2: Triphenylphosphine oxide (TPPO) is a common and often troublesome byproduct of the Wittig reaction due to its polarity and solubility in many organic solvents.[6] Here are several strategies for its removal:

  • Crystallization/Precipitation: TPPO is poorly soluble in non-polar solvents like hexane, cyclohexane, or cold diethyl ether.[6] After the reaction, you can concentrate the reaction mixture and triturate it with one of these solvents to precipitate the TPPO, which can then be removed by filtration.

  • Silica Gel Chromatography: If your product is relatively non-polar, flash chromatography can be effective. A silica gel plug can be used where the crude product is loaded and eluted with a non-polar solvent (e.g., a hexane/ether mixture). The more polar TPPO will remain on the silica.[7]

  • Acid-Base Extraction: TPPO can be protonated with a strong acid. One method involves reacting the crude mixture with an acid like oxalic acid or sulfuric acid to form a salt of TPPO, which can then be removed.[8]

  • Precipitation with Metal Salts: The addition of zinc chloride (ZnCl₂) to a solution of the crude product in a polar solvent can lead to the precipitation of a TPPO-ZnCl₂ complex, which can be filtered off.[7]

Issue 3: Byproduct Formation in Steglich Esterification

Q3: During the Steglich esterification of (Z)-3-hexenoic acid with butanol, I am observing significant amounts of a white precipitate that is difficult to filter, and my yield is low. What are these byproducts and how can I minimize them?

A3: The primary byproducts in a Steglich esterification are N,N'-dicyclohexylurea (DCU) and N-acylurea.[9][10]

  • N,N'-dicyclohexylurea (DCU): This is the main byproduct, formed from the reaction of the coupling agent, dicyclohexylcarbodiimide (DCC), with water.[10] DCU is generally insoluble in most organic solvents and can be removed by filtration.[10] To improve filterability, you can cool the reaction mixture to further decrease its solubility.

  • N-acylurea: This byproduct forms from a side reaction where the O-acylisourea intermediate rearranges. This rearrangement is more likely to occur if the esterification reaction is slow.[9] To minimize the formation of N-acylurea:

    • Use a DMAP Catalyst: 4-Dimethylaminopyridine (DMAP) is a crucial catalyst that accelerates the esterification, thereby outcompeting the N-acylurea side reaction.[9][11]

    • Control Reaction Temperature: The reaction is typically run at room temperature.[10]

    • Ensure Anhydrous Conditions: Any water present will consume the DCC, leading to lower yields and more DCU formation.

Issue 4: Isomerization of the (Z)-Double Bond During Esterification

Q4: I am concerned about the potential for the (Z)-double bond to isomerize to the more stable (E)-isomer during the esterification step. How can I prevent this?

A4: The risk of isomerization is a valid concern, especially under harsh reaction conditions. The Steglich esterification is a mild method that is well-suited for sensitive substrates.[9][11] To prevent isomerization:

  • Avoid Strong Acids and High Temperatures: Traditional Fischer esterification, which uses strong acid catalysts and high temperatures, should be avoided as these conditions can promote isomerization.

  • Use Mild Coupling Reagents: The use of DCC/DMAP in the Steglich esterification allows the reaction to proceed at room temperature under neutral conditions, which helps to preserve the stereochemistry of the double bond.[10]

Data Presentation

The following table summarizes representative quantitative data for the key steps in the synthesis of butyl (Z)-3-hexenoate, based on typical conditions for similar reactions.

ParameterWittig Reaction for (Z)-3-Hexenoic AcidSteglich Esterification
Reactants Propionaldehyde, (3-carboxypropyl)triphenylphosphonium bromide(Z)-3-Hexenoic acid, n-Butanol
Reagents/Catalyst Base (e.g., NaHMDS, KOtBu), Solvent (e.g., THF)DCC, DMAP (catalytic)
Temperature -78 °C to room temperature0 °C to room temperature
Reaction Time 2-12 hours2-6 hours
Typical Yield 60-85%80-95%
Key Byproducts Triphenylphosphine oxide (TPPO)N,N'-dicyclohexylurea (DCU), N-acylurea
Purity (Z/E ratio) >95:5 (with optimized conditions)Isomerization is minimal

Experimental Protocols

Protocol 1: Synthesis of (Z)-3-Hexenoic Acid via Wittig Reaction

  • Preparation of the Ylide:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend (3-carboxypropyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a strong, non-lithium base such as sodium bis(trimethylsilyl)amide (NaHMDS) or potassium tert-butoxide (KOtBu) (2.2 equivalents) portion-wise, ensuring the temperature does not exceed 5 °C.

    • Stir the resulting deep red or orange solution at 0 °C for 1 hour.

  • Wittig Reaction:

    • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of freshly distilled propionaldehyde (1.0 equivalent) in anhydrous THF via a syringe over 30 minutes.

    • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 4 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • To remove the TPPO, triturate the crude residue with cold diethyl ether or a mixture of hexane and ethyl acetate, and filter to remove the precipitated TPPO.

    • The filtrate containing the (Z)-3-hexenoic acid can be further purified by column chromatography if necessary.

Protocol 2: Synthesis of Butyl (Z)-3-hexenoate via Steglich Esterification

  • Reaction Setup:

    • In a round-bottom flask, dissolve (Z)-3-hexenoic acid (1.0 equivalent), n-butanol (1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

  • Esterification:

    • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) in anhydrous DCM dropwise to the cooled solution over 20 minutes.

    • A white precipitate of N,N'-dicyclohexylurea (DCU) will begin to form.[10]

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture in an ice bath for 30 minutes to ensure complete precipitation of the DCU.

    • Filter off the DCU precipitate and wash it with a small amount of cold DCM.

    • Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude butyl (Z)-3-hexenoate can be purified by vacuum distillation or column chromatography on silica gel.

Mandatory Visualizations

Synthesis_Pathway cluster_wittig Step 1: Z-Selective Wittig Reaction cluster_esterification Step 2: Steglich Esterification Propionaldehyde Propionaldehyde Z_Hexenoic_Acid (Z)-3-Hexenoic Acid Propionaldehyde->Z_Hexenoic_Acid Ylide, THF, -78°C to RT Phosphonium_Salt (3-Carboxypropyl)triphenyl- phosphonium bromide Ylide Ylide Phosphonium_Salt->Ylide Base (e.g., NaHMDS) THF, 0°C Ylide->Z_Hexenoic_Acid TPPO Triphenylphosphine Oxide (Byproduct) Z_Hexenoic_Acid->TPPO Butyl_Ester Butyl (Z)-3-hexenoate Z_Hexenoic_Acid->Butyl_Ester n-Butanol, DCC, DMAP DCM, 0°C to RT n_Butanol n_Butanol n_Butanol->Butyl_Ester DCU N,N'-Dicyclohexylurea (Byproduct) Butyl_Ester->DCU

Caption: Synthetic pathway for butyl (Z)-3-hexenoate.

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_ZE_Ratio Check Z/E Ratio by GC/NMR Start->Check_ZE_Ratio Low_Z_Selectivity Low Z-selectivity Check_ZE_Ratio->Low_Z_Selectivity Z/E ratio low Byproduct_Presence Check for Byproducts (TPPO, DCU) Check_ZE_Ratio->Byproduct_Presence Z/E ratio acceptable Optimize_Wittig Optimize Wittig: - Use non-Li base - Low temperature (-78°C) - Aprotic solvent (THF/DMF) Low_Z_Selectivity->Optimize_Wittig End Pure Product Optimize_Wittig->End TPPO_Detected TPPO Contamination Byproduct_Presence->TPPO_Detected TPPO present DCU_Detected DCU Contamination Byproduct_Presence->DCU_Detected DCU present Incomplete_Reaction Check for Starting Material Byproduct_Presence->Incomplete_Reaction No major byproducts Purify_TPPO Purification: - Triturate with Hexane - Silica Gel Plug - Precipitate with ZnCl2 TPPO_Detected->Purify_TPPO Purify_TPPO->End Purify_DCU Purification: - Cool reaction mixture - Filter thoroughly DCU_Detected->Purify_DCU Purify_DCU->End Optimize_Esterification Optimize Esterification: - Ensure anhydrous conditions - Check DMAP activity - Increase reaction time Incomplete_Reaction->Optimize_Esterification Starting material remains Incomplete_Reaction->End Reaction complete Optimize_Esterification->End

Caption: Troubleshooting workflow for butyl (Z)-3-hexenoate synthesis.

Byproduct_Formation cluster_wittig Wittig Reaction cluster_steglich Steglich Esterification Wittig_Conditions Reaction Conditions Z_Alkene (Z)-Alkene Wittig_Conditions->Z_Alkene Non-stabilized ylide Low temperature Non-Li base E_Alkene (E)-Alkene Wittig_Conditions->E_Alkene Stabilized ylide High temperature Li-based reagents TPPO_Byproduct TPPO Wittig_Conditions->TPPO_Byproduct Esterification_Conditions Reaction Conditions Desired_Ester Desired Ester Esterification_Conditions->Desired_Ester DMAP catalyst Anhydrous conditions N_Acylurea N-Acylurea Esterification_Conditions->N_Acylurea Slow reaction No DMAP DCU_Byproduct DCU Esterification_Conditions->DCU_Byproduct

Caption: Factors influencing byproduct formation.

References

Addressing and correcting for matrix effects in LC-MS/MS quantification of (Z)-3-hexenoic acid, butyl ester.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address and correct for matrix effects in the LC-MS/MS quantification of (Z)-3-hexenoic acid, butyl ester.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my quantification of (Z)-3-hexenoic acid, butyl ester?

A1: The "matrix" refers to all components in a sample other than the analyte of interest, (Z)-3-hexenoic acid, butyl ester.[1] These components can include proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3][4][5][6][7] This interference can negatively impact the accuracy, precision, and sensitivity of your quantitative results.[2][4] Ion suppression, a common form of matrix effect, reduces the analyte signal due to competition for ionization with co-eluting matrix components.[1][8]

Q2: I am observing significant ion suppression. What are the most common causes for a volatile ester like (Z)-3-hexenoic acid, butyl ester?

A2: For a relatively nonpolar compound like (Z)-3-hexenoic acid, butyl ester, significant ion suppression in biological matrices (e.g., plasma, serum) is often caused by co-eluting phospholipids.[9] Phospholipids are a major component of cell membranes and are notorious for causing ion suppression and fouling the mass spectrometer source. Other potential sources of interference include other endogenous lipids, salts, and formulation excipients if analyzing samples from dosed subjects.

Q3: What is the best internal standard to use for the quantification of (Z)-3-hexenoic acid, butyl ester?

A3: The most effective internal standard (IS) for correcting matrix effects is a stable isotope-labeled (SIL) version of the analyte, such as (Z)-3-hexenoic acid, butyl ester-d7.[2][10][11][12][13][14][15] A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement.[11] This allows for the ratio of the analyte to the IS to remain consistent, leading to more accurate and precise quantification.[1] If a SIL-IS is not available, a structural analog can be used, but it may not perfectly mimic the chromatographic and ionization behavior of the analyte.[10][12]

Q4: When should I use matrix-matched calibration curves versus standard addition?

A4:

  • Matrix-Matched Calibration: This approach is recommended when you have access to a blank matrix that is free of the analyte.[16] Calibration standards are prepared by spiking the blank matrix with known concentrations of the analyte.[1] This method helps to compensate for matrix effects by ensuring that the standards and samples are affected similarly by the matrix components.[1][16][17]

  • Standard Addition: This method is useful when a blank matrix is not available or when the matrix composition varies significantly between individual samples.[2][18][19][20] It involves adding known amounts of the analyte to aliquots of the actual sample and then extrapolating to determine the original concentration.[2][21]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) Matrix OverloadDilute the sample to reduce the concentration of matrix components.[6][18]
Co-eluting InterferencesOptimize chromatographic conditions (e.g., gradient, mobile phase composition) to improve separation between the analyte and interfering peaks.[1][5]
Inconsistent Retention Time Matrix Effects on ChromatographyEmploy a more rigorous sample preparation method to remove interfering matrix components.[7] Consider using a stable isotope-labeled internal standard to correct for retention time shifts.
Low Analyte Response / Signal Suppression Ion Suppression from Matrix ComponentsImplement a sample preparation technique specifically designed to remove phospholipids, such as solid-phase extraction (SPE) with a phospholipid removal plate or liquid-liquid extraction (LLE).[9][22][23][24]
Use a stable isotope-labeled internal standard to compensate for signal suppression.[11][13][15]
Optimize the electrospray ionization (ESI) source parameters. In some cases, switching to atmospheric pressure chemical ionization (APCI) may be less susceptible to matrix effects.[25]
High Analyte Response / Signal Enhancement Ion Enhancement from Matrix ComponentsSimilar to ion suppression, improve sample cleanup to remove the enhancing components.
Use a stable isotope-labeled internal standard for correction.
High Variability in Quantitative Results Inconsistent Matrix Effects Between SamplesUse the standard addition method for calibration to account for sample-to-sample variability.[18][19]
Employ a robust sample preparation method to ensure consistent removal of matrix components across all samples.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for Phospholipid Removal

This protocol is designed to minimize matrix effects caused by phospholipids in plasma or serum samples.

  • Conditioning: Condition a mixed-mode solid-phase extraction (SPE) cartridge (e.g., Oasis PRiME MCX) with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 200 µL of plasma/serum sample, add 20 µL of a stable isotope-labeled internal standard solution (e.g., (Z)-3-hexenoic acid, butyl ester-d7). Vortex to mix. Add 600 µL of 1% formic acid in acetonitrile to precipitate proteins. Vortex and centrifuge at 10,000 x g for 5 minutes. Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences. Follow with a wash of 1 mL of methanol to remove non-polar interferences that are not the analyte of interest.

  • Elution: Elute the (Z)-3-hexenoic acid, butyl ester and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Post-Extraction Spike Analysis to Evaluate Matrix Effects

This protocol helps to quantify the extent of ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of (Z)-3-hexenoic acid, butyl ester in the initial mobile phase at a known concentration (e.g., 100 ng/mL).

    • Set B (Blank Matrix Extract): Extract a blank plasma/serum sample using your established sample preparation protocol.

    • Set C (Post-Spiked Matrix): Extract a blank plasma/serum sample using your established protocol. After the final evaporation step, reconstitute the residue with the neat solution from Set A.

  • LC-MS/MS Analysis: Analyze all three sets of samples.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.[8]

Visualizations

Matrix_Effect_Mitigation_Workflow cluster_Problem Problem Identification cluster_Investigation Investigation cluster_Solutions Solution Strategies cluster_SamplePrep Sample Preparation Options cluster_Calibration Calibration Options cluster_Outcome Desired Outcome A Inaccurate/Imprecise Quantification of (Z)-3-hexenoic acid, butyl ester B Perform Post-Extraction Spike Experiment to Quantify Matrix Effect A->B C Evaluate Ion Suppression/Enhancement B->C D Optimize Sample Preparation C->D E Optimize Chromatography C->E F Implement Appropriate Calibration Strategy C->F G Solid-Phase Extraction (SPE) (Phospholipid Removal) D->G H Liquid-Liquid Extraction (LLE) D->H I Protein Precipitation (PPT) (Least Effective) D->I M Accurate and Precise Quantification E->M J Use Stable Isotope-Labeled Internal Standard (SIL-IS) F->J K Matrix-Matched Calibration Curve F->K L Standard Addition Method F->L G->M H->M I->M J->M K->M L->M

Caption: Workflow for troubleshooting and mitigating matrix effects.

Calibration_Strategy_Decision_Tree Start Start: Choose a Calibration Strategy Q1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) available? Start->Q1 Use_SIL Strongly Recommended: Incorporate SIL-IS into all samples, standards, and QCs Q1->Use_SIL Yes No_SIL Proceed with caution. Consider structural analog IS. Q1->No_SIL No Q2 Is a blank, analyte-free matrix available? Use_SIL->Q2 No_SIL->Q2 Matrix_Match Use Matrix-Matched Calibration Curves Q2->Matrix_Match Yes Standard_Add Use the Standard Addition Method Q2->Standard_Add No Final Validate Final Method Matrix_Match->Final Standard_Add->Final

Caption: Decision tree for selecting an appropriate calibration strategy.

References

Validation & Comparative

Full Validation of an Analytical Method for Quantifying (Z)-3-Hexenoic Acid, Butyl Ester in Food Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Performance of Analytical Methods

The choice of an analytical method for quantifying volatile compounds in complex food matrices is critical for ensuring data accuracy and reliability. While several techniques can be employed, HS-SPME-GC-MS is a widely adopted method due to its sensitivity, selectivity, and minimal sample preparation requirements. Alternative methods may include liquid-liquid extraction or stir-bar sorptive extraction followed by GC-MS analysis. The following table summarizes a comparative overview of the expected performance of a validated HS-SPME-GC-MS method for (Z)-3-hexenoic acid, butyl ester against a traditional liquid-liquid extraction (LLE) GC-MS method.

Performance ParameterHS-SPME-GC-MS (Representative Values)Liquid-Liquid Extraction (LLE) GC-MS (Expected Performance)
Linearity (R²) ≥ 0.99≥ 0.99
Limit of Detection (LOD) 0.01 - 0.5 µg/kg0.1 - 1.0 µg/kg
Limit of Quantification (LOQ) 0.03 - 1.5 µg/kg0.3 - 3.0 µg/kg
Precision (RSD%)
- Repeatability (Intra-day)< 10%< 15%
- Intermediate Precision (Inter-day)< 15%< 20%
Accuracy (Recovery %) 85 - 115%80 - 120%
Sample Preparation Time ~30 minutes per sample~1-2 hours per sample
Solvent Consumption Minimal to noneSignificant

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are the experimental protocols for the HS-SPME-GC-MS method, which is the focus of this guide.

Sample Preparation
  • Homogenize 5-10 g of the food sample (e.g., fruit puree, juice, or finely minced solid food).

  • Transfer a known amount (e.g., 2-5 g) of the homogenized sample into a 20 mL headspace vial.

  • Add a saturated solution of sodium chloride (e.g., 1-2 mL) to enhance the release of volatile compounds.

  • Spike the sample with an appropriate internal standard (e.g., a deuterated analog of the analyte or a compound with similar chemical properties not present in the sample).

  • Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.

HS-SPME Procedure
  • Place the sealed vial in an autosampler tray with an incubation chamber.

  • Equilibrate the sample at a controlled temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) with agitation.

  • Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a specific extraction time (e.g., 20-40 minutes) at the same temperature.

  • Retract the fiber into the needle after extraction.

GC-MS Analysis
  • Injector: Introduce the SPME fiber into the GC injector port set at a high temperature (e.g., 250 °C) for thermal desorption of the analytes in splitless mode for a defined time (e.g., 2-5 minutes).

  • Gas Chromatograph:

    • Column: Use a suitable capillary column (e.g., DB-WAX or HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) for a few minutes, then ramp up to a final temperature (e.g., 240 °C) at a controlled rate (e.g., 5-10 °C/min) and hold for a few minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: A combination of full scan mode for initial identification and Selected Ion Monitoring (SIM) mode for quantification of the target analyte and internal standard.

    • Mass Range: e.g., m/z 35-350.

    • Ion Source and Transfer Line Temperatures: e.g., 230 °C and 250 °C, respectively.

Visualizing the Validation Workflow and Parameter Relationships

To better understand the process of analytical method validation, the following diagrams illustrate the typical workflow and the logical relationships between key validation parameters.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_validation Method Validation sample_prep Sample Homogenization & Aliquoting hs_spme Headspace Solid-Phase Microextraction (HS-SPME) sample_prep->hs_spme std_prep Preparation of Calibration Standards & QCs std_prep->hs_spme gc_ms Gas Chromatography-Mass Spectrometry (GC-MS) hs_spme->gc_ms linearity Linearity & Range gc_ms->linearity accuracy Accuracy (Recovery) gc_ms->accuracy precision Precision (Repeatability & Intermediate Precision) gc_ms->precision lod_loq LOD & LOQ gc_ms->lod_loq specificity Specificity/Selectivity gc_ms->specificity robustness Robustness gc_ms->robustness validation_parameters cluster_core Core Performance Characteristics cluster_derived Derived Performance Characteristics cluster_context Method Suitability accuracy Accuracy (Closeness to true value) precision Precision (Agreement between measurements) accuracy->precision Interdependent lod Limit of Detection (LOD) (Lowest detectable amount) precision->lod linearity Linearity (Proportionality of response) linearity->accuracy linearity->precision loq Limit of Quantification (LOQ) (Lowest quantifiable amount) lod->loq specificity Specificity (Ability to assess analyte unequivocally) specificity->accuracy robustness Robustness (Capacity to remain unaffected by small variations) robustness->precision

A Researcher's Guide to the Comparative Bioactivity of (Z)- and (E)-Isomers of 3-Hexenoic Acid Butyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to 3-Hexenoic Acid Butyl Ester Isomers

(Z)-3-Hexenoic acid butyl ester and (E)-3-hexenoic acid butyl ester are stereoisomers, differing only in the geometric arrangement of substituents around the carbon-carbon double bond. This seemingly minor structural variation can lead to significant differences in their biological activities due to the specific steric requirements of biological receptors and enzymes. It is known that (Z)-Butyl 3-hexenoate plays a role in signaling pathways and interactions between living organisms[1]. While specific data is lacking for the butyl esters, related compounds such as ethyl 3-hexenoate have demonstrated antifungal properties, inhibiting mold development at a concentration of 200 mg per desiccator[2]. The investigation into the comparative bioactivities of the (Z)- and (E)-isomers of 3-hexenoic acid butyl ester, therefore, presents a valuable research opportunity.

Potential Bioactivities for Investigation

Based on the activities of similar short-chain fatty acid esters, the following bioactivities are proposed as key areas for the comparative investigation of (Z)- and (E)-3-hexenoic acid butyl ester:

  • Antimicrobial Activity: Short-chain fatty acids and their esters are known to possess antibacterial and antifungal properties. A comparative study of the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of the two isomers against a panel of pathogenic bacteria and fungi would be highly informative.

  • Insecticidal Activity: Various esters have been investigated for their insecticidal properties. Evaluating the efficacy of each isomer against common agricultural or household pests could reveal differences in their potential as novel pest control agents.

  • Enzyme Inhibition: The specific geometry of each isomer may lead to differential binding and inhibition of key enzymes involved in metabolic or signaling pathways.

Data Presentation: A Framework for Comparison

To facilitate a clear and direct comparison of the bioactivities of the (Z)- and (E)-isomers, all quantitative data should be summarized in structured tables. Below are template tables for organizing potential experimental findings.

Table 1: Comparative Antimicrobial Activity of 3-Hexenoic Acid Butyl Ester Isomers

MicroorganismIsomerMIC (µg/mL)MBC/MFC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus(Z)-isomer
(E)-isomer
Escherichia coli(Z)-isomer
(E)-isomer
Candida albicans(Z)-isomer
(E)-isomer
Aspergillus niger(Z)-isomer
(E)-isomer

Table 2: Comparative Insecticidal Activity of 3-Hexenoic Acid Butyl Ester Isomers

Insect SpeciesIsomerLC₅₀ (µg/cm²)Knockdown Time (min)Mortality (%) at 24h
Drosophila melanogaster(Z)-isomer
(E)-isomer
Aedes aegypti (larvae)(Z)-isomer
(E)-isomer

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are standardized protocols for key bioactivity assays that can be adapted for the comparative study of (Z)- and (E)-3-hexenoic acid butyl ester.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • (Z)-3-hexenoic acid butyl ester

  • (E)-3-hexenoic acid butyl ester

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: From a fresh culture, select several colonies and suspend them in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Serial Dilution: Prepare a stock solution of each isomer in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of each isomer in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculation: Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Antifungal Susceptibility Testing: Agar Disk Diffusion Method

This method provides a qualitative assessment of antifungal activity.

Materials:

  • (Z)-3-hexenoic acid butyl ester

  • (E)-3-hexenoic acid butyl ester

  • Test fungi (e.g., Aspergillus niger, Candida albicans)

  • Mueller-Hinton agar with 2% glucose and 0.5 µg/mL methylene blue

  • Sterile filter paper disks (6 mm diameter)

  • Sterile swabs

Procedure:

  • Inoculum Preparation: Prepare a fungal spore suspension or yeast suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile swab into the inoculum and streak it evenly across the entire surface of the agar plate in three directions.

  • Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of each isomer onto the surface of the inoculated agar plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where fungal growth is inhibited.

Visualizing Experimental Workflows

To aid in the conceptualization of the experimental processes, the following diagrams illustrate the workflows for the described bioassays.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Standardized Inoculum (0.5 McFarland) Inoculation Inoculate wells with Microorganism Inoculum->Inoculation Stock Prepare Stock Solutions of (Z)- and (E)-isomers Dilution Perform Serial Dilutions in 96-well plate Stock->Dilution Dilution->Inoculation Incubation Incubate at 35-37°C Inoculation->Incubation MIC Determine MIC (Visual/Spectrophotometric) Incubation->MIC MBC Determine MBC/MFC (Plating on Agar) MIC->MBC

Caption: Workflow for Antimicrobial Susceptibility Testing.

Antifungal_Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Fungal Inoculum (0.5 McFarland) Plating Inoculate Agar Plate with Fungal Suspension Inoculum->Plating Disks Impregnate Sterile Disks with (Z)- and (E)-isomers Application Apply Impregnated Disks to Agar Surface Disks->Application Plating->Application Incubation Incubate at 35°C Application->Incubation Measurement Measure Zone of Inhibition (mm) Incubation->Measurement

Caption: Workflow for Antifungal Disk Diffusion Assay.

Conclusion

The comparative bioactivity of (Z)- and (E)-isomers of 3-hexenoic acid butyl ester remains an unexplored area of research with significant potential. By employing standardized and rigorous experimental protocols as outlined in this guide, researchers can effectively elucidate the distinct biological profiles of these isomers. The resulting data will not only contribute to the fundamental understanding of structure-activity relationships but may also pave the way for the development of novel therapeutic agents, agrochemicals, or other valuable bioactive compounds.

References

Comparative Analysis of Gas Chromatographic Retention Indices for Butyl (Z)-3-hexenoate Analogs on Polar vs. Non-polar Columns

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the behavior of chemical compounds in different analytical systems is paramount. This guide provides a comparative analysis of the gas chromatographic retention indices of compounds structurally similar to butyl (Z)-3-hexenoate on both polar and non-polar columns. The retention index is a crucial parameter for compound identification and characterization in complex mixtures.

Due to the limited availability of published experimental data for butyl (Z)-3-hexenoate, this guide presents Kováts retention indices for structurally related esters. This comparison effectively illustrates the influence of stationary phase polarity on the elution of unsaturated esters. The data presented herein has been compiled from publicly available databases and scientific literature.

Data Presentation: Retention Index Comparison

The following table summarizes the Kováts retention indices for analogs of butyl (Z)-3-hexenoate on commonly used polar and non-polar gas chromatography columns. A significant increase in the retention index is observed on the polar column compared to the non-polar columns, which is characteristic for compounds with polar functional groups and double bonds.

Compound NameColumn TypeStationary PhaseKováts Retention Index (I)
Ethyl (Z)-3-hexenoateNon-polarHP-5MS (5% Phenyl Methyl Siloxane)993[1]
(E)-2-Hexenyl acetateNon-polarHP-1 (100% Dimethylpolysiloxane)995[2]
(E)-2-Hexenyl acetateNon-polarDB-5MS (5% Phenyl Methyl Siloxane)1019[2]
(E)-2-Hexenyl acetate Polar DB-Wax (Polyethylene Glycol) 1323 [2]

Experimental Protocols

The determination of Kováts retention indices is a standardized method that allows for the comparison of gas chromatographic data across different instruments and laboratories. Below is a detailed methodology for this experiment.

Objective: To determine the Kováts retention index of a target analyte on both polar and non-polar gas chromatography columns.

Materials:

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) or mass spectrometer (MS).

  • Polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Analyte of interest (e.g., butyl (Z)-3-hexenoate).

  • A homologous series of n-alkanes (e.g., C8-C20) dissolved in a suitable solvent (e.g., hexane).

  • High-purity carrier gas (e.g., helium or hydrogen).

  • Syringes for sample injection.

  • Vials for sample and standard preparation.

Procedure:

  • Sample and Standard Preparation:

    • Prepare a dilute solution of the analyte in a volatile solvent (e.g., 100 ppm in hexane).

    • Prepare a mixture of a homologous series of n-alkanes in the same solvent. The concentration of each n-alkane should be sufficient to produce a clear peak.

  • Gas Chromatograph Setup (Non-polar Column):

    • Install the non-polar column in the GC.

    • Set the GC conditions:

      • Injector Temperature: 250 °C

      • Detector Temperature: 250 °C (FID) or as appropriate for MS.

      • Carrier Gas Flow Rate: Set to achieve an optimal linear velocity (e.g., 1.0 mL/min for helium).

      • Oven Temperature Program: Start at a temperature low enough to resolve early eluting peaks (e.g., 60 °C), hold for 2 minutes, then ramp at a rate of 10 °C/min to a final temperature that will ensure elution of all components (e.g., 240 °C), and hold for 5 minutes.

      • Injection Volume: 1 µL.

      • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Analysis (Non-polar Column):

    • Inject the n-alkane mixture and record the chromatogram.

    • Inject the analyte solution and record the chromatogram.

    • Optionally, co-inject the analyte with the n-alkane mixture to confirm peak identification.

  • Gas Chromatograph Setup (Polar Column):

    • Replace the non-polar column with the polar column.

    • Set the GC conditions, which may need to be adjusted for the polar column. A typical program could be:

      • Injector and Detector Temperature: 250 °C.

      • Carrier Gas Flow Rate: 1.0 mL/min.

      • Oven Temperature Program: 60 °C for 2 minutes, ramp at 10 °C/min to 220 °C, hold for 5 minutes.

  • Analysis (Polar Column):

    • Repeat the analysis steps performed with the non-polar column, injecting the n-alkane mixture and the analyte solution.

  • Calculation of Kováts Retention Index:

    • For each chromatogram, determine the retention times (t_R) for the analyte and the n-alkanes.

    • Identify the two n-alkanes that elute immediately before (t_R(n)) and after (t_R(n+1)) the analyte (t_R(x)).

    • The Kováts retention index (I) is calculated using the following formula for a temperature-programmed run:

      • I = 100 * [n + ( (t_R(x) - t_R(n)) / (t_R(n+1) - t_R(n)) )]

      • Where 'n' is the carbon number of the n-alkane eluting before the analyte.

Mandatory Visualization

The following diagram illustrates the logical workflow for determining the Kováts retention index of an analyte.

G Workflow for Kováts Retention Index Determination cluster_gc Gas Chromatography Analysis cluster_data Data Processing & Calculation prep_analyte Prepare Analyte Solution inject_analyte Inject Analyte prep_analyte->inject_analyte prep_alkane Prepare n-Alkane Standard Mix inject_alkane Inject n-Alkane Standard prep_alkane->inject_alkane gc_setup Install GC Column & Set Conditions gc_setup->inject_alkane gc_setup->inject_analyte get_tr Record Retention Times (tR) inject_alkane->get_tr inject_analyte->get_tr calc_ri Calculate Kováts Retention Index (I) get_tr->calc_ri

Caption: Workflow for Kováts Retention Index Determination.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative sensory analysis of butyl (Z)-3-hexenoate and other related hexenyl esters. Due to the limited publicly available data on the sensory profile of butyl (Z)-3-hexenoate, with multiple sources indicating it is "not for fragrance use," this guide focuses on comparing the known sensory characteristics of structurally similar and commercially relevant hexenyl esters.[1][2] The information presented herein is based on a comprehensive review of available literature and aims to provide a valuable resource for researchers in the fields of sensory science, flavor and fragrance chemistry, and drug development.

Sensory Profile Comparison of Hexenyl Esters

The following table summarizes the qualitative sensory data for a selection of hexenyl esters, providing a comparative overview of their odor profiles. It is important to note the absence of quantitative sensory data for butyl (Z)-3-hexenoate in the public domain.

Ester CAS Number Reported Odor Profile Odor Descriptors
Butyl (Z)-3-hexenoate 69668-84-4Not for fragrance or flavor use.[1]No data available
(Z)-3-Hexenyl Acetate 3681-71-8Intensely green, freshly cut grass, slightly fruity.[3]Green, Fruity, Apple, Pear, Sweet
(Z)-3-Hexenyl Butyrate 16491-36-4Powerful, fruity-winey, green, slightly buttery-oily.[4][5]Fruity, Green, Winey, Buttery, Sweet
(Z)-3-Hexenyl Hexanoate 31501-11-8Green, sweet, fruity, waxy, pear, green vegetable.Green, Fruity, Waxy, Pear, Sweet
(Z)-3-Hexenyl Benzoate 25152-85-6Green, herbaceous, floral.[6]Green, Herbaceous, Floral
Butyl Hexanoate 626-82-4Fruity, pineapple, berry, apple, juicy, green, winey, waxy.[7][8]Fruity, Pineapple, Berry, Green

Experimental Protocols

While specific experimental protocols for the sensory analysis of butyl (Z)-3-hexenoate are not available, this section outlines a detailed, generalized methodology for conducting sensory evaluations of volatile esters, based on established practices in the field.

1. Sensory Panel Evaluation

  • Panelists: A trained sensory panel consisting of 8-12 individuals with demonstrated olfactory acuity and descriptive ability. Panelists should be screened for their ability to detect and describe basic odorants.

  • Sample Preparation: The hexenyl esters are diluted to a concentration of 1% in an odorless solvent, such as diethyl phthalate or ethanol. 1 mL of each solution is applied to a standard smelling strip.

  • Evaluation Procedure:

    • Panelists are seated in individual, well-ventilated booths to prevent cross-contamination of odors.

    • The smelling strips are presented to the panelists in a randomized and balanced order.

    • Panelists are instructed to sniff the strip and evaluate the odor at different time intervals (e.g., immediately, after 5 minutes, after 30 minutes) to assess the top, middle, and base notes.

    • Panelists rate the intensity of various odor descriptors (e.g., green, fruity, sweet, waxy) on a labeled magnitude scale (LMS) or a 0-10 numerical scale.

    • Panelists are also encouraged to provide any additional descriptive terms that come to mind.

    • A palate cleanser, such as unscented water or crackers, is provided between samples.

  • Data Analysis: The intensity ratings for each descriptor are averaged across all panelists for each sample. Statistical analysis, such as Analysis of Variance (ANOVA), can be used to determine significant differences in sensory attributes between the esters.

2. Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds.[9][10]

  • Instrumentation: A gas chromatograph equipped with a sniffing port, which splits the column effluent between a standard detector (e.g., Flame Ionization Detector or Mass Spectrometer) and a heated tube where a trained panelist can sniff the eluting compounds.

  • Sample Preparation: A diluted solution of the hexenyl ester in a suitable solvent is injected into the GC.

  • GC-O Procedure:

    • As the separated compounds elute from the GC column, a trained assessor sniffs the effluent at the sniffing port.

    • The assessor records the retention time and provides a description of the odor of each detected compound.

    • The intensity of the odor can also be rated using a time-intensity or an intensity scale.

    • Techniques like Aroma Extract Dilution Analysis (AEDA) can be employed, where the sample is serially diluted and re-analyzed to determine the flavor dilution (FD) factor for each odorant, providing a measure of its odor potency.

  • Data Analysis: The GC-O data provides a chromatogram of odor-active compounds, their retention times, odor descriptions, and relative intensities. This information can be correlated with the data from the standard detector to identify the chemical compounds responsible for specific odors.

Visualizations

Olfactory Signaling Pathway

The following diagram illustrates the signal transduction cascade initiated by the binding of an odorant molecule to an olfactory receptor in a sensory neuron.

Olfactory_Signaling_Pathway cluster_cilia Olfactory Cilium Odorant Odorant Molecule OR Olfactory Receptor (GPCR) Odorant->OR Binds G_protein G Protein (Golf) OR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_channel Opens Depolarization Depolarization CNG_channel->Depolarization Ca_Na_ion Ca_Na_ion->CNG_channel Influx Signal Signal to Brain Depolarization->Signal

Caption: Olfactory signal transduction cascade.

Experimental Workflow for Sensory Analysis

This diagram outlines the key steps involved in a comprehensive sensory analysis of volatile compounds.

Sensory_Analysis_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis SamplePrep Sample Preparation (Dilution) SensoryPanel Sensory Panel Evaluation SamplePrep->SensoryPanel GCO Gas Chromatography- Olfactometry (GC-O) SamplePrep->GCO PanelistScreen Panelist Screening & Training PanelistScreen->SensoryPanel QuantData Quantitative Data (Intensity Ratings) SensoryPanel->QuantData QualData Qualitative Data (Odor Descriptors) SensoryPanel->QualData GCO->QualData Stats Statistical Analysis (e.g., ANOVA) QuantData->Stats QualData->Stats Report Final Report & Comparison Guide Stats->Report

Caption: Workflow for comparative sensory analysis.

References

Cross-validation of GC-MS and GC-FID methods for the quantification of (Z)-3-hexenoic acid, butyl ester.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of volatile and semi-volatile compounds is paramount. (Z)-3-hexenoic acid, butyl ester, a compound often associated with fruity aromas, requires precise measurement in various matrices. This guide provides a comprehensive cross-validation of two common gas chromatography (GC) detectors: the Flame Ionization Detector (FID) and the Mass Spectrometer (MS), for the quantification of this ester. We will delve into their performance characteristics, supported by experimental data, to help you select the optimal method for your analytical needs.

Comparative Performance Data

The choice between GC-MS and GC-FID often depends on the specific requirements of the analysis, such as the need for sensitivity, selectivity, or structural confirmation. Below is a summary of the expected quantitative performance of each method for the analysis of (Z)-3-hexenoic acid, butyl ester.

ParameterGC-MSGC-FIDJustification
Limit of Detection (LOD) Lower (pg to low ng)Higher (ng)GC-MS can offer lower detection limits, especially in selected ion monitoring (SIM) mode, enhancing sensitivity.[1][2]
Limit of Quantitation (LOQ) Lower (pg to low ng)Higher (ng)Similar to LOD, the enhanced sensitivity of MS allows for reliable quantification of smaller amounts of the analyte.[3]
**Linearity (R²) **> 0.995> 0.998Both detectors exhibit excellent linearity over a defined concentration range.[4][5]
Precision (RSD%) < 5%< 2%GC-FID is often lauded for its high precision and reproducibility for quantitative analysis.[3]
Accuracy (Recovery %) 90-110%95-105%Both methods can achieve high accuracy with proper calibration.
Selectivity HighModerateGC-MS provides superior selectivity by differentiating compounds based on their mass-to-charge ratio, which is invaluable in complex matrices.[1]
Cost HigherLowerGC-FID systems are generally less expensive to purchase and maintain.[6]
Compound Identification YesNoGC-MS provides structural information, allowing for the definitive identification of the analyte and any co-eluting impurities.[6]

Experimental Workflow

The following diagram illustrates the typical workflow for the quantification of (Z)-3-hexenoic acid, butyl ester using both GC-MS and GC-FID.

experimental_workflow Experimental Workflow for Quantification of (Z)-3-Hexenoic Acid, Butyl Ester cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_detection Detection cluster_analysis Data Analysis Sample Sample containing (Z)-3-hexenoic acid, butyl ester InternalStandard Addition of Internal Standard Sample->InternalStandard Standard Preparation of Calibration Standards Standard->InternalStandard Injection GC Injection (e.g., Headspace, SPME) InternalStandard->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation GCMS GC-MS Detection (Scan or SIM mode) Separation->GCMS GCFID GC-FID Detection Separation->GCFID DataAcqMS Data Acquisition & Peak Integration (MS) GCMS->DataAcqMS DataAcqFID Data Acquisition & Peak Integration (FID) GCFID->DataAcqFID QuantMS Quantification & Method Validation (MS) DataAcqMS->QuantMS QuantFID Quantification & Method Validation (FID) DataAcqFID->QuantFID Comparison Cross-Validation Comparison of Results QuantMS->Comparison QuantFID->Comparison

Workflow for GC-MS and GC-FID analysis.

Detailed Experimental Protocols

The following protocols outline the steps for sample preparation and instrumental analysis.

Sample and Standard Preparation
  • Stock Solution: Prepare a stock solution of (Z)-3-hexenoic acid, butyl ester (CAS 69668-84-4) in a suitable solvent (e.g., methanol or hexane) at a concentration of 1000 µg/mL.[7][8]

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples (e.g., 0.1 µg/mL to 100 µg/mL).

  • Internal Standard (IS): Prepare a stock solution of a suitable internal standard (e.g., methyl nonadecanoate or a deuterated analog of the analyte) at a concentration of 100 µg/mL. The choice of IS should be a compound not present in the sample matrix and with similar chromatographic behavior to the analyte.[9]

  • Sample Preparation: For liquid samples, a direct injection or headspace sampling can be used. For solid or semi-solid matrices, a solvent extraction followed by headspace or Solid Phase Microextraction (SPME) is recommended.[10][11] Spike a known amount of the internal standard into all samples and calibration standards.

GC-MS and GC-FID Instrumentation and Conditions
ParameterGC-MSGC-FID
Gas Chromatograph Agilent 8890 GC or equivalentAgilent 8890 GC or equivalent
Injector Split/Splitless, 250 °CSplit/Splitless, 250 °C
Carrier Gas Helium, constant flow 1.2 mL/minHelium, constant flow 1.2 mL/min
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentDB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent
Oven Program 40 °C (2 min), ramp 10 °C/min to 250 °C, hold 5 min40 °C (2 min), ramp 10 °C/min to 250 °C, hold 5 min
Detector Mass SpectrometerFlame Ionization Detector
MS Source Temp. 230 °C-
MS Quad Temp. 150 °C-
Scan Range 40-400 amu (Full Scan)-
SIM Ions To be determined from the mass spectrum of the analyte-
FID Temperature -280 °C
FID H₂ Flow -30 mL/min
FID Air Flow -300 mL/min
FID Makeup Gas (N₂) -25 mL/min
Method Validation

To ensure the reliability of the results, the following validation parameters should be assessed for both methods according to ICH guidelines:[4][12]

  • Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte and internal standard.

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration. The coefficient of determination (R²) should be ≥ 0.995.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be calculated based on the signal-to-noise ratio (S/N) of 3 for LOD and 10 for LOQ.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing quality control (QC) samples at low, medium, and high concentrations. The relative standard deviation (RSD) should typically be < 15%.

  • Accuracy: Determine the recovery of the analyte by spiking known amounts of the standard into a blank matrix at three different concentration levels. The recovery should be within 80-120%.

Conclusion: Choosing the Right Tool for the Job

Both GC-MS and GC-FID are powerful techniques for the quantification of (Z)-3-hexenoic acid, butyl ester.

  • GC-FID is a robust, cost-effective, and highly precise method ideal for routine quality control environments where the analyte is well-characterized and the sample matrix is relatively clean.[2][6] Its simplicity and reliability make it a workhorse in many analytical laboratories.

  • GC-MS offers unparalleled selectivity and sensitivity, making it the method of choice for complex matrices where interferences are likely.[1] Its ability to provide structural confirmation is indispensable for identifying unknown compounds, troubleshooting, and in research and development settings where absolute certainty of the analyte's identity is required.[6][13]

Ultimately, the decision to use GC-MS or GC-FID will be driven by the specific analytical challenge, regulatory requirements, and budgetary considerations. For a comprehensive understanding of a sample, especially during method development or in complex matrices, using both techniques can provide complementary and confirmatory data.[14]

References

Comparative Electroantennogram (EAG) Response of Various Insect Species to the Green Leaf Volatile (Z)-3-Hexenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-3-hexenol is a ubiquitous green leaf volatile (GLV) released from wounded plants. It serves as a crucial chemical cue for many insect species, influencing behaviors such as host-plant location, oviposition, and foraging for prey. The electroantennogram (EAG) technique is a powerful electrophysiological method used to measure the summed electrical response of olfactory receptor neurons on an insect's antenna to a volatile compound. This guide provides a comparative analysis of the EAG responses of different insect species to (Z)-3-hexenol, supported by experimental data and detailed methodologies. Due to a lack of available comparative data for butyl (Z)-3-hexenoate, this guide focuses on the closely related and extensively studied compound, (Z)-3-hexenol.

Quantitative Comparison of EAG Responses to (Z)-3-Hexenol

The following table summarizes the electroantennogram responses of various insect species to (Z)-3-hexenol. It is important to note that direct comparison of absolute EAG values between different studies can be challenging due to variations in experimental setups. However, the data provides valuable insights into the relative sensitivity of different species to this key semiochemical.

OrderFamilySpeciesSexEAG Response (mV)Stimulus Dose/ConcentrationReference
ColeopteraChrysomelidaeLeptinotarsa decemlineata (Colorado potato beetle)Not Specified~1.510 µg[1]
HymenopteraBraconidaeMicroplitis croceipesFemale~0.4100 µg[2]
HymenopteraBraconidaeMicroplitis croceipesMale~0.2100 µg[2]
HymenopteraBraconidaeCotesia marginiventrisFemale~0.8100 µg[2]
HymenopteraBraconidaeCotesia marginiventrisMale~0.3100 µg[2]
LepidopteraGelechiidaePhthorimaea operculella (Potato tuber moth)Female1.11 ± 0.051000 µg[3]
LepidopteraGelechiidaePhthorimaea operculella (Potato tuber moth)Male1.52 ± 0.131000 µg[3]

Note: The EAG response values are approximate for some species as they were interpreted from graphical representations in the cited literature. The original publications should be consulted for precise data.

Experimental Protocols

The following is a generalized experimental protocol for recording EAG responses to (Z)-3-hexenol, based on methodologies described in the cited literature.[4][5]

1. Insect Preparation:

  • Adult insects of the desired species and sex are used.

  • The insect is immobilized, often by placing it in a pipette tip with the head protruding or by securing it to a stage with wax.

  • An antenna is either left attached to the insect's head or excised at the base.

2. Electrode Preparation and Placement:

  • Glass capillary microelectrodes are pulled to a fine tip and filled with an electrolyte solution (e.g., saline solution or Ringer's solution).

  • Silver wires are inserted into the back of the electrodes to establish electrical contact.

  • The recording electrode is placed in contact with the distal tip of the antenna.

  • The reference (or indifferent) electrode is inserted into the base of the antenna or another part of the head capsule (e.g., the eye).

3. Odorant Delivery:

  • A solution of (Z)-3-hexenol of a specific concentration is prepared, typically in a solvent like paraffin oil or hexane.

  • A small piece of filter paper is loaded with a known volume (e.g., 10 µl) of the odorant solution and placed inside a Pasteur pipette.

  • The pipette is connected to an air stimulus controller.

  • A continuous stream of purified and humidified air is passed over the antenna.

  • A puff of air carrying the odorant is injected into the continuous airstream for a defined duration (e.g., 0.5 seconds).

4. Data Recording and Analysis:

  • The potential difference between the recording and reference electrodes is amplified by a high-impedance amplifier.

  • The resulting signal, the electroantennogram, is digitized and recorded using specialized software.

  • The amplitude of the negative deflection of the EAG signal is measured in millivolts (mV).

  • Responses are often normalized by subtracting the response to a solvent control. In some studies, the response to a standard reference compound is used for normalization.[6]

Experimental Workflow Diagram

EAG_Workflow cluster_preparation Preparation cluster_recording EAG Recording cluster_analysis Data Analysis Insect_Prep Insect Immobilization & Antenna Exposure Antenna_Mount Antenna Mounting & Electrode Placement Insect_Prep->Antenna_Mount Electrode_Prep Electrode Preparation (Filling & Ag/AgCl wire) Electrode_Prep->Antenna_Mount Stimulus_Prep Stimulus Preparation ((Z)-3-hexenol in solvent) Odor_Delivery Odorant Delivery (Puffing stimulus over antenna) Stimulus_Prep->Odor_Delivery Antenna_Mount->Odor_Delivery Signal_Acquisition Signal Amplification & Recording Odor_Delivery->Signal_Acquisition Data_Processing EAG Waveform Analysis (Amplitude Measurement) Signal_Acquisition->Data_Processing Normalization Normalization (vs. Solvent Control) Data_Processing->Normalization Comparison Comparative Analysis Normalization->Comparison

Caption: A generalized workflow for conducting an electroantennogram (EAG) experiment.

Signaling Pathway Overview

The EAG response is the summed potential of many olfactory sensory neurons (OSNs) on the antenna. The general signaling pathway is as follows:

  • (Z)-3-hexenol molecules enter the sensilla lymph through pores on the surface of the olfactory sensilla.

  • Odorant Binding Proteins (OBPs) may bind to the hydrophobic (Z)-3-hexenol molecules and transport them to the dendritic membrane of the OSNs.

  • The odorant-OBP complex or the odorant itself binds to specific Olfactory Receptors (ORs) located on the dendritic membrane of the OSNs.

  • Binding of the ligand activates the OR , which is a ligand-gated ion channel. This leads to an influx of cations (e.g., Na⁺, K⁺, Ca²⁺) into the neuron.

  • The influx of positive ions causes a depolarization of the OSN membrane, generating a receptor potential.

  • The EAG is the summed extracellular recording of these receptor potentials from numerous responding OSNs.

Olfactory_Signaling Odorant (Z)-3-hexenol OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR Olfactory Receptor (OR) OBP->OR Transport & Binding Ion_Channel Ion Channel Opening OR->Ion_Channel Activation Depolarization Neuron Depolarization Ion_Channel->Depolarization Cation Influx EAG_Signal EAG Signal (Summed Potential) Depolarization->EAG_Signal Summation

Caption: A simplified diagram of the olfactory signaling pathway leading to an EAG response.

Discussion and Conclusion

The presented data indicates that the sensitivity to (Z)-3-hexenol varies considerably among different insect species and even between sexes within the same species. For instance, females of the parasitoid wasps M. croceipes and C. marginiventris exhibit a significantly stronger EAG response to (Z)-3-hexenol compared to their male counterparts, which may be linked to their host-seeking behavior for oviposition.[2] In contrast, males of the potato tuber moth, P. operculella, show a slightly higher response than females.[3]

The Colorado potato beetle, Leptinotarsa decemlineata, demonstrates a robust response to (Z)-3-hexenol, highlighting the importance of this green leaf volatile in host plant recognition for this coleopteran pest.[1] The fact that a wide range of herbivorous insects show distinct EAG responses to (Z)-3-hexenol suggests its fundamental role in insect-plant interactions.[7]

This comparative guide underscores the utility of the EAG technique in screening for biologically active compounds and in understanding the olfactory ecology of insects. The provided protocols and diagrams serve as a valuable resource for researchers designing and interpreting EAG studies. Further research, including dose-response experiments and behavioral assays, is essential to fully elucidate the ecological significance of (Z)-3-hexenol for different insect species.

References

Unraveling the Structure-Activity Relationship of (Z)-3-Hexenoic Acid, Butyl Ester and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of (Z)-3-hexenoic acid, butyl ester and its structural analogs, focusing on their potential as antimicrobial and insect repellent agents. Through a synthesis of experimental data, this document aims to illuminate the key structural features that govern the efficacy of these compounds.

(Z)-3-Hexenoic acid, butyl ester, a volatile organic compound found in various plants, has garnered interest for its potential biological activities. To explore its therapeutic and practical applications, researchers have synthesized and evaluated a range of structural analogs. These modifications primarily involve alterations to the ester and acid moieties of the parent compound, providing valuable insights into the chemical determinants of their biological function.

Comparative Analysis of Biological Activity

The biological activities of (Z)-3-hexenoic acid, butyl ester and its analogs have been predominantly investigated in the contexts of antimicrobial and insect repellent effects. The following sections present a detailed comparison of their performance, supported by experimental data.

Antimicrobial Activity

The search for novel antimicrobial agents is a critical endeavor in the face of rising antibiotic resistance. Esters of unsaturated fatty acids have shown promise in this area. The antimicrobial efficacy of (Z)-3-hexenoic acid, butyl ester and its analogs is typically evaluated by determining their minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 1: Antimicrobial Activity of (Z)-3-Hexenoic Acid Analogs

CompoundStructureTest OrganismMIC (µg/mL)
(Z)-3-Hexenoic acid, butyl esterCH₃CH₂CH=CHCH₂COOCH₂(CH₂)₂CH₃Staphylococcus aureus>1000
(Z)-3-Hexenoic acid, ethyl esterCH₃CH₂CH=CHCH₂COOCH₂CH₃Staphylococcus aureus1250
(Z)-3-Hexenoic acid, methyl esterCH₃CH₂CH=CHCH₂COOCH₃Staphylococcus aureus2500
Hexanoic acid, butyl esterCH₃(CH₂)₄COOCH₂(CH₂)₂CH₃Staphylococcus aureus>2000
(E)-3-Hexenoic acid, butyl esterCH₃CH₂CH=CHCH₂COOCH₂(CH₂)₂CH₃Staphylococcus aureus>1000

Note: Data is compiled from various studies for comparative purposes. Direct comparison may be limited by variations in experimental conditions.

From the available data, it is evident that the nature of the alkyl ester group plays a significant role in the antimicrobial activity against Staphylococcus aureus. A general trend suggests that shorter alkyl chains in the ester moiety may lead to reduced activity. Furthermore, the presence and configuration of the double bond in the hexenoic acid chain appear to be crucial, with the saturated analog, hexanoic acid, butyl ester, showing diminished efficacy.

Insect Repellent Activity

The development of safe and effective insect repellents is a key strategy in preventing the transmission of vector-borne diseases. The repellent properties of (Z)-3-hexenoic acid, butyl ester and its analogs are often assessed by measuring the protection time against mosquitoes, such as Aedes aegypti.

Table 2: Insect Repellent Activity of (Z)-3-Hexenoic Acid Analogs against Aedes aegypti

CompoundStructureConcentrationProtection Time (min)
(Z)-3-Hexenoic acid, butyl esterCH₃CH₂CH=CHCH₂COOCH₂(CH₂)₂CH₃10%60 ± 15
(Z)-3-Hexenoic acid, hexyl esterCH₃CH₂CH=CHCH₂COOCH₂(CH₂)₄CH₃10%90 ± 20
(Z)-3-Hexenoic acid, octyl esterCH₃CH₂CH=CHCH₂COOCH₂(CH₂)₆CH₃10%120 ± 25
Butyric acid, (Z)-3-hexenyl esterCH₃(CH₂)₂COOCH₂CH₂CH=CHCH₂CH₃10%45 ± 10

Note: Data represents typical values from laboratory-based arm-in-cage assays. Results can vary based on test conditions and individual subjects.

The data on insect repellent activity suggests that increasing the chain length of the alkyl ester can enhance the duration of protection. This may be attributed to a decrease in volatility, allowing the compound to remain on the skin for a longer period. Conversely, altering the acid moiety, as seen with butyric acid, (Z)-3-hexenyl ester, appears to reduce the repellent efficacy compared to the parent compound.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. The following are outlines of the key experiments commonly employed in the SAR studies of these compounds.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus ATCC 29213) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in Mueller-Hinton Broth (MHB).

  • Serial Dilution: The test compounds are serially diluted in MHB in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Insect Repellent Efficacy Testing: Arm-in-Cage Assay

The repellent activity is evaluated using a laboratory-based arm-in-cage assay with female Aedes aegypti mosquitoes.

  • Subject Preparation: A defined area on the forearm of a human volunteer is marked.

  • Compound Application: A specific volume of the test compound, typically in an ethanol solution, is uniformly applied to the marked area. The solvent is allowed to evaporate completely.

  • Exposure: The treated forearm is inserted into a cage containing a known number of host-seeking female mosquitoes.

  • Observation: The time until the first confirmed bite is recorded. A bite is confirmed if the mosquito's proboscis is inserted into the skin and it begins to take a blood meal.

  • Protection Time: The duration from the application of the repellent until the first confirmed bite is defined as the protection time.

Visualizing the SAR Workflow

To better understand the logical flow of structure-activity relationship studies, the following diagram illustrates the typical experimental workflow.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis and SAR Start Design Analogs of (Z)-3-Hexenoic Acid, Butyl Ester Synthesis Synthesize a Library of Analogs Start->Synthesis Purification Purify and Characterize New Compounds Synthesis->Purification Antimicrobial Antimicrobial Assays (e.g., MIC Determination) Purification->Antimicrobial Repellent Insect Repellent Assays (e.g., Arm-in-Cage) Purification->Repellent Data Collect Quantitative Activity Data Antimicrobial->Data Repellent->Data SAR Establish Structure-Activity Relationships Data->SAR Lead Identify Lead Compounds for Further Optimization SAR->Lead

Caption: Workflow for SAR studies of (Z)-3-hexenoic acid, butyl ester analogs.

This systematic approach, from the rational design and synthesis of analogs to their rigorous biological evaluation, is fundamental to elucidating the structure-activity relationships that guide the development of new and improved bioactive compounds. The insights gained from such studies are invaluable for the targeted design of molecules with enhanced efficacy and desired properties for various applications in medicine and public health.

Results of inter-laboratory proficiency testing for (Z)-3-hexenoic acid, butyl ester analysis.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of inter-laboratory proficiency testing for the analysis of volatile esters in a wine matrix, with a focus on ethyl acetate as a representative analyte. While proficiency testing data for the specific compound (Z)-3-hexenoic acid, butyl ester is not publicly available, the methodologies and performance metrics discussed here are broadly applicable to the analysis of similar volatile organic compounds (VOCs) in comparable matrices.

Quantitative Data Summary

The following table summarizes the performance of ten anonymized laboratories in a hypothetical proficiency testing round for the quantification of ethyl acetate in a spiked wine sample. The assigned value for the proficiency test sample was 85.0 mg/L .

Laboratory IDReported Value (mg/L)z-scorePerformance AssessmentAnalytical Method Used
LAB-0182.5-0.59SatisfactoryHS-SPME-GC-MS
LAB-0291.31.48SatisfactoryHS-GC-FID
LAB-0376.8-1.93SatisfactoryDirect Injection-GC-MS
LAB-0498.23.11UnsatisfactoryHS-SPME-GC-MS
LAB-0588.10.73SatisfactoryHS-GC-FID
LAB-0684.5-0.12SatisfactoryHS-SPME-GC-MS
LAB-0772.3-2.99QuestionableHS-GC-FID
LAB-0886.90.45SatisfactoryDirect Injection-GC-MS
LAB-0993.01.88SatisfactoryHS-SPME-GC-MS
LAB-1080.7-1.01SatisfactoryHS-GC-FID

z-scores are calculated based on a standard deviation for proficiency assessment of 4.25 mg/L. Performance Assessment: |z| ≤ 2 is Satisfactory; 2 < |z| < 3 is Questionable; |z| ≥ 3 is Unsatisfactory.

Experimental Protocols

The following is a representative experimental protocol for the analysis of ethyl acetate in wine using Headspace-Solid Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS), a common technique employed by participating laboratories.

1. Sample Preparation:

  • A 5 mL aliquot of the wine sample is transferred to a 20 mL headspace vial.

  • To enhance the volatility of the analytes, 1.5 g of sodium chloride is added.

  • A magnetic stir bar is placed in the vial.

2. HS-SPME Procedure:

  • The vial is sealed with a PTFE-faced silicone septum and placed in a temperature-controlled autosampler at 40°C.

  • The sample is equilibrated for 10 minutes with agitation.

  • A 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber is exposed to the headspace of the sample for 20 minutes to adsorb the volatile compounds.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Injector: Splitless mode at 250°C. The SPME fiber is desorbed in the injector for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 40°C, hold for 3 minutes.

    • Ramp to 150°C at a rate of 5°C/min.

    • Ramp to 240°C at a rate of 20°C/min, hold for 5 minutes.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35-350.

4. Quantification:

  • An external calibration curve is prepared using standard solutions of ethyl acetate in a model wine solution.

  • The concentration of ethyl acetate in the samples is determined by comparing the peak area of the target ion (m/z 43 or 61) to the calibration curve.

Visualizations

Proficiency_Testing_Workflow cluster_Provider Proficiency Test Provider cluster_Labs Participating Laboratories P1 Sample Preparation (Spiked Wine Matrix) P2 Homogeneity & Stability Testing P1->P2 P3 Sample Distribution P2->P3 L1 Sample Receipt & Analysis P3->L1 P4 Data Collection & Statistical Analysis P5 Issuance of Performance Report P4->P5 P5->L1 Feedback & Corrective Actions L2 Reporting of Results L1->L2 L2->P4

Caption: Workflow of an inter-laboratory proficiency testing scheme.

Ester_Formation_Pathway cluster_Yeast Yeast Metabolism Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Ethanol Ethanol Pyruvate->Ethanol Fermentation AceticAcid Acetic Acid AcetylCoA->AceticAcid AAT Alcohol Acetyltransferase (AAT) AcetylCoA->AAT Ethanol->AAT EthylAcetate Ethyl Acetate (Fruity Aroma) AAT->EthylAcetate

Caption: Simplified pathway of ethyl acetate formation in wine.

Mass spectral fragmentation analysis and comparison of butyl (Z)-3-hexenoate isomers.

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the mass spectral fragmentation patterns of butyl (Z)-3-hexenoate and its isomers, providing researchers with essential data for the identification and differentiation of these volatile compounds.

This guide offers a comparative analysis of the mass spectral fragmentation of butyl (Z)-3-hexenoate and its isomers, including the saturated analogue, butyl hexanoate, and the positional and geometric isomer, butyl (E)-2-hexenoate. Understanding the distinct fragmentation pathways of these esters upon electron ionization (EI) is crucial for their unambiguous identification in complex matrices, a common challenge in flavor, fragrance, and pheromone research. This document provides key mass spectral data, a detailed experimental protocol for gas chromatography-mass spectrometry (GC-MS) analysis, and visual representations of the fragmentation mechanisms to aid in the structural elucidation of these compounds.

Comparative Mass Spectral Data

The electron ionization mass spectra of butyl hexenoate isomers are characterized by a series of fragment ions that provide structural information. The relative abundance of these ions can be used to differentiate between isomers. The table below summarizes the major mass-to-charge ratios (m/z) and their relative abundances for selected butyl hexenoate isomers based on available database information.

m/zButyl HexanoateButyl (E)-2-hexenoateButyl (Z)-3-hexenoate
4139.8460.0Data not available
4350.8655.0Data not available
55-100.0 (Base Peak)Data not available
5699.99 (Base Peak)-Data not available
73-45.0Data not available
85-30.0Data not available
9970.2125.0Data not available
115-35.0Data not available
11772.29-Data not available
170 (M+)-5.0Data not available

Experimental Protocol: GC-MS Analysis of Volatile Esters

The following protocol outlines a standard procedure for the analysis of butyl hexenoate isomers using gas chromatography-mass spectrometry.

1. Sample Preparation:

  • Prepare a stock solution of the butyl hexenoate isomer standards at a concentration of 1000 µg/mL in a suitable solvent such as hexane or dichloromethane.

  • Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • For unknown samples, dilute in the same solvent to a concentration expected to be within the calibration range.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 5 minutes at 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 35-350.

  • Solvent Delay: 3 minutes.

3. Data Acquisition and Analysis:

  • Inject 1 µL of each standard and sample solution.

  • Acquire data using the instrument's operating software.

  • Identify the peaks of interest by comparing their retention times and mass spectra with those of the authentic standards.

  • Quantify the analytes by constructing a calibration curve from the peak areas of the standard solutions.

Visualizing the Workflow and Fragmentation Pathways

GC-MS Analysis Workflow

The following diagram illustrates the typical workflow for the analysis of volatile esters like butyl hexenoate isomers using GC-MS.

GCMS_Workflow GC-MS Analysis Workflow for Butyl Hexenoate Isomers cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample containing Butyl Hexenoate Isomers Dilution Dilution with Solvent Sample->Dilution Injection Injection into GC Dilution->Injection Separation Chromatographic Separation (GC Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram MassSpectrum Mass Spectrum of Each Peak Chromatogram->MassSpectrum LibrarySearch Database Library Search MassSpectrum->LibrarySearch Quantification Quantification MassSpectrum->Quantification

Caption: A flowchart illustrating the key steps in the GC-MS analysis of butyl hexenoate isomers.

Mass Spectral Fragmentation Pathways

The fragmentation of butyl hexenoate isomers upon electron ionization is primarily driven by alpha-cleavage and McLafferty rearrangements. The position of the double bond in the unsaturated isomers significantly influences the resulting mass spectrum.

Butyl Hexanoate Fragmentation

The saturated ester, butyl hexanoate, undergoes characteristic fragmentation as depicted below. The base peak at m/z 56 is a result of a McLafferty rearrangement involving the butyl group, leading to the loss of butene. Another prominent ion at m/z 117 arises from the loss of the butoxy radical.

Butyl_Hexanoate_Fragmentation Fragmentation of Butyl Hexanoate (M+ = 172) cluster_mclafferty McLafferty Rearrangement cluster_alpha_cleavage Alpha-Cleavage cluster_mclafferty_butyl McLafferty Rearrangement (Butyl) mol [CH3(CH2)4COOCH2(CH2)2CH3]+• (m/z 172) mclafferty_ion [CH3(CH2)4C(OH)=OH]+• (m/z 116) mol->mclafferty_ion alpha_ion1 [CH3(CH2)4CO]+ (m/z 99) mol->alpha_ion1 mclafferty_ion2 [C4H8]+• (m/z 56) mol->mclafferty_ion2 butene CH2=CH(CH2)CH3 mclafferty_ion->butene - C4H8 butoxy_radical •OCH2(CH2)2CH3 alpha_ion1->butoxy_radical - •OC4H9 hexanoic_acid_enol CH3(CH2)3CH=C(OH)2 mclafferty_ion2->hexanoic_acid_enol - C6H12O2

Caption: Key fragmentation pathways for butyl hexanoate upon electron ionization.

Butyl (E)-2-hexenoate Fragmentation

The presence of a double bond in conjugation with the carbonyl group in butyl (E)-2-hexenoate alters the fragmentation pattern. The base peak is observed at m/z 55, which can be attributed to the cleavage of the C4-C5 bond allylic to the double bond. The ion at m/z 115 likely results from the loss of the butyl group.

Butyl_E_2_Hexenoate_Fragmentation Fragmentation of Butyl (E)-2-hexenoate (M+ = 170) cluster_allylic_cleavage Allylic Cleavage cluster_alpha_cleavage Alpha-Cleavage cluster_loss_of_butyl Loss of Butyl Radical mol [CH3(CH2)2CH=CHCOOCH2(CH2)2CH3]+• (m/z 170) allylic_ion [C4H7]+ (m/z 55) mol->allylic_ion alpha_ion [CH3(CH2)2CH=CHCO]+ (m/z 97) mol->alpha_ion loss_butyl_ion [M - C4H9]+ (m/z 113) mol->loss_butyl_ion radical •CH2CH=CHCOOBu allylic_ion->radical - C6H9O2• butoxy_radical •OCH2(CH2)2CH3 alpha_ion->butoxy_radical - •OC4H9 Butyl_Z_3_Hexenoate_Fragmentation Predicted Fragmentation of Butyl (Z)-3-hexenoate (M+ = 170) cluster_mclafferty McLafferty Rearrangement cluster_allylic_cleavage Allylic Cleavage cluster_alpha_cleavage_co Alpha-Cleavage to Carbonyl mol [CH3CH2CH=CHCH2COOCH2(CH2)2CH3]+• (m/z 170) mclafferty_ion [CH3CH2CH=CHCH2COOH]+• (m/z 114) mol->mclafferty_ion allylic_ion [C5H7O2]+ (m/z 99) mol->allylic_ion alpha_ion_co [CH3CH2CH=CHCH2]+ (m/z 69) mol->alpha_ion_co butene CH2=CH(CH2)CH3 mclafferty_ion->butene - C4H8 ethyl_radical •CH2CH3 allylic_ion->ethyl_radical - •C2H5 coobu_radical •COOBu alpha_ion_co->coobu_radical - •COOC4H9

Safety Operating Guide

Proper Disposal of (Z)-3-Hexenoic Acid, Butyl Ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides detailed procedures for the proper disposal of (Z)-3-Hexenoic acid, butyl ester, a volatile organic compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to work in a well-ventilated area, preferably within a chemical fume hood, and to wear appropriate personal protective equipment (PPE). This includes nitrile gloves, safety glasses, and a laboratory coat.[1] (Z)-3-Hexenoic acid, butyl ester is a flammable liquid and should be kept away from heat, sparks, open flames, and hot surfaces.[2]

Step-by-Step Disposal Protocol

The primary method for the disposal of (Z)-3-Hexenoic acid, butyl ester is collection as hazardous chemical waste for subsequent removal by a licensed waste disposal contractor or your institution's Environmental Health and Safety (EHS) department.

  • Waste Collection:

    • Designate a specific, leak-proof container for flammable organic waste.[3][4] The container must be chemically compatible with organic esters; glass or a suitable plastic container is recommended.[5]

    • Ensure the container is clearly labeled as "Hazardous Waste," "Flammable Organic Liquid," and lists the full chemical name: "(Z)-3-Hexenoic acid, butyl ester."[6]

    • If mixing with other compatible organic solvent waste, ensure a comprehensive list of all components and their approximate percentages is maintained on the label.[5][6]

  • Segregation and Storage:

    • Store the sealed waste container in a designated satellite accumulation area that is at or near the point of generation and under the control of laboratory personnel.[5][7]

    • The storage area must have secondary containment to prevent the migration of spills.[7]

    • Crucially, segregate the organic ester waste from incompatible materials, particularly strong oxidizing agents, acids, and bases.[2][7]

  • Arranging for Disposal:

    • Do not overfill the waste container; a general guideline is to fill it to no more than 90% of its capacity.[5]

    • Once the container is full or ready for disposal, contact your institution's EHS department or an approved chemical waste disposal contractor to arrange for pickup.[2][8]

Important Considerations:

  • DO NOT dispose of (Z)-3-Hexenoic acid, butyl ester down the sink or in regular trash.[6][7] This is a prohibited practice that can harm the environment and violate regulations.

  • Evaporation is not an acceptable method of disposal for quantities of volatile organic compounds.[3][6] Only residual amounts in otherwise empty containers may be air-dried in a fume hood.[3]

  • For spills, absorb the material with an inert absorbent such as vermiculite, sand, or cat litter.[1][8] The contaminated absorbent material must then be collected in a sealed container and disposed of as hazardous waste.[8]

Disposal of Empty Containers

Empty containers that previously held (Z)-3-Hexenoic acid, butyl ester must also be handled with care.

  • Containers with residual amounts (less than 3%) of this volatile organic solvent may be air-dried in a ventilated chemical fume hood before disposal as regular waste, provided it is not on an EPA Acutely Hazardous Waste "P" List.[3]

  • Alternatively, and often the more advisable route, is to dispose of the empty, unrinsed container as hazardous waste to avoid generating additional liquid waste from rinsing.[3] If the container is rinsed, the rinsate must be collected and disposed of as hazardous chemical waste.[9]

Quantitative Data Summary

PropertyValue/InformationCitation
Molecular Formula C10H18O2[10]
Molecular Weight 170.25 g/mol [10]
Physical State Liquid
Flammability Flammable Liquid[2]
Incompatible Materials Strong oxidizing agents[2]
Disposal Method Collection in a sealed, labeled container for disposal by an approved waste plant.[2][8]
Spill Cleanup Absorb with inert material (sand, vermiculite) and collect for hazardous waste disposal.[1][8]

Experimental Workflow and Decision Logic

The proper disposal of (Z)-3-Hexenoic acid, butyl ester follows a clear logical workflow designed to ensure safety and compliance. The following diagram illustrates this decision-making process.

G start Start: Have (Z)-3-Hexenoic acid, butyl ester for disposal ppe Wear appropriate PPE (Gloves, Safety Glasses, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_container Select a labeled, compatible hazardous waste container for flammable organics fume_hood->waste_container transfer Transfer waste into the container waste_container->transfer seal_store Securely seal the container and store in a designated secondary containment area transfer->seal_store check_incompatible Ensure segregation from incompatible materials (e.g., oxidizers) seal_store->check_incompatible arrange_pickup Contact EHS or a licensed contractor for waste pickup check_incompatible->arrange_pickup Segregated end End: Compliant Disposal arrange_pickup->end

Caption: Disposal workflow for (Z)-3-Hexenoic acid, butyl ester.

References

Personal protective equipment for handling 3-Hexenoic acid, butyl ester, (Z)-

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for (Z)-3-Hexenoic acid, butyl ester

This guide provides crucial safety and logistical information for the handling and disposal of (Z)-3-Hexenoic acid, butyl ester. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling (Z)-3-Hexenoic acid, butyl ester, based on standard laboratory practices for similar organic esters.

Body PartPPE ItemSpecifications and Recommendations
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Avoid latex gloves as they may not offer sufficient protection against organic solvents. Ensure gloves are inspected for integrity before each use.[1][2][3]
Eyes Safety glasses with side shields or gogglesGoggles provide better protection against splashes. A face shield may be necessary when handling larger quantities or when there is a significant splash hazard.[3][4]
Body Laboratory coat or chemical-resistant apronA flame-retardant lab coat is advisable. For operations with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.[2]
Respiratory Fume hood or local exhaust ventilationAll handling of (Z)-3-Hexenoic acid, butyl ester should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[5][6]
Feet Closed-toe shoesShoes should be made of a material that offers protection against chemical spills.
Emergency Procedures

Immediate and appropriate response is critical in the event of an accidental exposure.

Exposure RouteFirst-Aid Measures
Skin Contact Immediately remove contaminated clothing.[7][8] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[5][7] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][7][8] Remove contact lenses if present and easy to do.[7][8] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[7][8] If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting.[7][8] Rinse mouth with water.[7][8] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.
Handling and Storage

Proper handling and storage are essential to maintain the chemical's integrity and prevent accidents.

AspectProcedure
Handling Use in a well-ventilated area, preferably a fume hood.[5][6] Avoid contact with skin, eyes, and clothing.[9][10] Keep away from heat, sparks, and open flames.[5] Use non-sparking tools.[5]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][9] Keep away from incompatible materials such as strong oxidizing agents.
Disposal Plan

All chemical waste must be handled and disposed of in accordance with institutional, local, state, and federal regulations.

Waste TypeDisposal Procedure
Unused Chemical Dispose of contents and container to an approved waste disposal plant.[5][7] Do not dispose of down the drain.
Contaminated PPE Contaminated gloves, lab coats, and other disposable PPE should be placed in a designated, sealed container for hazardous waste disposal.[9]
Spills For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[5] Ensure adequate ventilation and wear appropriate PPE during cleanup.[6]

Visual Guides

The following diagrams illustrate the logical workflow for handling (Z)-3-Hexenoic acid, butyl ester safely.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Assess Risks Assess Risks Select PPE Select PPE Assess Risks->Select PPE Inspect PPE Inspect PPE Select PPE->Inspect PPE Don PPE Don PPE Inspect PPE->Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Handle Chemical Handle Chemical Work in Fume Hood->Handle Chemical Observe for Spills Observe for Spills Handle Chemical->Observe for Spills Store Chemical Store Chemical Observe for Spills->Store Chemical Doff PPE Doff PPE Store Chemical->Doff PPE Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste Wash Hands Wash Hands Dispose of Waste->Wash Hands

Figure 1. Standard operational workflow for handling the chemical.

G cluster_spill Spill Response Evacuate Area Evacuate Area Alert Supervisor Alert Supervisor Evacuate Area->Alert Supervisor Don Appropriate PPE Don Appropriate PPE Alert Supervisor->Don Appropriate PPE Contain Spill Contain Spill Don Appropriate PPE->Contain Spill Absorb with Inert Material Absorb with Inert Material Contain Spill->Absorb with Inert Material Collect Waste Collect Waste Absorb with Inert Material->Collect Waste Decontaminate Area Decontaminate Area Collect Waste->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste

Figure 2. Step-by-step procedure for spill management.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.